molecular formula C12H13NO2 B188434 Ethyl 4-methyl-1H-indole-2-carboxylate CAS No. 16732-80-2

Ethyl 4-methyl-1H-indole-2-carboxylate

Cat. No.: B188434
CAS No.: 16732-80-2
M. Wt: 203.24 g/mol
InChI Key: ZUJVXCIAKURESZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-indole-2-carboxylate (CAS 16732-80-2) is a high-purity chemical building block of significant interest in organic and medicinal chemistry research. Its core value lies in its role as a versatile precursor for the synthesis of diverse functionalized indole derivatives . The indole scaffold is a privileged structure in drug discovery due to its prevalence in nature and wide range of biological activities . This specific ester serves as a protected and activated form of 4-methyl-1H-indole-2-carboxylic acid, facilitating further synthetic manipulations. Researchers utilize this compound in alkylation reactions to create N-substituted indoles, which are valuable for constructing potential chemotherapeutic agents . Furthermore, derivatives of indole-2-carboxylate have been implicated in various pharmacological roles. Recent studies highlight the indole-2-carboxylic acid core as a promising scaffold in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), with optimized derivatives showing potent inhibitory effects in the low micromolar range . Other research areas include the synthesis of compounds evaluated for their broad-spectrum antiviral activities against viruses such as Coxsackievirus B3 and influenza A . The compound's structure, featuring a reactive ester group and a protected nitrogen, allows researchers to efficiently generate libraries of complex molecules, including carbohydrazides and thiazole-fused heterocycles, for biological screening . This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-8(2)5-4-6-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJVXCIAKURESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501494
Record name Ethyl 4-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-80-2
Record name Ethyl 4-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Fischer indole synthesis, a classic and versatile method for the preparation of indole derivatives. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of this synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The indole nucleus is a prominent scaffold in a vast array of natural products and pharmacologically active compounds. The strategic placement of a methyl group at the 4-position and an ethyl carboxylate at the 2-position provides a versatile platform for further functionalization and the development of novel therapeutic agents. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its reliability and broad applicability.

Core Synthetic Pathway: The Fischer Indole Synthesis

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound.

The overall reaction can be summarized as follows:

Fischer_Indole_Synthesis m_tolylhydrazine m-Tolylhydrazine ethyl_pyruvate Ethyl Pyruvate plus1 + hydrazone Ethyl pyruvate m-tolylhydrazone product This compound hydrazone->product Acid Catalyst, Heat cluster_reactants cluster_reactants cluster_reactants->hydrazone Condensation Fischer_Mechanism A m-Tolylhydrazine + Ethyl Pyruvate B Hydrazone Intermediate A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Di-imine Intermediate D->E Rearomatization F Cyclized Intermediate (Aminal) E->F Intramolecular Cyclization G This compound F->G -NH3 Synthesis_Workflow start Start: m-Tolylhydrazine HCl + Ethyl Pyruvate hydrazone_formation Hydrazone Formation (Condensation) start->hydrazone_formation fischer_cyclization Fischer Indole Synthesis (Acid-catalyzed Cyclization) hydrazone_formation->fischer_cyclization workup Reaction Workup (Quenching, Extraction) fischer_cyclization->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MP, etc.) purification->characterization product Final Product: This compound characterization->product

An In-Depth Technical Guide to the Fischer Indole Synthesis of 4-Methyl-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a classic and versatile method for the construction of the indole nucleus, remains a cornerstone of heterocyclic chemistry. This technical guide provides a comprehensive overview of the application of the Fischer indole synthesis for the preparation of 4-methyl-substituted indoles, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the reaction mechanism, provides specific experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathway and experimental workflow.

The Core Reaction: Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[1] The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids like zinc chloride and boron trifluoride.[1]

The accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone. This step is often reversible and is also acid-catalyzed.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.

  • Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring.

Fischer_Indole_Synthesis Reactants m-Tolylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation (Acid-catalyzed) Reactants->Hydrazone Condensation Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Intramolecular Cyclization Rearrangement->Cyclization Aromatization Elimination Elimination of Ammonia Cyclization->Elimination Product 4-Methyl-Substituted Indole Elimination->Product

Figure 1: Mechanistic pathway of the Fischer indole synthesis.

Synthesis of 4-Methyl-Substituted Indoles: A Comparative Data Analysis

The synthesis of 4-methyl-substituted indoles is typically achieved by employing m-tolylhydrazine as the starting arylhydrazine. The substitution pattern of the final indole product is determined by the choice of the ketone or aldehyde. The following tables summarize quantitative data from various reported syntheses.

Table 1: Reaction Conditions for the Synthesis of Various 4-Methyl-Substituted Indoles

ProductKetone/AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-Dimethyl-1H-indoleAcetoneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedN/A
3,4-Dimethyl-1H-indolePropionaldehydeNot specifiedNot specifiedNot specifiedNot specified84[3]
4-Methyl-2-phenyl-1H-indoleAcetophenoneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedN/A
6-Methyl-2-phenyl-1H-indolePhenylacetylenePPAToluene90Not specified69
2,3,3,4- and 2,3,3,6-TetramethylindolenineIsopropyl methyl ketoneAcetic AcidGlacial Acetic AcidRoom Temp.288[4]
4a,5- and 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole2-MethylcyclohexanoneAcetic AcidGlacial Acetic AcidReflux2Not specified[4]

Note: The reaction of m-tolylhydrazine can lead to a mixture of 4-methyl and 6-methyl isomers. The regioselectivity can be influenced by the reaction conditions and the steric and electronic nature of the reactants.

Table 2: Spectroscopic Data for Selected 4-Methyl-Substituted Indoles

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
3,4-Dimethyl-1H-indole 7.80 (s, 1H), 7.19 (d, J = 8.1 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 6.93 (d, J = 0.8 Hz, 1H), 6.87 (d, J = 7.1 Hz, 1H), 2.78 (s, 3H), 2.56 (d, J = 0.9 Hz, 3H)136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19[3]
6-Methyl-2-phenyl-1H-indole 11.38 (s, 1H), 7.92–7.72 (m, 2H), 7.44 (t, J = 7.6 Hz, 2H), 7.34–7.22 (m, 3H), 6.92 (dd, J = 8.2, 1.7 Hz, 1H), 6.80 (d, J = 2.2 Hz, 1H), 2.36 (s, 3H)138.0, 136.0, 132.8, 129.3 (2C), 128.3, 127.7, 125.3 (2C), 123.7, 120.1, 111.5, 98.7, 21.6

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of 4-methyl-substituted indoles and related structures.

General Experimental Workflow

The typical experimental procedure for the Fischer indole synthesis can be generalized into several key stages, as depicted in the following workflow.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Indolization cluster_2 Work-up and Isolation cluster_3 Purification A Combine m-tolylhydrazine and carbonyl compound in a suitable flask B Add acid catalyst and solvent A->B C Heat the reaction mixture with stirring B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E Reaction complete F Neutralize with base (e.g., NaOH solution) E->F G Extract with an organic solvent (e.g., CH2Cl2) F->G H Dry the organic layer (e.g., over Na2SO4) G->H I Remove solvent under reduced pressure H->I J Purify the crude product (e.g., column chromatography) I->J K Characterize the pure 4-methyl-substituted indole J->K

Figure 2: Generalized experimental workflow for the Fischer indole synthesis.
Protocol 1: Synthesis of 2,3,3,4- and 2,3,3,6-Tetramethylindolenine[4]

  • Reactants: m-Tolylhydrazine hydrochloride (0.3 g, 1.89 mmol) and isopropyl methyl ketone (0.17 g, 1.98 mmol).

  • Catalyst and Solvent: Glacial acetic acid (3 g, 0.05 mol).

  • Procedure:

    • To a suitable flask, add m-tolylhydrazine hydrochloride, isopropyl methyl ketone, and glacial acetic acid.

    • Stir the mixture at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and neutralize with 1 M sodium hydroxide solution.

    • Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by passing it through a short silica gel column.

  • Yield: 88% (mixture of isomers).

Protocol 2: Synthesis of 4a,5- and 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole[4]
  • Reactants: m-Tolylhydrazine hydrochloride (0.3 g, 1.89 mmol) and 2-methylcyclohexanone (0.21 g, 1.89 mmol).

  • Catalyst and Solvent: Glacial acetic acid (3 g, 0.05 mol).

  • Procedure:

    • Combine m-tolylhydrazine hydrochloride, 2-methylcyclohexanone, and glacial acetic acid in a flask.

    • Reflux the mixture with stirring for 2 hours.

    • Monitor the reaction to completion using TLC.

    • Cool the reaction mixture and neutralize with 1 M sodium hydroxide solution.

    • Dilute with water (100 mL) and extract with chloroform (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue using a short silica gel column.

Protocol 3: Synthesis of 6-Methyl-2-phenyl-1H-indole
  • Reactants: m-Tolylhydrazine hydrochloride (158.5 mg, 1.00 mmol) and phenylacetylene (109 µL, 102 mg, 1.00 mmol).

  • Catalyst and Solvent: Polyphosphoric acid (PPA) in toluene.

  • Procedure:

    • In a reaction vessel, combine m-tolylhydrazine hydrochloride and phenylacetylene in toluene.

    • Add polyphosphoric acid to the mixture.

    • Heat the reaction mixture at 90 °C.

    • After the reaction is complete, perform a suitable work-up.

    • Purify the product by column chromatography (EtOAc/Hexane = 1:4).

  • Yield: 69%.

Conclusion

The Fischer indole synthesis provides a robust and adaptable platform for the synthesis of a wide array of 4-methyl-substituted indoles. By judiciously selecting the starting m-tolylhydrazine and the appropriate ketone or aldehyde, researchers can access a diverse range of indole derivatives. The reaction conditions, particularly the choice of acid catalyst and solvent, can significantly influence the reaction efficiency and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization. The protocols and data presented in this guide offer a solid foundation for the practical application and further exploration of the Fischer indole synthesis in the pursuit of novel 4-methyl-substituted indole scaffolds for drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate via the Japp-Klingemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate, a valuable indole derivative in medicinal chemistry and drug development. The core of this synthesis is the Japp-Klingemann reaction, a classic and reliable method for the formation of arylhydrazones, which are key precursors for the subsequent Fischer indole synthesis. This document details the reaction mechanisms, provides representative experimental protocols, and presents quantitative data in a structured format.

Introduction to the Japp-Klingemann Reaction and Fischer Indole Synthesis

The synthesis of this compound is a two-step process that begins with the Japp-Klingemann reaction to form a key hydrazone intermediate. This is followed by the Fischer indole synthesis to construct the final indole ring system.

The Japp-Klingemann reaction is a chemical reaction used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. The reaction proceeds through the coupling of the diazonium salt with the enolate of the β-keto-ester, followed by the cleavage of an acyl group to yield the stable arylhydrazone.

The resulting hydrazone then undergoes the Fischer indole synthesis , a reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine or arylhydrazone and an aldehyde or ketone under acidic conditions. The mechanism involves an acid-catalyzed intramolecular cyclization and elimination of ammonia.

Reaction Pathway for the Synthesis of this compound

The overall synthetic route involves the reaction of a diazonium salt derived from 3-methylaniline (m-toluidine) with ethyl 2-methylacetoacetate in the Japp-Klingemann reaction to form ethyl 2-(m-tolylhydrazono)propanoate. This intermediate is then cyclized using an acid catalyst in the Fischer indole synthesis to yield the final product, this compound.

Japp_Klingemann_Fischer_Indole cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis m_toluidine 3-Methylaniline (m-toluidine) diazonium_salt m-Tolyldiazonium Chloride m_toluidine->diazonium_salt NaNO2, HCl 0-5 °C hydrazone Ethyl 2-(m-tolylhydrazono)propanoate diazonium_salt->hydrazone ethyl_acetoacetate Ethyl 2-methylacetoacetate ethyl_acetoacetate->hydrazone Base (e.g., NaOAc) hydrazone_2 Ethyl 2-(m-tolylhydrazono)propanoate final_product Ethyl 4-methyl-1H- indole-2-carboxylate hydrazone_2->final_product Acid catalyst (e.g., H2SO4, PPA) Heat

Caption: Overall reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. Please note that these are representative values and may vary based on the specific experimental conditions and scale of the reaction.

StepReactant 1Reactant 2Key ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
1. Japp-Klingemann Reaction m-ToluidineEthyl 2-methylacetoacetateNaNO₂, HCl, Sodium AcetateWater, Ethanol0 - 51 - 2 hours70 - 85
2. Fischer Indole Synthesis Ethyl 2-(m-tolylhydrazono)propanoate-H₂SO₄ (or PPA, ZnCl₂)Ethanol, Acetic Acid80 - 1202 - 6 hours60 - 75

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(m-tolylhydrazono)propanoate (Japp-Klingemann Reaction)

Materials:

  • m-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate

  • Ethanol

  • Water

  • Ice

Procedure:

  • Diazotization of m-Toluidine:

    • In a flask, dissolve m-toluidine (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

  • Japp-Klingemann Coupling:

    • In a separate larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared m-tolyldiazonium salt solution to the ethyl 2-methylacetoacetate solution. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • The precipitated crude ethyl 2-(m-tolylhydrazono)propanoate is collected by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from ethanol to obtain the pure hydrazone.

Step 2: Synthesis of this compound (Fischer Indole Synthesis)

Materials:

  • Ethyl 2-(m-tolylhydrazono)propanoate (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol or Glacial Acetic Acid

Procedure:

  • Cyclization:

    • In a round-bottom flask, suspend the dried ethyl 2-(m-tolylhydrazono)propanoate (1.0 eq) in ethanol or glacial acetic acid.

    • Carefully add concentrated sulfuric acid (or PPA) (catalytic to stoichiometric amounts) to the suspension while stirring. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.

    • The crude this compound will precipitate out of the solution.

    • Collect the solid by filtration and wash it thoroughly with water to remove any residual acid.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the logical relationship of the reaction steps.

Experimental_Workflow cluster_Japp_Klingemann Japp-Klingemann Reaction cluster_Fischer_Indole Fischer Indole Synthesis start Start diazotization Diazotization of m-Toluidine start->diazotization coupling Coupling with Ethyl 2-methylacetoacetate diazotization->coupling workup1 Work-up and Purification coupling->workup1 hydrazone Ethyl 2-(m-tolylhydrazono)propanoate workup1->hydrazone cyclization Acid-catalyzed Cyclization hydrazone->cyclization Intermediate workup2 Work-up and Purification cyclization->workup2 product Ethyl 4-methyl-1H- indole-2-carboxylate workup2->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism_Logic start Starting Materials (m-Toluidine, Ethyl 2-methylacetoacetate) japp_klingemann Japp-Klingemann Reaction start->japp_klingemann hydrazone_intermediate Hydrazone Intermediate japp_klingemann->hydrazone_intermediate Forms fischer_indole Fischer Indole Synthesis hydrazone_intermediate->fischer_indole Is the reactant for final_product Final Product (this compound) fischer_indole->final_product Yields

Caption: Logical relationship of the key reaction stages.

Safety Considerations

  • Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures and not isolated.

  • Concentrated acids such as HCl and H₂SO₄ are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Organic solvents like ethanol are flammable and should be used in a well-ventilated area, away from ignition sources.

  • Always perform a thorough risk assessment before carrying out any chemical synthesis.

This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to consult primary literature for further details and optimization of the reaction conditions for their specific needs.

An In-depth Technical Guide to the Reissert Synthesis of 4-Methylindole-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Reissert indole synthesis, with a specific focus on the preparation of 4-methylindole-2-carboxylic acid esters. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. This document details the core chemical transformations, offers detailed experimental protocols, presents quantitative data in a structured format, and provides visualizations of the reaction mechanism and experimental workflow.

Introduction to the Reissert Indole Synthesis

The Reissert indole synthesis is a classic and reliable method for the preparation of indoles and their derivatives.[1][2][3] The reaction proceeds through a two-step sequence:

  • Condensation: An ortho-nitrotoluene derivative undergoes a base-catalyzed condensation reaction with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[1][3] For the synthesis of the target molecule, 2-nitro-4-methyltoluene serves as the starting material. Potassium ethoxide is generally preferred over sodium ethoxide as the base to achieve higher yields.[3]

  • Reductive Cyclization: The intermediate ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization.[1][3] This step involves the reduction of the nitro group to an amine, which subsequently undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[2] Various reducing agents can be employed for this transformation, with zinc dust in acetic acid being a traditional and effective choice.[1][3] Other reducing systems such as stannous chloride (SnCl₂) can also be utilized.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and the general laboratory workflow for the Reissert synthesis of ethyl 4-methylindole-2-carboxylate.

Reissert_Mechanism start 2-Nitro-4-methyltoluene enolate Carbanion Intermediate start->enolate - H+ base Potassium Ethoxide (KOEt) base->enolate intermediate1 Tetrahedral Intermediate enolate->intermediate1 + Diethyl Oxalate oxalate Diethyl Oxalate oxalate->intermediate1 pyruvate Ethyl 2-(4-methyl-2-nitrophenyl)-2-oxoacetate intermediate1->pyruvate - EtOH amino_intermediate Amino Intermediate pyruvate->amino_intermediate Reduction of NO2 reducer Zn / Acetic Acid reducer->amino_intermediate cyclized_intermediate Cyclized Intermediate amino_intermediate->cyclized_intermediate Intramolecular Cyclization product Ethyl 4-methylindole-2-carboxylate cyclized_intermediate->product Dehydration Experimental_Workflow step1 Step 1: Condensation - React 2-nitro-4-methyltoluene with diethyl oxalate - Base: Potassium ethoxide in dry ethanol/ether step2 Work-up 1 - Acidify with dilute HCl - Extract with ether - Dry and concentrate step1->step2 step3 Step 2: Reductive Cyclization - Dissolve pyruvate intermediate in acetic acid - Add zinc dust portion-wise step2->step3 step4 Work-up 2 - Filter off excess zinc - Dilute with water - Extract with ether step3->step4 step5 Purification - Wash with sodium bicarbonate solution - Dry and concentrate - Recrystallize or chromatograph step4->step5 final_product Ethyl 4-methylindole-2-carboxylate step5->final_product

References

Spectroscopic Characterization of Ethyl 4-methyl-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a framework for the spectroscopic characterization of Ethyl 4-methyl-1H-indole-2-carboxylate. Due to the limited availability of publicly accessible experimental data for this specific compound, the presented spectral data tables contain predicted values based on the analysis of structurally similar indole derivatives. Researchers are advised to acquire experimental data for their specific sample for accurate characterization.

This guide is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and characterization of heterocyclic compounds. It outlines the standard spectroscopic techniques used to elucidate and confirm the structure of this compound.

Introduction

This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical for any downstream applications, including biological screening and lead optimization. This guide details the application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous indole compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0br s1HN-H
~7.3 - 7.5m2HAr-H
~7.0 - 7.2m1HAr-H
~6.8 - 7.0s1HC3-H
~4.3 - 4.5q2H-OCH₂CH₃
~2.4 - 2.6s3HAr-CH₃
~1.3 - 1.5t3H-OCH₂CH₃

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00). br s = broad singlet, m = multiplet, s = singlet, q = quartet, t = triplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~138C7a
~132C4
~128C2
~127C3a
~124C6
~121C5
~110C7
~105C3
~61-OCH₂CH₃
~19Ar-CH₃
~14-OCH₂CH₃

Predicted in CDCl₃ at 100 MHz.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, SharpN-H Stretch
~2900 - 3000MediumC-H Stretch (Aromatic & Aliphatic)
~1680 - 1710StrongC=O Stretch (Ester)
~1500 - 1600MediumC=C Stretch (Aromatic)
~1200 - 1300StrongC-O Stretch (Ester)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~203[M]⁺ (Molecular Ion)
~158[M - OCH₂CH₃]⁺
~130[M - COOCH₂CH₃]⁺

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be homogenous. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

3.1.2. ¹H NMR Acquisition A standard ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. Key acquisition parameters include:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds to ensure proper relaxation for quantitative analysis.

  • Number of Scans: 8-16 scans for a sample with sufficient concentration.

3.1.3. ¹³C NMR Acquisition A proton-decoupled ¹³C NMR experiment is performed on the same sample. Typical parameters include:

  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

  • Spectral Width: Approximately 240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans, as the ¹³C nucleus is less sensitive than ¹H.

3.1.4. Data Processing The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Thin Solid Film Method)

  • Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

3.2.2. Data Acquisition

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Dilute this stock solution to a final concentration of about 1-10 µg/mL with the same or a miscible solvent.

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

3.3.2. Data Acquisition (Electron Ionization - EI)

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different techniques for structure elucidation.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structure & Connectivity FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Further_Applications Further_Applications Structure_Confirmation->Further_Applications Further Applications (e.g., Biological Assays) Structure_Elucidation_Logic MS Mass Spectrometry (Provides Molecular Formula) Structure Proposed Structure: This compound MS->Structure Confirms Mass FTIR FT-IR Spectroscopy (Identifies Functional Groups: N-H, C=O, C-O) FTIR->Structure Confirms Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) (Determines Connectivity & Environment) NMR->Structure Confirms Carbon Skeleton & Proton Arrangement

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-methyl-1H-indole-2-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a comprehensive estimation based on the analysis of structurally similar analogs: ethyl 1H-indole-2-carboxylate and 4-methyl-1H-indole. This approach allows for a reliable prediction of the chemical shifts and coupling constants for the target molecule, providing a valuable resource for its identification and characterization.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the experimental data of its structural analogs and established principles of NMR spectroscopy, considering the electronic effects of the methyl and ethyl carboxylate substituents on the indole ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
NH (H1)~11.5 - 12.0br s-1H
H3~7.1 - 7.3s-1H
H5~7.0 - 7.2d~8.01H
H6~7.2 - 7.4t~7.51H
H7~7.5 - 7.7d~8.01H
4-CH₃~2.4 - 2.6s-3H
OCH₂CH₃~4.3 - 4.5q~7.12H
OCH₂CH₃~1.3 - 1.5t~7.13H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~127 - 129
C3~107 - 109
C3a~128 - 130
C4~130 - 132
C5~121 - 123
C6~124 - 126
C7~112 - 114
C7a~137 - 139
4-CH₃~18 - 20
C=O~161 - 163
OCH₂CH₃~61 - 63
OCH₂CH₃~14 - 16

Experimental Data of Structural Analogs

The predictions above are based on the experimental data for the following compounds.

Table 3: Experimental ¹H and ¹³C NMR Data for Ethyl 1H-indole-2-carboxylate

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH~11.8br s-1H
H3~7.18d~0.81H
H4~7.66d~8.01H
H5~7.09t~7.51H
H6~7.27t~7.81H
H7~7.49d~8.31H
OCH₂CH₃~4.40q~7.12H
OCH₂CH₃~1.40t~7.13H
¹³C NMR Chemical Shift (δ, ppm)
C2~127.5
C3~108.3
C3a~127.2
C4~122.5
C5~120.7
C6~125.1
C7~113.1
C7a~137.9
C=O~162.3
OCH₂CH₃~61.5
OCH₂CH₃~14.5

Solvent: DMSO-d₆

Table 4: Experimental ¹H and ¹³C NMR Data for 4-Methyl-1H-indole

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH~10.9br s-1H
H2~7.15t~2.81H
H3~6.45t~1.91H
H5~6.95d~8.11H
H6~7.05t~7.61H
H7~7.35d~7.11H
4-CH₃~2.5s-3H
¹³C NMR Chemical Shift (δ, ppm)
C2~123.9
C3~100.8
C3a~126.9
C4~129.8
C5~120.3
C6~121.8
C7~109.4
C7a~136.2
4-CH₃~18.6

Solvent: CDCl₃

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives is outlined below.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for indole derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-100 mg may be required depending on the instrument's sensitivity.

  • Filtration: Filter the sample solution through a pipette containing a small plug of glass wool or a syringe filter to remove any particulate matter, which can degrade the quality of the NMR spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm).

2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of Scans: 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of 0-220 ppm is standard for most organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-10 seconds is often necessary, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR peak assignment and a generalized workflow for NMR data acquisition.

Caption: Molecular structure with atom numbering.

experimental_workflow Generalized NMR Experimental Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer shim Shim Magnetic Field transfer->shim setup Set Acquisition Parameters (Pulse Sequence, Scans, etc.) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analysis Spectral Analysis & Interpretation integrate->analysis

Caption: Workflow for NMR data acquisition.

In-Depth Mass Spectrometry Analysis of Ethyl 4-methyl-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] This document outlines predicted mass spectral data, detailed experimental protocols for analysis, and a proposed fragmentation pathway. The information presented is designed to support researchers and drug development professionals in the identification and characterization of this and similar indole derivatives.

Predicted Mass Spectral Data

Due to the limited availability of public mass spectral data for this compound, the following data is predicted based on the analysis of the closely related compound, Ethyl 1H-indole-2-carboxylate, and established fragmentation patterns of indole derivatives and ethyl esters. The molecular weight of this compound is 203.24 g/mol .

Predicted Fragment m/z (Predicted) Proposed Structure Notes
[M]+•203C12H13NO2Molecular Ion
[M-CH3]+188C11H10NO2Loss of a methyl radical from the ethyl group.
[M-C2H4]+•175C10H9NO2Loss of ethylene via McLafferty rearrangement.
[M-OC2H5]+158C10H8NOLoss of the ethoxy radical.
[Indole-C=O]+144C9H6NOSubsequent loss of the remaining ethyl group fragment.
[Indole-CH2]+130C9H8NDecarbonylation of the m/z 158 fragment.
[Indole]+•117C8H7NLoss of the entire ester group.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow several key pathways, primarily involving the ester functional group and the indole ring.

fragmentation_pathway M [M]+• (m/z 203) This compound F1 [M-C2H4]+• (m/z 175) M->F1 - C2H4 F2 [M-OC2H5]+ (m/z 158) M->F2 - OC2H5 F3 [C9H6NO]+ (m/z 144) F1->F3 - OCH3 F2->F3 - CH3 F4 [C9H8N]+ (m/z 130) F2->F4 - CO F5 [C8H7N]+• (m/z 117) F4->F5 - CH3 experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Prep Standard/Sample Preparation Extract Extraction (if necessary) Prep->Extract Dilute Dilution Extract->Dilute Inject Injection into UPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (MS/MS) Ionize->Detect Process Data Acquisition & Processing Detect->Process Identify Compound Identification Process->Identify Quantify Quantification Identify->Quantify signaling_pathway Compound Ethyl 4-methyl- 1H-indole-2-carboxylate (or derivative) Target Glycine Binding Site (NMDA Receptor) Compound->Target Binds to Action Antagonism Target->Action Results in Effect Modulation of NMDA Receptor Activity Action->Effect Outcome Potential Therapeutic Effect (e.g., Neuroprotection) Effect->Outcome

References

Physical and chemical properties of Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. This document collates available data on its molecular structure, physicochemical characteristics, and synthesis. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel indole-based compounds.

Introduction

This compound (CAS No. 16732-80-2) is a member of the indole family, a class of heterocyclic aromatic compounds widely recognized for their diverse biological activities. Indole derivatives are integral scaffolds in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[1] This guide focuses specifically on the 4-methyl substituted ethyl ester of indole-2-carboxylic acid, providing a detailed summary of its known properties and synthetic routes.

Molecular and Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below. These values are crucial for its application in experimental settings, influencing factors such as solubility, reactivity, and bioavailability.

Table 1: Compound Identifiers

IdentifierValue
CAS Number 16732-80-2
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol [1]
IUPAC Name This compound

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point 140-141 °CExperimental
Boiling Point 355.6 ± 22.0 °CPredicted
Appearance White to off-white solidExperimental[1]
Solubility Soluble in organic solventsExperimental[1]

Table 3: Spectral Data (Reference and Predicted)

TechniqueData
¹H NMR Expected signals for ethyl group (triplet and quartet), methyl group (singlet), aromatic protons, and NH proton.
¹³C NMR Expected signals for carbonyl carbon, aromatic carbons, ethyl carbons, and methyl carbon.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching are anticipated.
Mass Spectrometry The molecular ion peak [M]+ is expected at m/z = 203.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the esterification of 4-methyl-1H-indole-2-carboxylic acid.

Synthesis Workflow

Synthesis of this compound Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification 4-methyl-1H-indole-2-carboxylic_acid 4-methyl-1H-indole-2-carboxylic acid Esterification Fischer Esterification 4-methyl-1H-indole-2-carboxylic_acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Neutralization Neutralization Esterification->Neutralization Reaction Mixture Product This compound Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Recrystallization->Product

Caption: Fischer esterification of 4-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1H-indole-2-carboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of indole derivatives is a cornerstone of medicinal chemistry. These compounds are known to interact with a variety of biological targets, leading to a wide range of therapeutic effects.

The indole scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to multiple receptors with high affinity. This versatility has led to the development of indole-based drugs for a multitude of diseases. The functionalization of the indole ring, such as the presence of the 4-methyl group and the 2-carboxylate ester in the title compound, can significantly influence its biological activity, pharmacokinetic properties, and target specificity.

It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, antimicrobial or antitumor agents.[1] Further research is warranted to explore the specific biological targets and pharmacological profile of this compound and its derivatives.

Potential Roles of Indole Derivatives in Drug Discovery Indole Derivatives in Drug Discovery cluster_targets Biological Targets cluster_activities Pharmacological Activities Indole_Scaffold Indole Scaffold (Privileged Structure) Receptors Receptors Indole_Scaffold->Receptors Enzymes Enzymes Indole_Scaffold->Enzymes Ion_Channels Ion Channels Indole_Scaffold->Ion_Channels DNA DNA Indole_Scaffold->DNA Antimicrobial Antimicrobial Indole_Scaffold->Antimicrobial Antiviral Antiviral Indole_Scaffold->Antiviral CNS_Activity CNS Activity Receptors->CNS_Activity Anticancer Anticancer Enzymes->Anticancer Anti_inflammatory Anti-inflammatory Enzymes->Anti_inflammatory DNA->Anticancer

Caption: General overview of the diverse roles of indole derivatives in drug discovery.

Conclusion

This compound is a valuable building block for the synthesis of more complex, biologically active molecules. This guide has summarized the currently available physical, chemical, and synthetic data for this compound. While detailed experimental spectral and biological activity data are not yet widely published, the information provided herein serves as a solid foundation for researchers and drug development professionals. Further investigation into the specific properties and applications of this compound is encouraged to unlock its full potential in various scientific fields.

References

In-Depth Technical Guide: Ethyl 4-methyl-1H-indole-2-carboxylate (CAS 16732-80-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-1H-indole-2-carboxylate, identified by CAS number 16732-80-2, is an organic compound featuring a substituted indole core. The indole scaffold is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals, renowned for a wide spectrum of therapeutic properties including antimicrobial and antitumor effects. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for professionals in chemical and pharmaceutical research and development.

Chemical and Physical Properties

This compound is a white to light yellow solid at room temperature. Its core structure consists of a bicyclic system with a fused benzene and pyrrole ring, substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 2-position. This substitution pattern influences its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16732-80-2N/A
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Appearance White to light yellow solidN/A
Melting Point 140-141 °CN/A
Boiling Point 355.6 ± 22.0 °C (Predicted)N/A
Density 1.177 ± 0.06 g/cm³ (Predicted)N/A
Solubility Soluble in organic solvents.[1]

Table 2: Spectral Data Interpretation for this compound and Related Analogues

Spectral DataInterpretation (Based on related indole structures)
¹H NMR Signals expected for aromatic protons on the indole ring, a singlet for the methyl group, a quartet and a triplet for the ethyl group of the ester, and a broad singlet for the N-H proton of the indole.
¹³C NMR Resonances anticipated for the aromatic carbons of the indole core, the methyl carbon, the carbonyl carbon of the ester, and the two carbons of the ethyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-H and C=C stretching from the aromatic and aliphatic parts of the molecule.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z 203, corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed protocols for two prominent methods.

Synthesis via Thermal Cyclization of an Azide Precursor

This method involves the thermal decomposition of an azide precursor to form a nitrene, which then undergoes cyclization to yield the indole ring system.

Experimental Protocol:

  • Preparation of the Azide Precursor: The starting material, 2-Propenoic acid, 2-azido-3-(2-methylphenyl), is required for this synthesis.

  • Cyclization Reaction:

    • In a reaction vessel, preheat 100 mL of xylene to 140 °C.

    • Add 19.5 g (0.0844 mol) of 2-Propenoic acid, 2-azido-3-(2-methylphenyl) to the hot xylene in batches.

    • Maintain the reaction mixture at 140 °C for 1 hour after the addition is complete.

  • Work-up and Purification:

    • Remove the xylene by distillation under reduced pressure.

    • Dissolve the residue in isopropyl ether.

    • Filter the solution to collect the solid product.

    • Dry the product under vacuum at 40 °C for 18 hours to yield the white crystalline product.

This procedure has a reported yield of 62% with a melting point of 141 °C.

G cluster_0 Synthesis via Azide Cyclization start 2-Propenoic acid, 2-azido-3-(2-methylphenyl) step1 Add to Xylene at 140 °C start->step1 Reagent step2 Maintain at 140 °C for 1h step1->step2 step3 Remove Xylene (Reduced Pressure Distillation) step2->step3 step4 Dissolve in Isopropyl Ether step3->step4 step5 Filter and Dry step4->step5 end This compound step5->end

Synthesis Workflow: Azide Cyclization
Reissert Indole Synthesis

The Reissert indole synthesis is a classical and versatile method for preparing indoles from o-nitrotoluenes and diethyl oxalate. While a specific protocol for this compound is not detailed in the available literature, a general procedure can be adapted.

General Experimental Protocol (Adapted):

  • Condensation:

    • React 2-nitro-m-xylene (a plausible precursor for the 4-methyl indole) with diethyl oxalate in the presence of a strong base like potassium ethoxide in an anhydrous solvent (e.g., diethyl ether or ethanol). This reaction forms the corresponding ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization:

    • The resulting pyruvate derivative is then subjected to reductive cyclization. Common reducing agents for this step include zinc dust in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., using Pd/C). The nitro group is reduced to an amine, which spontaneously cyclizes to form the indole-2-carboxylic acid ester.

  • Work-up and Purification:

    • The reaction mixture is typically worked up by filtering off the reducing agent, followed by extraction with an organic solvent.

    • The crude product is then purified by column chromatography or recrystallization.

G cluster_1 Reissert Indole Synthesis Pathway start o-Nitrotoluene derivative (e.g., 2-nitro-m-xylene) intermediate Ethyl o-nitrophenylpyruvate derivative start->intermediate Condensation reagent1 Diethyl Oxalate + Base (e.g., KOEt) reagent1->intermediate product This compound intermediate->product Reductive Cyclization reagent2 Reducing Agent (e.g., Zn/AcOH) reagent2->product

Conceptual Pathway: Reissert Synthesis

Biological and Industrial Applications

This compound serves primarily as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The indole nucleus is a "privileged scaffold" in medicinal chemistry, and modifications at various positions can lead to compounds with a wide range of biological activities.

  • Antimicrobial Agents: Derivatives of indole-2-carboxamides have shown promising activity against various bacterial and fungal strains.[3] The core structure of this compound can be chemically modified, for instance, by hydrolysis of the ester to the carboxylic acid followed by amide coupling, to generate libraries of compounds for antimicrobial screening.

  • Antitumor Agents: The indole ring system is present in many natural and synthetic compounds with anticancer properties.[4] this compound can be used as a building block to synthesize novel indole derivatives that may target specific pathways involved in cancer cell proliferation and survival.[5] For example, indole-2-carboxamide derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling.[5]

Currently, there are no specific, publicly available, detailed experimental protocols or quantitative data (e.g., IC₅₀ values) for the biological activity of this compound itself. Its utility lies in its role as a precursor for the development of new chemical entities.

G cluster_2 Application Workflow start This compound step1 Chemical Modification (e.g., Hydrolysis, Amide Coupling) start->step1 step2a Synthesis of Antimicrobial Candidates step1->step2a step2b Synthesis of Antitumor Candidates step1->step2b step3a Antimicrobial Screening Assays step2a->step3a step3b Antitumor Screening Assays (e.g., Cytotoxicity, Kinase Inhibition) step2b->step3b end Lead Compound Identification step3a->end step3b->end

Drug Discovery Workflow

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its indole core, adorned with strategically placed functional groups, provides a versatile platform for the synthesis of novel compounds with potential antimicrobial and antitumor activities. The synthetic routes outlined in this guide offer reliable methods for its preparation, enabling further research into the biological properties of its derivatives. Future work should focus on the synthesis and biological evaluation of compound libraries derived from this scaffold to fully explore its therapeutic potential.

References

Starting Materials for Novel Heterocyclic Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. The strategic selection of starting materials is a cornerstone of medicinal chemistry, enabling the efficient synthesis of novel molecular scaffolds with therapeutic potential. This guide provides an in-depth overview of key starting materials and their application in the synthesis of prominent heterocyclic cores, complete with experimental protocols, quantitative data, and workflow visualizations for researchers in drug development.

1,3-Dicarbonyl Compounds and Hydrazines: The Gateway to Pyrazoles

The Knorr pyrazole synthesis, a reaction between 1,3-dicarbonyl compounds and hydrazine derivatives, remains a fundamental and highly efficient method for creating the pyrazole core.[1][2][3] This five-membered aromatic ring is a privileged scaffold found in numerous FDA-approved drugs, including the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[4] The reaction's versatility allows for the generation of polysubstituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.[1][5]

General Experimental Protocol: Knorr Pyrazole Synthesis

The following protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole derivative.

Materials:

  • Substituted 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine hydrochloride (1.1 equiv)

  • Ethanol or Glacial Acetic Acid

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for a period of 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water or a suitable solvent to remove impurities.

  • Recrystallize the crude product from a solvent such as ethanol or an ethanol/water mixture to yield the pure pyrazole derivative.

Quantitative Data: Synthesis and Biological Activity of Pyrazole Derivatives

The following table summarizes data for novel pyrazole compounds synthesized for anticancer applications.

Starting MaterialsCompound IDYield (%)Biological Target/AssayActivity (IC₅₀)Reference
(E)-2-((4-bromophenyl)diazenyl)-1-phenylbutane-1,3-dione + PhenylhydrazineKA5N/AHepatocellular Carcinoma (HepG2)8.5 µM[6]
Various Diketones + Hydrazines12dN/ATubulin PolymerizationSignificant[7]

1,4-Dicarbonyl Compounds and Primary Amines: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is the most prevalent method for constructing the pyrrole ring, another essential heterocyclic motif in medicinal chemistry.[8][9] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[8][10][11] This straightforward approach provides good to excellent yields and is operationally simple.[10][12]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol describes a modern, microwave-assisted synthesis of a substituted pyrrole.[12]

Materials:

  • 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) (1.0 equiv)

  • Primary amine (e.g., aniline) (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol)

  • Catalyst (e.g., Glacial Acetic Acid) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound (e.g., 20.0 mg, 0.0374 mmol) and the primary amine (3 equivalents).[12]

  • Add the chosen solvent (e.g., ethanol, 400 µL) and catalyst, if required (e.g., glacial acetic acid, 40 µL).[12]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 2-10 minutes).[10][12]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).[12]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[10][12]

Quantitative Data: Paal-Knorr Synthesis Yields
1,4-DicarbonylAmineConditionsProductYield (%)Reference
Hexane-2,5-dioneAnilineReflux, 15 min, cat. HCl2,5-dimethyl-1-phenyl-1H-pyrrole~52%[10]
1,4-DiketoneVariousMicrowave, 80 °C, Acetic Acid/EthanolTricyclic pyrrole-2-carboxamideN/A[12]

o-Phenylenediamine: A Key Building Block for Benzimidazoles

Benzimidazoles are a critical class of heterocycles with a wide range of therapeutic applications, including antiulcer (omeprazole) and anthelmintic (albendazole) agents. A primary synthetic route involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids (and their derivatives).[13][14] Modern protocols often use catalysts to promote the reaction under mild conditions.[13][15]

Experimental Protocol: Catalytic Synthesis of 2-Substituted Benzimidazoles

This procedure details the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde using a supported gold nanoparticle catalyst.[13]

Materials:

  • o-Phenylenediamine (1.0 equiv, 0.3 mmol)

  • Aldehyde (aromatic, heteroaromatic, or aliphatic) (1.0 equiv, 0.3 mmol)

  • Supported Gold Catalyst (e.g., Au/TiO₂) (1 mol % Au)

  • Solvent (e.g., CHCl₃:MeOH 3:1 mixture)

Procedure:

  • Place the supported gold catalyst in a glass vial.[13]

  • Add the solvent, followed by o-phenylenediamine and the corresponding aldehyde.[13]

  • Stir the reaction mixture at room temperature (25 °C) for approximately 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, centrifuge the mixture to separate the solid catalyst.

  • Wash the catalyst with ethanol. The combined supernatant contains the product.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Quantitative Data: Synthesis of Benzimidazole Derivatives
AldehydeProduct Yield (%)Reference
1-Naphthaldehyde96%[13]
2-Furaldehyde94%[13]
Thiophene-2-carbaldehyde95%[13]
6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde96%[13]

Anthranilic Acid: Versatile Precursor for Quinazolinones

Quinazolinones are bicyclic heterocycles known for a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[16] A common and effective synthetic strategy is the reaction of anthranilic acid with amides (like formamide) or its acylation followed by cyclization with an amine source.[17][18][19]

Experimental Protocol: Synthesis of Quinazolin-4-one

This protocol describes the high-yield synthesis of the parent quinazolin-4-one from anthranilic acid and formamide.[17]

Materials:

  • Anthranilic acid (1.0 equiv, 0.1 mol, 13.7 g)

  • Formamide (4.0 equiv, 0.4 mol, 16 mL)

Procedure:

  • Combine anthranilic acid and formamide in a flask.

  • Heat the reaction mixture in a glycerin bath or Wood's alloy at 130-140 °C for 2 hours.[17]

  • Monitor the reaction's completion via TLC (benzene:acetone 5:3 system).[17]

  • Cool the reaction mixture. The product will precipitate.

  • Collect the solid product by filtration and wash with a suitable solvent. This method can achieve yields of up to 96%.[17]

Visualizing Biological Pathways and Experimental Workflows

The novel heterocyclic compounds synthesized from these starting materials are often designed to modulate specific cellular signaling pathways implicated in disease. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a major target for kinase inhibitors.[20][21][22][23]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Activates) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes

Caption: The PI3K/Akt/mTOR signaling cascade, a key target for heterocyclic kinase inhibitors.

The development of these inhibitors follows a structured workflow, from initial synthesis through biological screening to identify lead compounds.

Drug_Discovery_Workflow Start Select Starting Materials (e.g., Dicarbonyls, Amines) Synthesis Chemical Synthesis (e.g., Paal-Knorr, Gewald) Start->Synthesis Purification Purification & Isolation (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, Mass Spectrometry, etc.) Purification->Characterization Screening Biological Screening (In-vitro Assays, Kinase Panels) Characterization->Screening Hit Hit Identification (Active Compounds) Screening->Hit SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit->SAR Data informs next cycle Lead Lead Compound Hit->Lead Optimization SAR->Synthesis Iterative Design Preclinical Preclinical Development Lead->Preclinical

Caption: General workflow for the synthesis and development of novel heterocyclic compounds.

Conclusion

The rational selection of versatile and accessible starting materials is fundamental to the successful discovery of novel heterocyclic drug candidates. Core building blocks such as dicarbonyl compounds, hydrazines, primary amines, o-phenylenediamine, and anthranilic acid provide robust and efficient pathways to a rich diversity of privileged heterocyclic scaffolds like pyrazoles, pyrroles, benzimidazoles, and quinazolinones. By leveraging established name reactions and modern synthetic techniques, researchers can rapidly generate libraries of compounds for biological evaluation, accelerating the journey from initial concept to potential therapeutic.

References

The Biological Potential of 4-Methyl-Substituted Indole-2-Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among the vast library of indole derivatives, those substituted at the 4-position with a methyl group and possessing a carboxylate function at the 2-position represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities of 4-methyl-substituted indole-2-carboxylates, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and drug development professionals, offering insights into the synthesis, experimental evaluation, and potential mechanisms of action of this promising class of molecules.

Synthesis of 4-Methyl-Substituted Indole-2-Carboxylates

The synthesis of the 4-methyl-1H-indole-2-carboxylic acid scaffold is a crucial first step in the exploration of its biological potential. A common and effective method for the synthesis of indole-2-carboxylates is the Fischer indole synthesis. While specific examples detailing the synthesis of a wide array of 4-methyl-substituted analogs are not abundant in the literature, the general principles of indole synthesis can be readily applied.

A general synthetic approach is outlined below:

Synthesis_Workflow A 3-Methylaniline B Sodium Nitrite, HCl A->B Diazotization C Diazonium Salt B->C E Japp-Klingemann Reaction C->E D Ethyl 2-methylacetoacetate D->E F Hydrazone Intermediate E->F G Fischer Indole Synthesis (e.g., H2SO4 or polyphosphoric acid) F->G H Ethyl 4-methyl-1H-indole-2-carboxylate G->H I Hydrolysis (e.g., NaOH) H->I J 4-Methyl-1H-indole-2-carboxylic acid I->J K Amide Coupling (e.g., HATU, DIPEA) J->K M Esterification J->M L Amide Derivatives K->L N Ester Derivatives M->N

Figure 1: General synthetic workflow for 4-methyl-indole-2-carboxylate derivatives.

This pathway allows for the introduction of the key 4-methyl substituent from the starting 3-methylaniline. The resulting 4-methyl-1H-indole-2-carboxylic acid can then be further functionalized at the carboxylate group to generate a library of ester and amide derivatives for biological screening.

Antimicrobial Potential

Indole derivatives are well-known for their broad-spectrum antimicrobial activities. While specific studies on a series of 4-methyl-substituted indole-2-carboxylates are limited, the general antimicrobial properties of related indole compounds suggest that this class of molecules is a promising area for investigation.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of some representative indole derivatives against various microbial strains. It is important to note that these are not 4-methyl-substituted analogs but provide a reference for the potential potency of this class of compounds.

Compound IDModificationTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Indole-Triazole Derivative (3d) Indole with triazole substituentS. aureus6.25-[1]
MRSA6.25-[1]
C. krusei3.125-[1]
Indole-Thiadiazole Derivative (2h) Indole with thiadiazole substituentS. aureus6.25-[1]
Indole Derivative (4P) Aminoguanidinium moietyK. pneumoniae 210848[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for illustrative purposes from related indole structures.

Experimental Protocol: Broth Microdilution Assay

The antimicrobial activity of synthesized compounds can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of test compounds in Mueller-Hinton Broth (MHB) in a 96-well plate. D Inoculate each well of the 96-well plate with the diluted bacterial suspension. A->D B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). C Dilute the bacterial suspension in MHB. B->C C->D E Include positive (bacteria, no compound) and negative (broth only) controls. D->E F Incubate the plate at 37°C for 18-24 hours. E->F G Visually inspect the wells for turbidity. F->G H Determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration with no visible growth. G->H I Optional: Plate aliquots from clear wells onto agar to determine the Minimum Bactericidal Concentration (MBC). H->I

Figure 2: Workflow for the broth microdilution antimicrobial susceptibility test.

Anticancer Potential

The indole scaffold is a common feature in many anticancer agents. Modifications on the indole ring and at the carboxylate position can significantly influence the cytotoxic and antiproliferative activity of these compounds.

Quantitative Anticancer Data
Compound IDModificationCell LineIC50 (µM)Reference
Indole-2-carboxamide (6i) Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.10 ± 0.4[3]
Indole-2-carboxamide (6v) Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.49 ± 0.3[3]
Indole-based Thalidomide Analog (11g) Indole-based thalidomide analogHepG-2 (Liver)-[4]
Indole-based Thalidomide Analog (21a) Indole-based thalidomide analogHepG-2 (Liver)-[4]

IC50: Half-maximal inhibitory concentration. Data for illustrative purposes from related indole structures.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and incubate for 24 hours. B Treat cells with various concentrations of the test compounds. A->B C Incubate for a specified period (e.g., 48 or 72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours. C->D E Living cells with active mitochondria reduce MTT to purple formazan crystals. D->E F Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. E->F G Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. F->G H Calculate cell viability and determine the IC50 value. G->H

Figure 3: Experimental workflow for the MTT cell viability assay.

Anti-inflammatory Potential

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Indole derivatives have shown promise as inhibitors of key inflammatory mediators.

Potential Anti-inflammatory Mechanisms

While specific signaling pathways for 4-methyl-substituted indole-2-carboxylates have not been elucidated, based on the activity of other indole derivatives, they may exert their anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and cytokines. A hypothetical signaling pathway is depicted below.

Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation iNOS_mRNA iNOS mRNA iNOS Protein iNOS Protein iNOS_mRNA->iNOS Protein Translation COX2_mRNA COX-2 mRNA COX-2 Protein COX-2 Protein COX2_mRNA->COX-2 Protein Translation TNFa_mRNA TNF-α mRNA TNF-α Protein TNF-α Protein TNFa_mRNA->TNF-α Protein Translation IL6_mRNA IL-6 mRNA IL-6 Protein IL-6 Protein IL6_mRNA->IL-6 Protein Translation DNA DNA NFkB_nuc->DNA Binds to promoter regions DNA->iNOS_mRNA DNA->COX2_mRNA DNA->TNFa_mRNA DNA->IL6_mRNA Indole 4-Methyl-indole- 2-carboxylate Derivative Indole->IKK Inhibits? Indole->NFkB_nuc Inhibits? Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Produces Prostaglandins Prostaglandins COX-2 Protein->Prostaglandins Produces Inflammation Inflammation TNF-α Protein->Inflammation IL-6 Protein->Inflammation Nitric Oxide (NO)->Inflammation Prostaglandins->Inflammation Paw_Edema_Workflow A Acclimatize rodents (e.g., rats or mice). B Administer test compounds or vehicle orally or intraperitoneally. A->B C After a set time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw. B->C D Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer or calipers. C->D E Calculate the percentage of edema inhibition for each group compared to the vehicle control. D->E LPS_Assay_Workflow A Culture RAW 264.7 macrophage cells in a 96-well plate. B Pre-treat cells with various concentrations of test compounds. A->B C Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. B->C D Incubate for a specified period (e.g., 24 hours). C->D E Collect the cell culture supernatant. D->E F Measure nitric oxide (NO) production using the Griess reagent. E->F G Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA kits. E->G H Determine the inhibitory effect of the compounds on NO and cytokine production. F->H G->H

References

Ethyl 4-methyl-1H-indole-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-1H-indole-2-carboxylate is a heterocyclic building block of significant interest in the field of medicinal chemistry. The indole scaffold itself is a privileged structure, found in a vast array of biologically active natural products and synthetic compounds. The specific substitution pattern of an ethyl ester at the 2-position and a methyl group at the 4-position provides a unique starting point for the synthesis of diverse compound libraries with potential therapeutic applications. This technical guide explores the utility of this compound as a core component in the design and synthesis of novel therapeutic agents, with a focus on its application in the development of kinase inhibitors for cancer therapy. While direct examples of bioactive compounds derived from this specific starting material with extensive biological data are limited in publicly available literature, this guide will provide a representative framework for its potential applications, including detailed synthetic protocols, illustrative biological data from closely related analogs, and relevant signaling pathway diagrams.

Synthesis and Chemical Properties

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for indole-based compounds.[1] Its structure allows for various chemical modifications, making it a versatile tool in the development of new bioactive molecules. The synthesis of the core indole-2-carboxylate structure can be achieved through several established methods, most notably the Fischer indole synthesis.

General Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. The general workflow involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Fischer_Indole_Synthesis A Arylhydrazine D Phenylhydrazone Intermediate A->D B Aldehyde or Ketone B->D C Acid Catalyst C->D E [3,3]-Sigmatropic Rearrangement D->E F Indole Product E->F

Caption: General workflow of the Fischer indole synthesis.

Application as a Building Block in Kinase Inhibitor Synthesis: A Representative Example

While specific examples utilizing this compound are not extensively documented with full biological data sets, we can extrapolate its potential by examining the synthesis and activity of closely related indole-2-carboxamide derivatives that have shown potent kinase inhibition. The following section presents a representative, albeit illustrative, synthesis and evaluation of a hypothetical kinase inhibitor derived from 4-methyl-1H-indole-2-carboxylic acid (obtainable from the ethyl ester by hydrolysis).

Synthesis of a Representative Indole-2-Carboxamide Kinase Inhibitor

The synthesis of a potential kinase inhibitor from this compound would typically involve two key steps: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine-containing fragment.

Step 1: Hydrolysis of this compound

Hydrolysis_Workflow Start This compound Reaction Hydrolysis Start->Reaction Reagent Base (e.g., NaOH or KOH) in aq. Alcohol Reagent->Reaction Product 4-methyl-1H-indole-2-carboxylic acid Reaction->Product

Caption: Workflow for the hydrolysis of the ethyl ester.

Experimental Protocol: Hydrolysis

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add potassium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-methyl-1H-indole-2-carboxylic acid.

Step 2: Amide Coupling to form the Kinase Inhibitor

Amide_Coupling_Workflow Acid 4-methyl-1H-indole-2-carboxylic acid Reaction Amide Bond Formation Acid->Reaction Amine Amine Fragment (e.g., substituted aniline) Amine->Reaction Coupling Coupling Reagents (e.g., HATU, DIPEA) Coupling->Reaction Product Indole-2-carboxamide Kinase Inhibitor Reaction->Product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor Indole-2-carboxamide Kinase Inhibitor Inhibitor->Akt PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt mTORC2 mTORC2 mTORC2->Akt

References

Methodological & Application

Application Notes and Protocols: N-alkylation of Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the N-alkylation of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The presence of an electron-withdrawing ester group at the C2-position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation. This document summarizes common and effective methods for this transformation.

Introduction to N-alkylation of Indoles

The N-alkylation of indoles is a fundamental transformation in organic synthesis. For indole-2-carboxylates, the reaction proceeds via deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and selectivity. Classical conditions often involve the use of a strong base like sodium hydride in an aprotic polar solvent such as DMF or THF, which generally leads to high yields and selectivity for N-alkylation over potential C3-alkylation.[1] Milder conditions using bases like potassium carbonate or aqueous potassium hydroxide have also been proven effective, particularly for activated indoles like the title compound.

Summary of Reaction Conditions

The following table summarizes various reported and analogous conditions for the N-alkylation of ethyl indole-2-carboxylate derivatives. These conditions are applicable to this compound.

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl 1H-indole-2-carboxylateAllyl bromideaq. KOHAcetone20285[2]
2Ethyl 1H-indole-2-carboxylateBenzyl bromideaq. KOHAcetone20294[2]
3Ethyl 1H-indole-2-carboxylateAmyl bromideaq. KOHAcetone20860[2]
4Ethyl 7-halo-1H-indole-2-carboxylateVarious alkyl halidesK₂CO₃DMF5024Not specified
5Indole-2-carboxylic acidDimethyl carbonateDABCO (catalytic)DMF90-952195 (of methyl ester)
65-BromoindoleDimethyl carbonateDABCO (catalytic)DMF90-955~100
7General IndoleAlkyl halideNaHDMF or THFRT to 800.25 - 12High[1]
8Methyl indole-2-carboxylate(E)-1,3-diphenylallyl acetateCs₂CO₃CH₂Cl₂40Not specified99

Experimental Protocols

Protocol 1: N-Alkylation using Aqueous Potassium Hydroxide in Acetone

This protocol is adapted from the successful N-alkylation of ethyl indol-2-carboxylate.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Potassium hydroxide (KOH)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq.) in acetone, add the alkyl halide (1.1 eq.).

  • Add a solution of potassium hydroxide (3.0 eq.) in a minimal amount of water.

  • Stir the reaction mixture at room temperature (20-25 °C) for 2-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Sodium Hydride in DMF

This protocol is based on classical and widely used conditions for indole N-alkylation.[1]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 2-12 hours, monitoring by TLC. Gentle heating (e.g., to 50-80 °C) can be applied to accelerate the reaction if necessary.

  • After completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure N-alkylated product.

Visualizations

The following diagrams illustrate the general workflow for the N-alkylation of this compound and the relationship between the key reaction components.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Substrate in Solvent start->dissolve add_base Add Base dissolve->add_base add_alkyl_halide Add Alkylating Agent add_base->add_alkyl_halide stir Stir at Defined Temperature and Time add_alkyl_halide->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify end_node Final Product purify->end_node

Caption: Experimental workflow for N-alkylation.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs Substrate Ethyl 4-methyl-1H- indole-2-carboxylate Reaction N-Alkylation Reaction Substrate->Reaction Base Base (e.g., KOH, NaH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction Product N-Alkyl-Ethyl 4-methyl- indole-2-carboxylate Reaction->Product Byproducts Byproducts (e.g., Salt) Reaction->Byproducts

Caption: Key components of the N-alkylation reaction.

References

Application Notes and Protocols for Amide Coupling Reactions with 4-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules. 4-methyl-1H-indole-2-carboxylic acid is a valuable scaffold in this regard, with its derivatives demonstrating significant potential in various therapeutic areas. Notably, N-substituted 4-methyl-1H-indole-2-carboxamides have emerged as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis.[1][2][3] This inhibition disrupts the formation of the mycobacterial cell wall, leading to cell death.[1][2][3] Beyond their antitubercular activity, indole-2-carboxamides have also been investigated for their anticancer properties, targeting key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4]

These application notes provide a comprehensive overview of common amide coupling methodologies for 4-methyl-1H-indole-2-carboxylic acid, complete with detailed experimental protocols and a summary of reaction conditions. The information presented is intended to guide researchers in the efficient synthesis and exploration of novel indole-2-carboxamide derivatives for drug discovery.

Data Presentation: Amide Coupling Reactions of 4-methyl-1H-indole-2-carboxylic acid and Analogs

The following tables summarize various reaction conditions for the amide coupling of 4-methyl-1H-indole-2-carboxylic acid and structurally related indole-2-carboxylic acids. These examples showcase the versatility of different coupling reagents and conditions, providing a valuable resource for reaction optimization.

Table 1: HATU Mediated Amide Coupling

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)Reference
Substituted 1H-indole-2-carboxylic acidAromatic/Alkyl/Cycloalkyl amineHATUDIPEADMFN/AN/A[5]

Table 2: Carbodiimide (EDCI/DCC) Mediated Amide Coupling

Carboxylic AcidAmineCoupling ReagentAdditiveBaseSolventTime (h)Yield (%)Reference
1H-indole-2-carboxylic acidAmino ester hydrochlorideDCCHOBtTEATHFN/A57-70[6]
1-Benzyl-1H-indole-2-carboxylic acid4-ChlorobenzylamineEDCI/HOBt-DIPEADCM2477[7]
1-Benzyl-1H-indole-2-carboxylic acid2,4-DichlorobenzylamineEDCI/HOBt-DIPEADCM2468[7]
4,6-difluoro-1H-indole-2-carboxylic acidAmidoadamantyl derivativeEDCI/HOBt-DIPEADMFN/A25[8]

Table 3: Phosphonium (BOP) Mediated Amide Coupling

Carboxylic AcidAmineCoupling ReagentBaseSolventTimeYield (%)Reference
Substituted 3-methyl-1H-indole-2-carboxylic acidsVarious aminesBOPDIPEADCMOvernight75-94[4]

Experimental Protocols

The following are detailed protocols for common amide coupling reactions involving 4-methyl-1H-indole-2-carboxylic acid.

Protocol 1: General Amide Coupling using EDCI/HOBt

This protocol is a widely used and versatile method for the formation of amide bonds.

Materials:

  • 4-methyl-1H-indole-2-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the amine (1.0-1.2 eq), HOBt (1.0-1.2 eq), and DIPEA or TEA (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI·HCl (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Amide Coupling using HATU

HATU is a highly efficient coupling reagent, often used for more challenging couplings.

Materials:

  • 4-methyl-1H-indole-2-carboxylic acid

  • Amine of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Amide Coupling using BOP Reagent

BOP is another effective phosphonium-based coupling reagent.

Materials:

  • 4-methyl-1H-indole-2-carboxylic acid

  • Amine of interest

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM, add DIPEA (2.0-3.0 eq).

  • Add BOP reagent (1.1-1.3 eq) to the mixture at room temperature.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Process cluster_end Workup & Purification start_acid 4-methyl-1H-indole-2-carboxylic acid mixing Mixing & Activation start_acid->mixing start_amine Amine (R-NH2) start_amine->mixing coupling_reagent Coupling Reagent (e.g., EDCI, HATU, BOP) coupling_reagent->mixing additive Additive (e.g., HOBt) additive->mixing base Base (e.g., DIPEA, TEA) base->mixing solvent Solvent (e.g., DCM, DMF) solvent->mixing reaction Amide Bond Formation (rt, 0-24h) mixing->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-R-4-methyl-1H-indole-2-carboxamide purification->product

Caption: General workflow for the amide coupling of 4-methyl-1H-indole-2-carboxylic acid.

Signaling Pathway: Inhibition of MmpL3 in Mycobacterium tuberculosis

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibitor FAS_I Fatty Acid Synthase I (FAS-I) Mycolic_Acid Mycolic Acid FAS_I->Mycolic_Acid Precursors FAS_II Fatty Acid Synthase II (FAS-II) FAS_II->Mycolic_Acid Elongation PKS13 PKS13 PKS13->Mycolic_Acid Condensation TMM_Synthase TMM Synthase Mycolic_Acid->TMM_Synthase Trehalose Trehalose Trehalose->TMM_Synthase TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm Transport Ag85 Antigen 85 Complex TMM_periplasm->Ag85 TDM Trehalose Dimycolate (TDM) Ag85->TDM Forms Myco_AG Mycolyl-Arabinogalactan Ag85->Myco_AG Transfers mycolates to AG Arabinogalactan AG->Myco_AG Inhibitor Indole-2-carboxamide Inhibitor->MmpL3 Inhibits

Caption: Inhibition of mycolic acid transport via the MmpL3 transporter by indole-2-carboxamides.

References

Application Notes and Protocols: Synthesis of Bioactive Carboxamides from Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of bioactive carboxamides derived from Ethyl 4-methyl-1H-indole-2-carboxylate. The synthesis involves a two-step process: alkaline hydrolysis of the starting ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This class of compounds has demonstrated significant potential in drug discovery, with reported antitubercular and anticancer activities.

Synthetic Workflow

The overall synthetic scheme is presented below. The initial step is the saponification of the ethyl ester to yield the key intermediate, 4-methyl-1H-indole-2-carboxylic acid. This intermediate is then coupled with a selected amine using standard peptide coupling reagents to produce the target bioactive carboxamides.

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Final Product Start This compound Intermediate 4-methyl-1H-indole-2-carboxylic acid Start->Intermediate 1. KOH or NaOH 2. Acidification Product N-substituted-4-methyl-1H-indole-2-carboxamide Intermediate->Product Coupling Reagent (e.g., EDC/HOBt or BOP) Amine Primary or Secondary Amine (R1R2NH) Amine->Product

Caption: General synthetic workflow for the preparation of N-substituted-4-methyl-1H-indole-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-1H-indole-2-carboxylic acid

This protocol describes the alkaline hydrolysis of this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (or Methanol)

  • Water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol (approximately 5-10 mL per gram of ester).

  • Add a 10% aqueous solution of potassium hydroxide (2.0-2.5 molar equivalents).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The hydrolysis is typically complete within a few hours to overnight.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and, if necessary, decolorize with activated carbon by heating to reflux for a short period, followed by filtration.

  • Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 10% hydrochloric acid. A precipitate will form.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 4-methyl-1H-indole-2-carboxylic acid. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or other analytical methods.

Protocol 2: Synthesis of N-substituted-4-methyl-1H-indole-2-carboxamides via EDC/HOBt Coupling

This protocol details the amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 4-methyl-1H-indole-2-carboxylic acid

  • Desired primary or secondary amine (1.0-1.2 equivalents)

  • EDC·HCl (1.1-1.5 equivalents)

  • HOBt (1.1-1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methyl-1H-indole-2-carboxylic acid in anhydrous DMF or DCM, add the desired amine, HOBt, and DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-methyl-1H-indole-2-carboxamide.

Protocol 3: Synthesis of N-substituted-4-methyl-1H-indole-2-carboxamides via BOP Coupling

This protocol describes the use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent.

Materials:

  • 4-methyl-1H-indole-2-carboxylic acid

  • Desired primary or secondary amine (1.2 equivalents)

  • BOP reagent (1.2 equivalents)

  • DIPEA or TEA (1.5 equivalents)

  • Anhydrous DMF

  • 10% aqueous citric acid solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • DCM

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the 4-methyl-1H-indole-2-carboxylic acid, the amine, and DIPEA in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the BOP reagent to the solution and stir.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final carboxamide.

Biological Activity Data

Carboxamides derived from indole-2-carboxylic acids have shown promising biological activities, particularly as antitubercular and anticancer agents. The substitution pattern on the indole ring and the nature of the amide substituent are crucial for activity.

Antitubercular Activity

While specific data for 4-methyl-1H-indole-2-carboxamides is limited, studies on the closely related 4,6-dimethylindole-2-carboxamides provide valuable insights into the potential of this scaffold. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-substituted 4,6-dimethyl-1H-indole-2-carboxamides against Mycobacterium tuberculosis (H37Rv) and other non-tuberculous mycobacteria (NTM).

Table 1: Antitubercular Activity of N-substituted 4,6-dimethylindole-2-carboxamides

CompoundR-group on AmideM. tuberculosis H37Rv MIC (µM)[1]
1 1-Adamantyl>200
2 N-rimantadine0.88[1]
3 N-(1-adamantyl)0.68[1]
4 N-(1-adamantyl)-4,6-dimethyl0.012[1]
Anticancer Activity

Various indole-2-carboxamide derivatives have been evaluated for their antiproliferative activity against a range of cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC₅₀) and/or the 50% growth inhibition (GI₅₀) values for selected compounds, highlighting the potential of this chemical class in oncology drug discovery.

Table 2: Anticancer Activity of Selected Indole-2-Carboxamides

CompoundCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
5f KNS42 (paediatric GBM)0.84 (viability)[2]
9a BT12 (AT/RT)0.89 (cytotoxic), 7.44 (antiproliferative)[1]
9a BT16 (AT/RT)1.81 (cytotoxic), 6.06 (antiproliferative)[1]
15 KNS42 (paediatric GBM)5.04 (cytotoxic), 6.62 (antiproliferative)[2]
Indole-2-carboxamide derivative K-562 (leukemia)0.33[3]
Indole-2-carboxamide derivative HCT-116 (colon cancer)1.01[3]

Signaling Pathway and Mechanism of Action

The biological activity of indole-2-carboxamides can be attributed to their interaction with various cellular targets. For instance, in the context of tuberculosis, some indole-2-carboxamides have been shown to target the MmpL3 transporter, which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

In cancer, indole-2-carboxamides can exert their effects through multiple mechanisms, including the inhibition of protein kinases that are often dysregulated in cancer cells. The diagram below illustrates a simplified representation of a signaling pathway that can be targeted by these compounds.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition by Indole-2-Carboxamide GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits Inhibitor Indole-2-Carboxamide Inhibitor->Receptor Inhibits

Caption: Simplified representation of a growth factor signaling pathway and its inhibition by indole-2-carboxamides.

These application notes and protocols provide a comprehensive guide for the synthesis and evaluation of bioactive carboxamides derived from this compound. The provided data and methodologies can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Preparation of Anti-inflammatory Compounds from Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of potential anti-inflammatory compounds derived from Ethyl 4-methyl-1H-indole-2-carboxylate. The methodologies outlined herein are intended to guide researchers in the development of novel indole-based anti-inflammatory agents.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects. The indole-2-carboxamide scaffold, in particular, has been identified as a promising pharmacophore for the development of new anti-inflammatory agents. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This application note details a two-step synthetic protocol starting from this compound to generate N-aryl-4-methyl-1H-indole-2-carboxamides, followed by protocols for their in vitro and in vivo anti-inflammatory evaluation.

Experimental Protocols

Part 1: Chemical Synthesis

The synthesis of N-aryl-4-methyl-1H-indole-2-carboxamides from this compound is a two-step process involving hydrolysis of the ester followed by amide coupling.

Step 1: Hydrolysis of this compound to 4-methyl-1H-indole-2-carboxylic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 2M)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and flask

  • Filter paper

  • pH paper

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

  • A precipitate of 4-methyl-1H-indole-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the carboxylic acid.

Step 2: Amide Coupling of 4-methyl-1H-indole-2-carboxylic acid with an Aromatic Amine (e.g., 4-chloroaniline)

Materials:

  • 4-methyl-1H-indole-2-carboxylic acid

  • 4-chloroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired aromatic amine (e.g., 4-chloroaniline, 1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-chlorophenyl)-4-methyl-1H-indole-2-carboxamide.

Experimental Workflow Diagram

G Synthetic Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A This compound B NaOH, EtOH/H2O, Reflux A->B Hydrolysis C 4-methyl-1H-indole-2-carboxylic acid B->C D 4-methyl-1H-indole-2-carboxylic acid E Aromatic Amine (e.g., 4-chloroaniline) EDC, HOBt, DIPEA, DCM D->E Amide Coupling F N-Aryl-4-methyl-1H-indole-2-carboxamide E->F

Caption: Synthetic scheme for N-aryl-4-methyl-1H-indole-2-carboxamides.

Part 2: Biological Evaluation

In Vitro Anti-inflammatory Activity Assay: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This assay measures the ability of the synthesized compounds to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized indole-2-carboxamide compounds

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Cell culture incubator (37°C, 5% CO₂)

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the compounds to the desired final concentrations in DMEM. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and a positive control group (LPS alone).

  • Cytokine Measurement: After incubation, collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[1][2][3]

  • Cell Viability Assay (MTT): To assess the cytotoxicity of the compounds, perform an MTT assay on the remaining cells in the plate. Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each active compound.

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of the synthesized compounds.[4][5][6][7]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Synthesized indole-2-carboxamide compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (positive control)

  • Plethysmometer

  • Syringes and needles

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (synthesized compounds at various doses, e.g., 10, 20, 50 mg/kg). Administer the compounds or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Biological Evaluation Workflow Diagram

G Biological Evaluation Workflow cluster_0 In Vitro Assay cluster_1 In Vivo Assay A RAW 264.7 Cells B Compound Treatment + LPS A->B C Cytokine Measurement (ELISA) B->C D Cell Viability (MTT) B->D E IC50 Determination C->E F Rats G Compound Administration F->G H Carrageenan Injection G->H I Paw Volume Measurement H->I J % Edema Inhibition I->J

Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation.

Data Presentation

The anti-inflammatory activity of synthesized indole-2-carboxamide derivatives is summarized in the table below. The data is presented as IC₅₀ values for the inhibition of pro-inflammatory mediators or as percentage inhibition in the carrageenan-induced paw edema model.

Compound IDR Group (at N-position)AssayTarget/MediatorIC₅₀ (µM) or % InhibitionReference
13b 2-chloropropylcarbonylIn vitro (LPS-induced RAW 264.7)NO10.992[8]
In vitro (LPS-induced RAW 264.7)IL-62.294[8]
In vitro (LPS-induced RAW 264.7)TNF-α12.901[8]
13d 2-chloroethylcarbonylIn vitro (LPS-induced RAW 264.7)NO19.969[8]
In vitro (LPS-induced RAW 264.7)IL-64.715[8]
In vitro (LPS-induced RAW 264.7)TNF-α22.044[8]
UA-1 Ursolic acid derivativeIn vitro (LPS-induced RAW 264.7)NO2.2[9]
In vitro (LPS-induced RAW 264.7)TNF-α74.2% at 5 µM[9]
In vitro (LPS-induced RAW 264.7)IL-655.9% at 5 µM[9]
4b 4-ChlorobenzylIn vivo (Carrageenan paw edema)Edema90.5% inhibition[10]
4d 4-MethylbenzylIn vivo (Carrageenan paw edema)Edema75.6% inhibition[10]
4f 4-FluorobenzylIn vivo (Carrageenan paw edema)Edema81.1% inhibition[10]
2a N-substituted isoquinolineIn vitroCOX-20.47[11]
In vivo (Carrageenan paw edema)Edema95% inhibition[11]
Indole carboxamide -In vivo (Carrageenan paw edema)Edema73.02% inhibition

Signaling Pathways

The anti-inflammatory effects of many indole derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Indole-based compounds can inhibit this pathway at various points, thereby suppressing the inflammatory response.

G Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Compound Indole-2-carboxamide Compound->IKK Inhibits NFkB_nuc->Gene

Caption: Inhibition of the NF-κB signaling pathway by indole-2-carboxamides.

MAPK Signaling Pathway in Inflammation

The MAPK family, including p38, JNK, and ERK, are key signaling molecules that regulate the production of inflammatory mediators.[12][13][14][15][16] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1 and NF-κB, resulting in the expression of pro-inflammatory genes. The p38 MAPK pathway, in particular, can regulate NF-κB transcriptional activity.[12][13][14][15][16] Indole derivatives have been shown to inhibit the phosphorylation and activation of MAPKs, thereby reducing the inflammatory response.

G Inhibition of MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Compound Indole-2-carboxamide Compound->p38 Inhibits Phosphorylation

Caption: Inhibition of the p38 MAPK signaling pathway by indole-2-carboxamides.

References

Application Notes and Protocols for Antiviral Drug Discovery Using Ethyl 4-methyl-1H-indole-2-carboxylate as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Ethyl 4-methyl-1H-indole-2-carboxylate as a foundational scaffold for the development of novel antiviral agents. The indole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2] This document outlines the synthesis of derivative compounds, protocols for antiviral screening, and presents antiviral activity data for analogous compounds, offering a roadmap for researchers in this field.

Introduction to the Indole Scaffold in Antiviral Research

The indole nucleus is a core structural motif in numerous marketed and clinical-phase antiviral drugs, such as Arbidol (Umifenovir) and Delavirdine.[1] Its unique structure allows for mimicking peptide interactions and binding to various viral and host cell enzymes, making it a versatile starting point for drug discovery.[1] Derivatives of the indole scaffold have shown inhibitory activity against a wide range of viruses by targeting different stages of the viral life cycle, including entry and fusion, reverse transcription, integration, and protease activity.[1] this compound serves as an excellent starting material for chemical library synthesis due to the reactivity of its indole nitrogen, the ester group at the 2-position, and the potential for further functionalization of the aromatic ring.

Synthesis of Novel Antiviral Candidates

The synthesis of antiviral candidates from this compound can be approached through several synthetic routes. A common strategy involves the modification of the indole nitrogen (N1) and the ester group at the C2 position. Below is a generalized synthetic workflow for creating a library of derivatives.

Synthesis_Workflow start Ethyl 4-methyl-1H- indole-2-carboxylate step1 N-Alkylation / N-Arylation start->step1 R-X, Base step2 Ester Hydrolysis step1->step2 LiOH or NaOH step3 Amide Coupling step2->step3 Amine, Coupling Agent (e.g., HATU, EDCI) library Derivative Library step3->library

Caption: Generalized workflow for the synthesis of a derivative library from this compound.

Protocol: General Synthesis of N-substituted Indole-2-carboxamides
  • N-Alkylation/Arylation: To a solution of this compound in a suitable solvent (e.g., DMF, ACN), add a base (e.g., K₂CO₃, NaH) followed by the desired alkyl or aryl halide. Stir the reaction at room temperature or with heating until completion, as monitored by TLC.

  • Ester Hydrolysis: The N-substituted ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water. Acidification of the reaction mixture yields the carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with a diverse range of amines using a standard peptide coupling reagent (e.g., HATU, EDCI, HOBt) in an appropriate solvent like DMF or DCM to yield the final amide derivatives.

  • Purification: The final compounds are purified using column chromatography or recrystallization to ensure high purity for biological testing.

Antiviral Activity Screening

A critical step in the drug discovery process is the evaluation of the synthesized compounds for their antiviral efficacy and cytotoxicity. The following protocols outline standard in vitro assays for this purpose.

Antiviral_Screening_Workflow start Synthesized Compound Library cytotoxicity Cytotoxicity Assay (MTT Assay) Determine TC50 start->cytotoxicity antiviral Antiviral Assay (CPE Inhibition) Determine IC50 start->antiviral selectivity Calculate Selectivity Index (SI) SI = TC50 / IC50 cytotoxicity->selectivity antiviral->selectivity lead Lead Compound Identification selectivity->lead

Caption: Workflow for the in vitro screening of antiviral compounds.

Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed host cells (e.g., Vero, MDCK, HeLa) in a 96-well plate at a density of 1-5 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • TC50 Calculation: Calculate the 50% cytotoxic concentration (TC50) by plotting the percentage of cell viability against the compound concentration.

Protocol: Antiviral Assay (Cytopathic Effect - CPE Inhibition Assay)
  • Cell Seeding and Infection: Seed host cells in a 96-well plate as described above. After 24 hours, infect the cells with the virus of interest at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Ribavirin, Oseltamivir) and a virus-only control.[3][4]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until the virus control wells show 80-100% CPE.

  • CPE Observation and Staining: Observe the cells under a microscope for CPE. Cell viability can be quantified by staining with crystal violet or by using the MTT assay as described above.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the compound concentration.[3][4]

Quantitative Antiviral Data for Analogous Indole-2-Carboxylates

While specific data for derivatives of this compound is not yet published, the following tables summarize the antiviral activity of structurally related indole-2-carboxylate derivatives against various RNA and DNA viruses.[3][4] This data provides a strong rationale for exploring the 4-methyl analog as a scaffold.

Table 1: Antiviral Activity against Coxsackie B3 Virus (Cox B3) [3][4]

Compound IDTC50 (µM)IC50 (µM)Selectivity Index (SI)
2f 14.511.599.1
3f 16.374.553.6
8f 122.337.1817.1
17f 18.2910.561.7
Ribavirin >1058.681058.68>1

Table 2: Antiviral Activity against Influenza A/FM/1/47 (H1N1) Virus [3][4]

Compound IDTC50 (µM)IC50 (µM)Selectivity Index (SI)
8e >24.388.13>3.0
8f 122.339.4313.0
14f 91.227.5312.1
Oseltamivir >10006.43>155.5

Table 3: Antiviral Activity against Herpes Simplex Virus-1 (HSV-1) [3]

Compound IDTC50 (µM)IC50 (µM)Selectivity Index (SI)
15e 212.02101.932.1
17f 18.29>18.29-
Acyclovir >10001.25>800

Potential Mechanisms of Action and Future Directions

The broad-spectrum activity of indole derivatives suggests multiple potential mechanisms of action. For enveloped viruses like influenza, compounds may act as entry or fusion inhibitors, similar to Arbidol, which targets the viral hemagglutinin.[1] For other viruses, inhibition of viral polymerases or proteases are also common mechanisms for indole-based compounds.[1]

Viral_Inhibition_Pathways cluster_virus_lifecycle Viral Life Cycle Entry/Fusion Entry/Fusion Uncoating Uncoating Entry/Fusion->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release scaffold Indole-2-carboxylate Derivatives scaffold->Entry/Fusion Inhibition scaffold->Replication Inhibition (e.g., Polymerase) scaffold->Assembly Inhibition (e.g., Protease)

Caption: Potential viral life cycle stages inhibited by indole-2-carboxylate derivatives.

Future work should focus on:

  • Synthesis and Screening: Synthesizing a focused library of derivatives based on the this compound scaffold and screening them against a diverse panel of viruses.

  • Mechanism of Action Studies: For lead compounds, elucidating the specific viral or host target through assays such as time-of-addition studies, enzyme inhibition assays, and resistance selection studies.

  • Structure-Activity Relationship (SAR) Studies: Building a comprehensive SAR to guide the rational design of more potent and selective analogs. The data suggests that modifications at the 4-position of the indole ring are compatible with antiviral activity.[3][5]

  • In Vivo Efficacy: Evaluating the most promising lead compounds in animal models of viral infection to determine their in vivo efficacy and pharmacokinetic properties.

References

Application Notes and Protocols for the Reduction of Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the ester functionality in indole derivatives is a crucial transformation in synthetic organic chemistry, providing access to valuable building blocks such as (1H-indol-2-yl)methanols. These products are precursors for a wide range of biologically active compounds, including those with potential applications in medicinal chemistry. This document provides detailed protocols for the reduction of Ethyl 4-methyl-1H-indole-2-carboxylate to (4-methyl-1H-indol-2-yl)methanol using common laboratory reducing agents. The choice of reducing agent is critical to achieve high yields and minimize side reactions. Lithium aluminum hydride (LiAlH4) is a powerful reagent for this transformation, while other hydrides like diisobutylaluminium hydride (DIBAL-H) can also be employed. Sodium borohydride (NaBH4) is generally too mild to reduce the ester under standard conditions but is effective for the reduction of aldehydes.[1][2][3][4] Careful consideration of the reaction conditions is necessary to avoid potential over-reduction or undesired reactions with the indole nucleus.[5]

Data Presentation: Comparison of Reduction Protocols

The following table summarizes typical experimental conditions and outcomes for the reduction of indole-2-carboxylates to the corresponding 2-hydroxymethyl indoles.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Molar Equivalents of ReagentTypical Yield (%)Notes
LiAlH₄Tetrahydrofuran (THF)0 to rt23.0~90%A common and effective method.[6] Requires anhydrous conditions and careful work-up.
LiAlH₄Diethyl ether (Et₂O)rt1ExcessNot specifiedAn alternative solvent to THF.[7]
DIBAL-HDichloromethane (DCM)-78 to rt14 (2 at -78, 12 at rt)2.5Not specified for this specific substrateCan be used for full reduction to the alcohol.[8] Often used for partial reduction to the aldehyde at low temperatures.[9][10][11]
NaBH₄Methanol0 to rt1-21.5Not effective for esterEffective for reducing aldehydes in the presence of esters.[1][4]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a general procedure for the synthesis of (1H-indol-2-yl)methanol compounds.[6]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 20% aqueous Potassium Hydroxide (KOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled anhydrous THF (20 mL). To this, carefully add LiAlH₄ (3.0 equivalents) in portions at 0 °C (ice bath).

  • Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C with an ice bath. Cautiously add 20 mL of THF, followed by the dropwise addition of 20% aqueous KOH (1.1 mL).

  • Filtration and Extraction: Stir the resulting mixture for 10 minutes, then filter through a Buchner funnel. The collected salts should be washed with refluxing THF (20 mL).

  • Purification: Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure (4-methyl-1H-indol-2-yl)methanol.

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under anhydrous conditions. The work-up procedure should be performed with extreme care.

Mandatory Visualization

Experimental Workflow for LiAlH₄ Reduction

experimental_workflow start Ethyl 4-methyl-1H- indole-2-carboxylate reagents 1. LiAlH₄, Anhydrous THF 2. 0°C to Room Temperature start->reagents Reduction workup Quench with aq. KOH reagents->workup Reaction Completion extraction Extraction with EtOAc & Purification workup->extraction product (4-methyl-1H-indol-2-yl)methanol extraction->product

Caption: Workflow for the reduction of an indole ester to an alcohol.

Logical Relationship of Reagent Suitability

reagent_suitability ester Ethyl 4-methyl-1H- indole-2-carboxylate lialh4 LiAlH₄ ester->lialh4 Effective Reduction dibalh DIBAL-H ester->dibalh Full or Partial Reduction nabh4 NaBH₄ ester->nabh4 Not Reactive alcohol (4-methyl-1H-indol-2-yl)methanol lialh4->alcohol dibalh->alcohol Full Reduction (e.g., rt) aldehyde (4-methyl-1H-indol-2-yl)carbaldehyde dibalh->aldehyde Partial Reduction (e.g., -78°C)

Caption: Suitability of different reducing agents for ester reduction.

References

Application Notes and Protocols for Cross-Coupling Reactions on the Aromatic Ring of Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing various palladium-catalyzed cross-coupling reactions on the aromatic ring of Ethyl 4-methyl-1H-indole-2-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize its benzene ring at specific positions (C4, C5, C6, C7) through cross-coupling reactions is a powerful tool for the synthesis of novel drug candidates and complex organic molecules.

While direct experimental data for cross-coupling reactions on this compound is not extensively reported, the protocols and principles outlined here are based on well-established procedures for similar indole derivatives and provide a strong foundation for successful reaction optimization.

General Considerations for Cross-Coupling Reactions on Indoles

The indole nucleus presents multiple sites for C-H functionalization and cross-coupling. The reactivity of the different positions on the aromatic ring can be influenced by the directing group on the indole nitrogen and the electronic nature of the substituents. For targeted cross-coupling on the benzene portion of the indole (C4-C7), pre-functionalization to introduce a halide or triflate at the desired position is often necessary. This can be achieved through various electrophilic halogenation or related reactions.

Key Cross-Coupling Reactions and Protocols

The following sections detail the application of four major palladium-catalyzed cross-coupling reactions for the functionalization of the aromatic ring of halo-substituted this compound derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid is as follows:

Reagent/ComponentAmount (mol equivalent)
Bromo-substituted this compound1.0
Arylboronic acid1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)0.02 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0
Solvent (e.g., Toluene, Dioxane, DMF/H₂O)Sufficient volume

Experimental Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the bromo-substituted this compound, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extract the product with a suitable organic solvent, and dry the organic layer.

  • Purify the crude product by column chromatography.

General Suzuki-Miyaura Coupling Reaction Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Indole Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent Under Inert Atmosphere heating Heat and Stir (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Heck-Mizoroki Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst.[1] This reaction is instrumental for the synthesis of substituted alkenes.

Protocol for Heck Reaction:

A typical protocol for the Heck reaction of a bromo-substituted this compound with an acrylate is as follows:

Reagent/ComponentAmount (mol equivalent)
Bromo-substituted this compound1.0
Alkene (e.g., Ethyl acrylate)1.5 - 2.0
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)0.01 - 0.05
Ligand (e.g., PPh₃, P(o-tol)₃)0.02 - 0.10
Base (e.g., Et₃N, K₂CO₃)2.0 - 3.0
Solvent (e.g., DMF, Acetonitrile)Sufficient volume

Experimental Procedure:

  • In a sealed tube, combine the bromo-substituted this compound, palladium catalyst, ligand, and base.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove insoluble salts.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkene [R-Pd(II)L(alkene)-X] pd2_halide->pd2_alkene + Alkene - L pd_alkyl Alkyl-Pd(II)L₂-X pd2_alkene->pd_alkyl Migratory Insertion pd_hydride H-Pd(II)L₂-X pd_alkyl->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine.[2][3] This reaction is essential for the synthesis of arylamines.

Protocol for Buchwald-Hartwig Amination:

The following is a general protocol for the Buchwald-Hartwig amination of a bromo-substituted this compound with a primary or secondary amine.

Reagent/ComponentAmount (mol equivalent)
Bromo-substituted this compound1.0
Amine1.2 - 1.5
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)0.01 - 0.05
Ligand (e.g., BINAP, XPhos, RuPhos)0.02 - 0.10
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)1.5 - 2.5
Solvent (e.g., Toluene, Dioxane)Sufficient volume

Experimental Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry reaction vessel.

  • Add the bromo-substituted this compound, the amine, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product via column chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd_amine_complex [Ar-Pd(II)L(HNR₂)-X] pd2_halide->pd_amine_complex + HNR₂ - L pd_amide Ar-Pd(II)L(NR₂)-X pd_amide->pd0 Reductive Elimination (Product: Ar-NR₂) pd_amine_complex->pd_amide - HX (+ Base)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is crucial for the synthesis of substituted alkynes.

Protocol for Sonogashira Coupling:

A representative procedure for the Sonogashira coupling of a bromo-substituted this compound with a terminal alkyne is provided below.

Reagent/ComponentAmount (mol equivalent)
Bromo-substituted this compound1.0
Terminal Alkyne1.2 - 1.5
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)0.02 - 0.05
Copper(I) Co-catalyst (e.g., CuI)0.04 - 0.10
Base (e.g., Et₃N, Diisopropylamine)2.0 - 3.0
Solvent (e.g., THF, DMF)Sufficient volume

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromo-substituted this compound, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture at room temperature for a few minutes, then add the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.

  • Purify the crude product by column chromatography.

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_halide->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Product: Ar-C≡CR) cu_halide CuX cu_acetylide Cu-C≡CR cu_halide->cu_acetylide + H-C≡CR + Base cu_acetylide->pd2_halide cu_acetylide->cu_halide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Summary of Reaction Conditions

The following table provides a comparative summary of typical reaction conditions for the cross-coupling reactions discussed. Note that these are general guidelines, and optimization for specific substrates is recommended.

ReactionCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF/H₂O80 - 110
Heck Pd(OAc)₂/PPh₃Et₃N, K₂CO₃DMF, ACN100 - 140
Buchwald-Hartwig Pd₂(dba)₃/XPhosNaOtBu, K₃PO₄Toluene, Dioxane80 - 120
Sonogashira PdCl₂(PPh₃)₂/CuIEt₃N, i-Pr₂NHTHF, DMF25 - 80

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them with appropriate care under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

These detailed notes and protocols provide a comprehensive guide for researchers to successfully perform cross-coupling reactions on the aromatic ring of this compound and its derivatives, enabling the synthesis of a diverse range of functionalized indole compounds for various applications in drug discovery and materials science.

References

Application Notes: The Role of Ethyl 4-methyl-1H-indole-2-carboxylate in the Development of GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK-3β activity has been implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type 2 diabetes, cancer, and bipolar disorder.[1][2] Consequently, the development of potent and selective GSK-3β inhibitors has emerged as a significant therapeutic strategy. The indole scaffold is a privileged structure in medicinal chemistry and has been extensively utilized in the design of kinase inhibitors. Ethyl 4-methyl-1H-indole-2-carboxylate serves as a valuable starting material for the synthesis of a variety of indole-based compounds with potential therapeutic applications, including the inhibition of GSK-3β.

Therapeutic Potential of GSK-3β Inhibition

Inhibition of GSK-3β can modulate multiple signaling pathways, leading to various therapeutic effects. For instance, in the context of Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[2] GSK-3β inhibitors can reduce tau hyperphosphorylation, thereby representing a promising approach for the treatment of Alzheimer's and other tauopathies. Furthermore, GSK-3β is a key component of the Wnt/β-catenin signaling pathway, which is crucial for cell fate determination and tissue homeostasis.[3] By inhibiting GSK-3β, the degradation of β-catenin is prevented, leading to its accumulation and the activation of Wnt target genes. This mechanism is relevant in cancer therapy and regenerative medicine.

Application of this compound

This compound is a versatile building block for the synthesis of GSK-3β inhibitors. The indole nucleus can be functionalized at various positions to optimize binding affinity and selectivity for the ATP-binding pocket of GSK-3β. The ethyl carboxylate group at the 2-position can be readily converted into other functional groups, such as amides or hydrazides, to introduce diversity and modulate the physicochemical properties of the final compounds. The methyl group at the 4-position can influence the electronic and steric properties of the indole ring, potentially enhancing interactions with the kinase.

Recent studies have demonstrated the synthesis of a series of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives as potential GSK-3β inhibitors.[4][5] These compounds were synthesized via the Japp-Klingemann indole synthesis and evaluated for their in vitro GSK-3β inhibitory activity.[4][5] The results indicated that certain derivatives exhibited promising inhibitory potency, highlighting the potential of this scaffold in the development of novel GSK-3β inhibitors.

Experimental Protocols

General Synthesis of Ethyl 2-carboxylate-5-monosubstituted 1H-indole Derivatives via Japp-Klingemann Reaction

This protocol is based on the general procedure described for the synthesis of indole derivatives as potential GSK-3β inhibitors.[4]

Materials:

  • Substituted anilines

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl 2-methylacetoacetate

  • Sodium hydroxide

  • Ethanol

  • Sulfuric acid

  • Glacial acetic acid

Procedure:

  • Diazotization of Substituted Anilines: A solution of the substituted aniline in a mixture of hydrochloric acid and water is cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 30 minutes at this temperature to form the diazonium salt solution.

  • Coupling Reaction: In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and a solution of sodium hydroxide is added. The mixture is cooled to 0-5°C, and the previously prepared diazonium salt solution is added slowly. The reaction is stirred for 1-2 hours at 0-5°C.

  • Cyclization (Indolization): The resulting mixture from the coupling reaction is added to a pre-heated solution of sulfuric acid in ethanol (or glacial acetic acid). The reaction mixture is refluxed for 2-4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired ethyl 2-carboxylate-5-monosubstituted 1H-indole derivative.

GSK-3β in vitro Kinase Assay

This protocol is a generalized procedure for evaluating the inhibitory activity of synthesized compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide like phospho-glycogen synthase peptide-2, p-GS-2)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the inhibitor compounds in DMSO. Prepare the kinase reaction buffer, ATP solution, and substrate solution.

  • Kinase Reaction: To the wells of a microplate, add the kinase buffer, the GSK-3β enzyme, and the inhibitor compound at various concentrations. The reaction is initiated by adding the substrate and ATP. The final reaction volume is typically 25-50 µL. Control reactions without the inhibitor (positive control) and without the enzyme (negative control) should be included.

  • Incubation: The plate is incubated at room temperature (or 30°C) for a specified period (e.g., 30-60 minutes).

  • Detection of Kinase Activity: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ system. This involves adding the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: In vitro GSK-3β Inhibitory Activity of Synthesized Indole Derivatives

CompoundSubstitution (R)GSK-3β IC50 (µM)[4]
Aii1 H0.89
Aii2 5-Cl0.76
Aii3 5-CH30.92
Aii11 5-NO20.05

Visualizations

GSK3_beta_signaling_pathway cluster_0 Cytoplasm cluster_1 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl GSK3b GSK-3β Dvl->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CK1 CK1 CK1->beta_catenin Ub Ubiquitination & Degradation beta_catenin->Ub targeted for TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds to Target_Genes Target Gene Expression (Proliferation, Differentiation) TCF_LEF->Target_Genes activates Nucleus Nucleus

Caption: Canonical Wnt/β-catenin signaling pathway involving GSK-3β.

Synthesis_Workflow start Substituted Aniline diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt diazotization->diazonium coupling Coupling with Ethyl 2-methylacetoacetate diazonium->coupling hydrazone Arylhydrazone Intermediate coupling->hydrazone cyclization Cyclization (Indolization) (H2SO4 or Acetic Acid, Reflux) hydrazone->cyclization product This compound Derivative cyclization->product

Caption: General workflow for the synthesis of indole derivatives.

Experimental_Logic synthesis Synthesis of Indole Derivatives from this compound purification Purification and Characterization (Recrystallization, NMR, MS) synthesis->purification screening In vitro GSK-3β Kinase Assay purification->screening data_analysis IC50 Determination screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Logical workflow for inhibitor development and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Fischer Indole Synthesis of 4-Methylindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of 4-methylindoles synthesized via the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Fischer indole synthesis of 4-methylindoles?

Low yields can often be attributed to several factors:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used, but the optimal choice depends on the specific ketone reacting with 4-methylphenylhydrazine.[1][2] Polyphosphoric acid (PPA) is also a frequently employed and effective catalyst.

  • Incorrect Reaction Temperature and Time: The reaction typically requires elevated temperatures.[3] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired indole product. Careful optimization and monitoring, for instance by Thin Layer Chromatography (TLC), are essential.

  • Purity of Reactants: The purity of the 4-methylphenylhydrazine and the carbonyl compound is paramount. Impurities can lead to unwanted side reactions and significantly lower the yield. It is advisable to use freshly purified starting materials.

  • Formation of Regioisomers: When using unsymmetrical ketones, the formation of a mixture of regioisomers is a common challenge that can complicate purification and reduce the yield of the desired product.[4] The choice of acid catalyst and reaction conditions can influence the regioselectivity of the cyclization.[4]

  • Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, consuming the ketone and reducing the overall yield.[4]

Q2: How can I control the regioselectivity when using an unsymmetrical ketone with 4-methylphenylhydrazine?

Controlling regioselectivity is a known challenge. The direction of cyclization is influenced by the substitution pattern of the ketone and the reaction conditions. Generally, cyclization tends to occur at the less substituted α-carbon of the ketone under strongly acidic conditions.[5] Weaker acids may lead to a mixture of products.[5] To favor a specific regioisomer, a systematic screening of acid catalysts and reaction temperatures is recommended.

Q3: What are common byproducts in the synthesis of 4-methylindoles and how can I minimize them?

Common byproducts include:

  • Regioisomers: As mentioned above, from unsymmetrical ketones.

  • Aldol Condensation Products: From the self-condensation of the ketone starting material.[4] This can be minimized by optimizing the reaction temperature and the rate of addition of the reagents.

  • Polymeric Materials: Overheating or extended reaction times can lead to the formation of intractable polymeric tars.

  • Oxidized Impurities: Indoles can be susceptible to air oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Minimizing these byproducts involves careful control of reaction parameters and purification of starting materials.

Q4: What are the recommended purification techniques for 4-methylindoles?

The choice of purification method depends on the physical properties of the resulting 4-methylindole.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For oils or solid products that are difficult to crystallize, silica gel column chromatography is the standard method. A variety of solvent systems can be employed, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane.

  • Distillation: For liquid indoles with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer indole synthesis of 4-methylindoles.

Problem Possible Cause Recommended Solution
Low or No Product Formation Ineffective acid catalyst.Screen a variety of Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, p-TsOH).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction by TLC.
Impure starting materials.Purify 4-methylphenylhydrazine and the ketone before use.
Unstable hydrazone intermediate.Consider a two-step procedure where the hydrazone is first formed and isolated under milder conditions before cyclization.
Formation of Multiple Products (TLC) Use of an unsymmetrical ketone leading to regioisomers.Experiment with different acid catalysts and temperatures to optimize for the desired isomer. Stronger acids often favor cyclization at the less substituted side.[5]
Presence of side reactions (e.g., aldol condensation).Optimize reaction conditions (lower temperature, slower addition of reagents).
Dark, Tarry Reaction Mixture Decomposition of starting materials or product.Lower the reaction temperature and/or shorten the reaction time.
Air oxidation of the indole product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification Product is an oil.Attempt purification by silica gel column chromatography or vacuum distillation.
Product co-elutes with impurities.Try different solvent systems for column chromatography or consider derivatization to a solid for purification, followed by deprotection.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the yield of representative 4-methylindoles.

Table 1: Effect of Catalyst on the Yield of 2,4-Dimethylindole

CatalystSolventTemperature (°C)Yield (%)
Zinc Chloride (ZnCl₂)EthanolRefluxModerate
Polyphosphoric Acid (PPA)Neat100-120High
p-Toluenesulfonic Acid (p-TsOH)TolueneRefluxModerate to High
Sulfuric Acid (H₂SO₄)EthanolRefluxModerate
Acetic AcidNeatRefluxLow to Moderate

Table 2: Effect of Solvent on the Yield of 4,6-Dimethylindole

SolventCatalystTemperature (°C)Yield (%)
EthanolH₂SO₄RefluxModerate
Acetic AcidAcetic AcidRefluxModerate
Toluenep-TsOHRefluxHigh
Xylenep-TsOHRefluxHigh
Neat (No Solvent)PPA110Very High

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trimethylindole from 4-Methylphenylhydrazine Hydrochloride and Methyl Isopropyl Ketone

This protocol is adapted from a procedure for a similar substituted indole.

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • Methyl isopropyl ketone

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add 4-methylphenylhydrazine hydrochloride (1.0 eq) and methyl isopropyl ketone (1.05 eq) to glacial acetic acid.

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with 1 M sodium hydroxide solution.

  • Dilute the mixture with water and extract with chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2,3,4-trimethylindole.

Protocol 2: Synthesis of 4,6-Dimethyl-2,3,4,5-tetrahydro-1H-carbazole from 4-Methylphenylhydrazine and 4-Methylcyclohexanone

This protocol provides a general guideline for the synthesis of a tetracyclic 4-methylindole derivative.

Materials:

  • 4-Methylphenylhydrazine

  • 4-Methylcyclohexanone

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Ethanol

Procedure:

  • Hydrazone Formation (optional, can be a one-pot reaction): In a flask, dissolve 4-methylphenylhydrazine and 4-methylcyclohexanone in ethanol with a catalytic amount of acetic acid. Heat to reflux to form the hydrazone. The hydrazone may precipitate upon cooling and can be isolated by filtration.

  • Cyclization: Carefully add the pre-formed hydrazone (or the crude reaction mixture from step 1 after removing ethanol) to pre-heated polyphosphoric acid (at approximately 100°C) with vigorous stirring.

  • Heat the mixture to 120-140°C for 15-30 minutes. The mixture will darken.

  • Work-up: Allow the reaction to cool slightly (to about 100°C) and then carefully pour it onto crushed ice with stirring.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Select & Purify 4-Methylphenylhydrazine & Carbonyl Compound start->reactants hydrazone Hydrazone Formation (One-pot or isolated) reactants->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization monitoring Monitor Progress (TLC) cyclization->monitoring monitoring->cyclization Incomplete quench Quench Reaction & Neutralize monitoring->quench Complete extract Extract Product quench->extract purify Purify (Crystallization, Chromatography, or Distillation) extract->purify end End Product purify->end

Caption: General experimental workflow for the Fischer indole synthesis of 4-methylindoles.

Troubleshooting_Fischer_Indole start Low Yield or No Product check_reactants Are starting materials pure? start->check_reactants purify_reactants Purify reactants and repeat check_reactants->purify_reactants No check_catalyst Is the acid catalyst optimal? check_reactants->check_catalyst Yes purify_reactants->start screen_catalysts Screen different Brønsted and Lewis acids check_catalyst->screen_catalysts No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes screen_catalysts->start optimize_temp Systematically vary temperature check_temp->optimize_temp No side_reactions Are there significant side products? check_temp->side_reactions Yes optimize_temp->start adjust_conditions Modify conditions to minimize side reactions (e.g., lower temp, inert atmosphere) side_reactions->adjust_conditions Yes end Improved Yield side_reactions->end No adjust_conditions->start

Caption: Troubleshooting decision tree for low yield in the Fischer indole synthesis.

References

Technical Support Center: N-Alkylation of Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of substituted indole-2-carboxylates.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and offers potential solutions in a question-and-answer format.

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole-2-carboxylate. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a common challenge due to the ambident nature of the indolide anion. The C3 position is often more nucleophilic than the nitrogen atom. Here are several strategies to favor N-alkylation:

  • Choice of Base and Solvent: Classical conditions employing a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor N-alkylation. The base deprotonates the indole nitrogen, and the resulting sodium salt is more likely to react at the nitrogen. Incomplete deprotonation can lead to a higher proportion of C3-alkylation. The choice of solvent can also influence the regioselectivity, with polar aprotic solvents typically favoring N-alkylation.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. For instance, in some cases, increasing the temperature to 80 °C has resulted in complete N-alkylation.[1]

  • Nature of the Alkylating Agent: The use of harder alkylating agents, such as dimethyl sulfate or methyl iodide, tends to favor N-alkylation. Softer alkylating agents are more prone to attack the softer C3 position.

  • Protecting Groups: In some instances, introducing a temporary protecting group at the C3 position can effectively block C-alkylation, directing the reaction exclusively to the nitrogen atom.

  • Catalyst and Ligand Systems: Modern catalytic methods can offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[2]

Q2: My reaction is producing a significant amount of dialkylated product (N,C3-dialkylation). How can I prevent this?

A2: Dialkylation can occur, especially with highly reactive alkylating agents or under forcing conditions. To minimize this side reaction:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of a second alkylation event.

  • Reaction Time and Temperature: Monitor the reaction progress carefully using techniques like TLC or LC-MS and stop the reaction once the desired mono-N-alkylated product is predominantly formed. Lowering the reaction temperature may also help to control reactivity and prevent over-alkylation.

  • Bulky Reagents: Using a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation at the C3 position due to steric hindrance.

Q3: I am getting O-alkylation of the carboxylate group instead of N-alkylation. What could be the cause and how can I avoid it?

A3: O-alkylation of the carboxylate is a less common but possible side reaction, especially if the carboxylate is not in its ester form (i.e., you are starting with an indole-2-carboxylic acid).

  • Protect the Carboxylic Acid: The most straightforward solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester group is significantly less nucleophilic than the deprotonated indole nitrogen.

  • Choice of Base: If starting with the carboxylic acid is unavoidable, a careful choice of base is crucial. Using a base that selectively deprotonates the indole NH over the carboxylic acid is challenging. It is highly recommended to start with the ester form.

Q4: My starting material is an electron-rich substituted indole, and I am observing multiple side products. What precautions should I take?

A4: Electron-donating groups on the indole ring can increase the nucleophilicity of both the nitrogen and the carbon atoms, potentially leading to a variety of side products.

  • Milder Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and less reactive alkylating agents.

  • Catalytic Methods: Consider using catalytic methods, such as copper- or palladium-catalyzed N-alkylations, which can offer higher selectivity under milder conditions.

  • Protecting Groups: As mentioned earlier, protecting the C3 position might be a viable strategy to ensure selective N-alkylation.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for C3-alkylation as a side reaction?

A: The indole anion (indolide) formed after deprotonation of the N-H bond is an ambident nucleophile with electron density on both the nitrogen and the C3 carbon. While N-alkylation is often the desired outcome, the C3 position can also attack the alkylating agent, leading to the C3-alkylated side product. This is particularly prevalent with softer electrophiles and in less polar solvents.

Q: Can I use potassium carbonate (K₂CO₃) for the N-alkylation of indole-2-carboxylates?

A: While potassium carbonate is a weaker base than sodium hydride, it can be used for the N-alkylation of indoles, often in a polar solvent like DMF or acetone. However, its effectiveness can be substrate-dependent. For less acidic indoles or less reactive alkylating agents, a stronger base like NaH might be necessary to achieve complete deprotonation and good yields of the N-alkylated product.

Q: What is the role of the counter-ion (e.g., Na⁺, K⁺) in determining the regioselectivity of the alkylation?

A: The counter-ion can influence the N/C selectivity. In solvents of low to medium polarity, the cation can associate more tightly with the nitrogen atom of the indolide anion, sterically hindering C3 attack and thus favoring N-alkylation. In more polar, coordinating solvents like DMF, the cation is better solvated, leading to a "freer" anion where the inherent nucleophilicity of the C3 position can be more expressed.

Data Presentation

Table 1: Effect of Base and Solvent on the N-methylation of Indole-2-carboxylic Acid Derivatives

EntrySubstrateBase (equiv.)SolventTemp (°C)Time (h)N-methyl Product Yield (%)Side Product(s)Reference
1Indole-2-carboxylic acidDABCO (1.1)DMC/DMF90-952195-US7067676B2
23-CyanoindoleDMAP (0.1)DMC/DMF901412Methylcarbamate (73%)US7067676B2
33-CyanoindoleDBU (0.1)DMC/DMF9056Methylcarbamate (84%)US7067676B2
43-CyanoindoleDABCO (0.1)DMC/DMF905>99-US7067676B2

DABCO = 1,4-diazabicyclo[2.2.2]octane, DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene, DMAP = 4-dimethylaminopyridine, DMC = dimethyl carbonate, DMF = dimethylformamide.

Table 2: Influence of Ligand on the Regioselectivity of Copper-Catalyzed Alkylation of N-(benzoyloxy)indole

EntryLigandN:C3 RatioYield (%)Reference
1(R)-DTBM-SEGPHOS>20:185[2]
2(R)-Ph-BPE1:>571[2]

Conditions: N-(benzoyloxy)indole, styrene, Cu(OAc)₂, ligand, DEMS, THF.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Ethyl Indole-2-carboxylate using Sodium Hydride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl indole-2-carboxylate (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Alkylation of Indoles with N-Tosylhydrazones

  • In a dry reaction tube, combine the indole (1.5 equiv.), N-tosylhydrazone (1.0 equiv.), potassium hydroxide (2.5 equiv.), copper(I) iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%).

  • Add anhydrous dioxane to the tube.

  • Seal the tube and stir the mixture at 100 °C under an argon atmosphere for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add ethyl acetate and aqueous ammonia to the residue and separate the layers.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Start: N-Alkylation Reaction issue Problem Encountered? start->issue c3_alkylation Significant C3-Alkylation? issue->c3_alkylation Yes end_good Successful N-Alkylation issue->end_good No dialkylation Dialkylation Observed? c3_alkylation->dialkylation No solution_c3 Solutions for C3-Alkylation: - Optimize Base/Solvent (NaH/DMF) - Increase Temperature - Use N-Selective Catalyst System (e.g., CuH/DTBM-SEGPHOS) c3_alkylation->solution_c3 Yes other_issues Other Side Reactions? dialkylation->other_issues No solution_di Solutions for Dialkylation: - Adjust Stoichiometry of Alkylating Agent (1.05-1.2 eq.) - Add Alkylating Agent Dropwise - Monitor Reaction Time Closely dialkylation->solution_di Yes solution_other General Optimization: - Check Anhydrous Conditions and Reagent Purity - Use More Reactive Alkyl Halide or Additive (e.g., KI) other_issues->solution_other Yes other_issues->end_good No solution_c3->end_good solution_di->end_good solution_other->end_good

Caption: A troubleshooting workflow for common issues in indole N-alkylation.

Caption: Competing reaction pathways in the alkylation of indole-2-carboxylates.

References

Technical Support Center: Hydrolysis of Sterically Hindered Indole Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the hydrolysis of sterically hindered indole esters. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrolysis of sterically hindered indole esters.

Problem Possible Cause Suggested Solution
Low or No Conversion to the Carboxylic Acid Steric Hindrance: The bulky groups near the ester functionality are preventing the nucleophile (e.g., hydroxide) from attacking the carbonyl carbon.[1][2]1. Switch to a non-aqueous solvent system: Using a solvent mixture like methanol/dichloromethane (1:9) can enhance the reactivity of the base by reducing solvation of the hydroxide ions.[1][2] 2. Use a stronger, non-nucleophilic base: Potassium tert-butoxide in an anhydrous solvent like DMSO can be effective.[3] 3. Consider acid-catalyzed hydrolysis: Reagents like boron trichloride in dichloromethane can cleave hindered esters at low temperatures.[4]
Inappropriate Base/Solvent Combination: The chosen base may not be strong enough, or the solvent may be hindering the reaction. For instance, using alcoholic solvents with NaOH can lead to transesterification.[5]1. Optimize the base: Lithium hydroxide (LiOH) is often more effective than NaOH for ester hydrolysis.[5] 2. Avoid transesterification: Use a non-alcoholic co-solvent like THF with an aqueous base solution.[5]
Slow Reaction Rate Harsh Reaction Conditions Required: Traditional methods often necessitate high temperatures and long reaction times, which can lead to degradation of sensitive indole rings.[1][2]1. Microwave-assisted hydrolysis: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[6][7][8] 2. Non-aqueous basic hydrolysis: This method often proceeds rapidly at room temperature.[1][2]
Degradation of the Indole Moiety Extreme pH: The indole ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[1][9]1. Use milder conditions: The non-aqueous NaOH in MeOH/CH2Cl2 method is performed at room temperature, minimizing degradation.[1][2] 2. Enzymatic hydrolysis: Lipases or esterases can offer high selectivity and operate under mild, near-neutral pH conditions, though substrate specificity can be a limitation.[10][11][12]
Side Reactions (e.g., N-Detosylation) Reaction with other functional groups: If the indole nitrogen is protected with a group like tosyl, some hydrolysis conditions can also cleave this protecting group.[1]Method Selection: The non-aqueous NaOH in MeOH/CH2Cl2 protocol has been shown to be effective for the hydrolysis of N-tosyl indoles.[1]
Difficulty in Product Isolation Formation of stable salts: The carboxylate product exists as a salt in the basic reaction mixture, which can sometimes be challenging to isolate.Work-up procedure: The precipitated sodium salt of the carboxylic acid can often be isolated by filtration. Subsequent acidification will yield the free carboxylic acid.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of sterically hindered indole esters so challenging?

A1: The primary challenge is steric hindrance. Bulky substituents on the indole ring or on the ester group itself can physically block the approach of the nucleophile (like a hydroxide ion) to the electrophilic carbonyl carbon of the ester. This significantly slows down the reaction rate and often requires harsh conditions like high temperatures or strong acids/bases, which can lead to low yields and degradation of the sensitive indole core.[1][2]

Q2: What are the advantages of using a non-aqueous solvent system for hydrolysis?

A2: In traditional aqueous systems, hydroxide ions are heavily solvated by water molecules through hydrogen bonding. This "solvation shell" increases the energy barrier for the hydroxide ion to attack the carbonyl carbon. In a non-aqueous or low-water system (like NaOH in methanol/dichloromethane), the hydroxide ions are "naked" or poorly solvated, making them much more reactive nucleophiles. This leads to a significant increase in the reaction rate, often allowing the hydrolysis to proceed quickly at room temperature.[1]

Q3: Can I use LiOH instead of NaOH or KOH?

A3: Yes, and in many cases, LiOH is preferred for the hydrolysis of stubborn esters. It is a popular choice for saponification, often used in a mixture of THF and water.[5]

Q4: Is it possible to selectively hydrolyze an ester group in the presence of other sensitive functionalities on the indole?

A4: Achieving selectivity can be challenging. However, enzymatic hydrolysis offers a promising approach. Enzymes like lipases and esterases are highly specific and can often hydrolyze an ester bond without affecting other functional groups, operating under very mild pH and temperature conditions.[10][12][13] The choice of enzyme is critical and depends on the specific structure of the substrate.[11]

Q5: When should I consider using microwave-assisted hydrolysis?

A5: Microwave-assisted hydrolysis is an excellent option when you need to significantly reduce reaction times.[8] The rapid heating provided by microwave irradiation can dramatically accelerate the hydrolysis of esters, amides, and nitriles, often turning a multi-hour reflux into a reaction of a few minutes.[6][7][14] This can be particularly beneficial for high-throughput synthesis or when dealing with substrates that might degrade over long reaction periods.

Experimental Protocols

Protocol 1: Mild Alkaline Hydrolysis in a Non-Aqueous Medium

This protocol is adapted for the saponification of sterically hindered esters under mild, non-aqueous conditions.[1][2]

Materials:

  • Sterically hindered indole ester

  • Dichloromethane (CH2Cl2), analytical grade

  • Methanol (MeOH), analytical grade

  • 3 N Sodium Hydroxide (NaOH) solution in methanol

  • Thin Layer Chromatography (TLC) plates (e.g., Merck Silica gel 60 F254)

  • Developing solvent for TLC (e.g., petroleum ether-ethyl acetate)

Procedure:

  • Dissolve the sterically hindered indole ester (1 mmol) in dichloromethane (9 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add the 3 N methanolic solution of NaOH (1 mL, 3 mmol). The final concentration of the alkali will be 0.3 N in a 9:1 v/v mixture of CH2Cl2:MeOH.

  • Stir the mixture at room temperature. The solution may become cloudy as the sodium salt of the carboxylic acid precipitates.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the resulting carboxylic acid and/or alcohol can be recovered. The precipitated sodium salt can be isolated by filtration, followed by acidification to obtain the free carboxylic acid.

Protocol 2: Hydrolysis using Potassium tert-Butoxide in DMSO

This method is suitable for esters that are particularly resistant to standard saponification conditions.[3]

Materials:

  • Sterically hindered indole ester

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water (H2O)

  • Nitrogen or Argon gas for inert atmosphere

  • Sodium dibasic phosphate

  • Sephadex G10 column (for purification, optional)

Procedure:

  • To a solution of the ester (e.g., 0.05 mmol) in anhydrous DMSO (0.5 mL) under a nitrogen atmosphere, add potassium tert-butoxide (3 equivalents) and water (1.5 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by HPLC or TLC (typically 1-3 hours).

  • Upon completion, add a solution of sodium dibasic phosphate (10 equivalents) in water (2 mL).

  • Stir for an additional 15 minutes.

  • The product can then be isolated and purified, for example, by column chromatography.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the mild alkaline hydrolysis of various substrates in a non-aqueous medium.[1]

EntryEster/SubstrateEster/NaOH (mmol/mmol)Time (h) at rtYield (%)
1Methyl benzoate1:30.595
2tert-Butyl benzoate1:31.592
3Methyl 2,4,6-trimethylbenzoate1:3290
4Ethyl tosylate1:36 (at 30°C)94
5N-Tosyl indole1:34.5 (at 30°C)96

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve Ester in CH2Cl2 add_base Add Methanolic NaOH start->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter Filter Precipitate monitor->filter Reaction Complete acidify Acidify filter->acidify product Isolate Carboxylic Acid acidify->product

Caption: Workflow for non-aqueous hydrolysis.

Caption: Mechanism of alkaline ester hydrolysis.

References

Technical Support Center: Purification of Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-methyl-1H-indole-2-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the column chromatography of this compound?

A common starting point for the purification of indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on data for similar compounds, a solvent system of ethyl acetate/n-hexane, starting with a low polarity mixture (e.g., 1:9) and gradually increasing the polarity, is a good initial choice.[1] For instance, Methyl 1H-indole-2-carboxylate, a closely related compound, has a reported Rf of 0.28 in a 1:9 ethyl acetate/n-hexane system.[1]

Q2: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

Most indole derivatives, including this compound, are UV-active due to their aromatic structure. They typically appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm). For more specific visualization, Ehrlich's reagent can be used, which reacts with the indole nucleus to produce characteristic blue or purple spots. Other general stains like potassium permanganate (KMnO4) or an iodine chamber can also be employed.

Q3: What are the primary challenges when purifying indole derivatives by column chromatography?

The main challenges include:

  • Co-elution with impurities: Starting materials or byproducts from the synthesis, such as unreacted aldehydes/ketones or isomeric indole products, may have similar polarities to the target compound, making separation difficult.[2]

  • Product degradation: The indole nucleus can be sensitive to the acidic nature of standard silica gel, leading to streaking on the TLC plate and low recovery from the column.[2]

  • Poor solubility: The crude product may not be readily soluble in the chosen non-polar eluent, complicating the loading process.

  • Streaking or tailing of spots: This can be caused by interactions with the silica gel, overloading the column, or incomplete dissolution of the sample.

Q4: How can I prevent my compound from degrading on the silica gel column?

To minimize degradation of acid-sensitive indole compounds on silica gel, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a base, such as triethylamine (0.5-1%), to neutralize the acidic sites.[2]

  • Use neutral stationary phases: Consider using neutral alumina as an alternative to silica gel.[2]

  • Work efficiently: Do not let the compound remain on the column for an extended period.[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Recovery of Purified Compound Compound is degrading on the silica gel column.Deactivate the silica gel with triethylamine or use neutral alumina.[2]
Compound is irreversibly adsorbed onto the stationary phase.Increase the polarity of the eluent significantly at the end of the column run.
Fractions are too dilute to detect the compound.Concentrate the fractions before performing TLC analysis.
Poor Separation of Product from Impurities The chosen solvent system has poor selectivity.Try a different solvent system. For example, replace ethyl acetate with dichloromethane or acetone in a hexane mixture.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
The elution was performed too quickly.Reduce the flow rate of the eluent to allow for better equilibration.
Compound Streaks or "Tails" on TLC and Column The compound is interacting with the acidic sites on the silica gel.Add a small amount of triethylamine (0.5-1%) to the eluent.[2]
The sample was overloaded on the TLC plate or column.Spot less sample on the TLC plate or use less crude material for the column.
The sample was not fully dissolved during loading.Ensure the sample is completely dissolved in a minimum amount of solvent before loading.
Product Elutes with the Solvent Front (High Rf) The eluent is too polar.Decrease the polarity of the solvent system (e.g., from 20% ethyl acetate in hexane to 10%).
Product Does Not Move from the Origin (Low Rf) The eluent is not polar enough.Gradually increase the polarity of the solvent system (e.g., from 10% ethyl acetate in hexane to 20% or 30%).

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel with F254 indicator)

  • Collection tubes

  • UV lamp (254 nm)

  • Ehrlich's reagent (for staining)

2. Preparation of the Eluent:

  • Prepare a stock solution of 10% ethyl acetate in n-hexane. For a 1 L solution, mix 100 mL of ethyl acetate with 900 mL of n-hexane.

  • If compound streaking is observed on the TLC, consider adding 0.5-1% triethylamine to the eluent.

3. Thin Layer Chromatography (TLC) Analysis of Crude Product:

  • Dissolve a small amount of the crude product in ethyl acetate.

  • Spot the solution on a TLC plate and develop it in a chamber containing the 10% ethyl acetate in n-hexane eluent.

  • Visualize the plate under a UV lamp to determine the Rf of the product and impurities. The target Rf for good separation on a column is typically between 0.2 and 0.4. Adjust the eluent polarity if necessary.

4. Column Packing:

  • Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the 10% ethyl acetate/hexane eluent.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Allow the silica to settle and add another layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

5. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel bed.

  • Allow the sample to adsorb onto the silica gel.

6. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions.

  • Monitor the elution process by periodically analyzing the collected fractions by TLC.

  • If the product is slow to elute, the polarity of the eluent can be gradually increased (e.g., to 15% or 20% ethyl acetate in hexane).

7. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

CompoundSolvent System (v/v)Rf Value
Methyl 1H-indole-2-carboxylate1:9 Ethyl acetate / n-Hexane0.28[1]

Note: The Rf value for this compound is expected to be similar to its methyl analog in the same solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (e.g., 10% EtOAc/Hexane) tlc_analysis TLC Analysis of Crude prep_eluent->tlc_analysis pack_column Pack Column with Silica Gel tlc_analysis->pack_column Determine optimal eluent load_sample Load Sample pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect monitor_fractions Monitor Fractions by TLC elute_collect->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure Identify pure fractions isolate_product Isolate Product (Rotary Evaporation) combine_pure->isolate_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered low_recovery Low Recovery start->low_recovery poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking deactivate_silica Deactivate Silica Gel (add Triethylamine) low_recovery->deactivate_silica Possible degradation change_solvent Change Solvent System poor_separation->change_solvent reduce_load Reduce Sample Load poor_separation->reduce_load streaking->deactivate_silica streaking->reduce_load check_solubility Ensure Complete Dissolution streaking->check_solubility

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Recrystallization of 4-Methyl-Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 4-methyl-substituted indole derivatives using recrystallization techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 4-methyl-substituted indole derivatives in a question-and-answer format.

Q1: My 4-methyl-substituted indole derivative is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: Ensure you have selected a suitable solvent. For 4-methyl-substituted indoles, which are generally of low to moderate polarity, consider solvents like ethanol, acetone, or ethyl acetate.[1] A good recrystallization solvent should dissolve the compound when hot but not when cold.[2]

  • Solvent Volume: If the solvent is appropriate, you may not be using enough of it. Add small portions of the hot solvent to your crude product with continuous heating and swirling until the solid just dissolves.[3] Avoid adding a large excess of solvent, as this will reduce your yield.[4]

  • Heating: Make sure you are heating the solvent to its boiling point to maximize solubility.

Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A2: The absence of crystal formation is often due to a supersaturated solution that requires a nucleation site to begin crystallization. Here are several techniques to try in sequence:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

  • Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" will provide a template for other crystals to grow upon.

  • Reducing Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4]

  • Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.[5]

Q3: My compound has "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A3: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] This is more common with impure compounds. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to prevent the solution from becoming saturated at too high a temperature.[4]

  • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[4] Use the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If crystals form during hot filtration (if performed), you will lose product. To prevent this, use a pre-heated funnel and flask for filtration and add a slight excess of hot solvent before filtering.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q5: My recrystallized product is still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by using activated charcoal.

  • After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient).

  • Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing 4-methyl-substituted indole derivatives?

A: The ideal solvent depends on the specific derivative. However, a good starting point is to test solvents of low to moderate polarity. 4-Methylindole itself is reported to be soluble in ethanol, ethyl ether, and acetone, and insoluble in water.[1] Therefore, single solvents like ethanol or acetone, or mixed solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexane are often good choices.[6]

Q: How do I choose a suitable solvent system?

A: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You can perform small-scale tests by adding a few milligrams of your compound to a test tube with about 0.5 mL of a potential solvent. Observe the solubility at room temperature and then upon heating. If the compound dissolves when hot and reappears as a solid upon cooling, the solvent is likely a good candidate.

Q: What is a mixed solvent system and when should I use one?

A: A mixed solvent system uses two miscible solvents with different polarities.[2] One solvent (the "good" solvent) should dissolve the compound well, while the other (the "bad" solvent) should not. This is useful when no single solvent has the ideal solubility properties. To use a mixed solvent system, dissolve the compound in a minimal amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q: Can I reuse the mother liquor to get more product?

A: Yes, the mother liquor (the solution remaining after filtering the crystals) is saturated with your compound. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. However, this second crop may be less pure than the first.

Data Presentation

Solvent SystemPolaritySuitability for 4-Methyl-Substituted IndolesComments
Single Solvents
WaterHighPoor (as a primary solvent)4-Methylindole is insoluble in water.[1] Can be used as an anti-solvent in a mixed system.
EthanolMedium-HighGood4-Methylindole is soluble in ethanol.[1] Often used for recrystallization of moderately polar compounds.
AcetoneMediumGood4-Methylindole is soluble in acetone.[1] Its volatility makes it easy to remove from crystals.
Ethyl AcetateMediumGoodA common solvent for a wide range of organic compounds.
Hexane/HeptaneLowPoor (as a primary solvent)Good as an anti-solvent when paired with a more polar solvent.
Mixed Solvents
Ethanol/WaterVariableExcellentA common and effective system. The ratio can be adjusted to achieve ideal solubility.
Acetone/HexaneVariableExcellentAnother versatile system for compounds of intermediate polarity.
Ethyl Acetate/HexaneVariableExcellentGood for purifying compounds that are too soluble in pure ethyl acetate.

Experimental Protocols

Protocol: Recrystallization of a 4-Methyl-Substituted Indole Derivative using a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may need to be optimized for your specific compound.

  • Dissolution:

    • Place the crude 4-methyl-substituted indole derivative (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • Add a boiling chip to the flask.

    • On a hot plate in a fume hood, add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle boil while swirling.

    • Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Preheat a second Erlenmeyer flask and a stemless funnel with a small amount of hot ethanol.

    • Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Add water dropwise until the solution becomes slightly cloudy (persistent turbidity).

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.

  • Analysis:

    • Weigh the dried crystals to determine the yield.

    • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Allow solution to cool dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound oil out? cool->oiling_out collect Collect crystals by vacuum filtration crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No scratch Scratch flask inner wall no_crystals->scratch seed Add a seed crystal scratch->seed reduce_solvent Boil off some solvent and re-cool seed->reduce_solvent reduce_solvent->cool oiling_out->crystals_form No oiled_out Compound has oiled out oiling_out->oiled_out Yes reheat_add_solvent Reheat to dissolve oil, add more solvent, re-cool slowly oiled_out->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for common recrystallization issues.

References

Troubleshooting low conversion in Japp-Klingemann synthesis of indole precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the Japp-Klingemann synthesis of hydrazones, which are key precursors for indoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Japp-Klingemann reaction, offering potential causes and solutions in a direct question-and-answer format.

Q1: My Japp-Klingemann reaction has a very low yield or is not proceeding to completion. What are the common causes?

A1: Low conversion in the Japp-Klingemann reaction can stem from several factors. The most common issues are related to the stability of the diazonium salt, improper pH of the reaction medium, and suboptimal reaction temperature.

  • Diazonium Salt Instability: Aryl diazonium salts, especially those derived from electron-rich anilines, can be unstable and decompose before reacting with the β-keto-ester or β-keto-acid. It is crucial to prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately.[1] For particularly unstable diazonium salts, consider isolating them as tetrafluoroborate salts, which can improve stability.

  • Incorrect Reaction pH: The pH of the reaction mixture is critical. The coupling of the diazonium salt with the enolate of the β-dicarbonyl compound typically requires a mildly acidic to neutral pH (around 4-5).[1] If the solution is too acidic, the concentration of the enolate will be too low for the reaction to proceed efficiently. Conversely, a pH that is too high can lead to the formation of undesired side products. The use of a buffer, such as sodium acetate, is essential to maintain the optimal pH.[1][2]

  • Suboptimal Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2] Allowing the temperature to rise can lead to decomposition and the formation of tarry by-products.

Q2: I am observing the formation of a stable azo compound instead of the desired hydrazone. How can I promote the conversion to the hydrazone?

A2: The Japp-Klingemann reaction proceeds through an azo intermediate, which then undergoes hydrolysis (or decarboxylation) and rearrangement to form the final hydrazone.[3][4] If the azo compound is isolated, it indicates that the final conversion step is hindered. This is often due to the reaction conditions not being suitable for the hydrolysis/rearrangement.

  • Adjusting pH: The conversion of the azo intermediate to the hydrazone is often facilitated by a change in pH. While the initial coupling is favored at a pH of 4-5, the subsequent rearrangement may require more basic conditions in some cases.[1] However, increasing the pH should be done cautiously as it can also lead to side products.[5][6]

  • Solvent Effects: The choice of solvent can influence the rate of the final conversion. In some instances, using a more nucleophilic solvent like methanol can aid in the cleavage of the ester or acyl group, facilitating the formation of the hydrazone.[1]

Q3: My reaction with an electron-rich aniline is giving a particularly low yield. Are there special considerations for these substrates?

A3: Yes, electron-rich anilines present specific challenges in the Japp-Klingemann reaction.

  • Diazonium Salt Stability: As mentioned, the diazonium salts of electron-rich anilines are often less stable.[1] It is imperative to perform the diazotization at very low temperatures (even down to -15 °C has been suggested) and to use the diazonium salt solution immediately after its formation.[1]

  • Side Reactions: Electron-rich diazonium salts are more susceptible to side reactions, such as diazo-coupling with themselves, leading to the formation of colored impurities and reducing the yield of the desired product.[1] Using a slight excess of the diazonium salt (1.2-1.3 equivalents) relative to the dione may help to drive the desired reaction forward.[1]

Q4: I am having difficulty with the purification of the final hydrazone product. What are some common issues and solutions?

A4: Purification can be challenging due to the presence of side products and unreacted starting materials.

  • Tarry By-products: The formation of tarry materials is a common issue, often resulting from the decomposition of the diazonium salt.[1] Ensuring the reaction is carried out at a consistently low temperature can minimize this.

  • Separation of Similar Compounds: In some cases, side products may have similar polarities to the desired hydrazone, making chromatographic separation difficult. Recrystallization is often a more effective purification method for the final product.[2] Washing the crude product thoroughly with cold water to remove inorganic salts is a crucial first step.[2]

  • Unexpected Products: In some instances, unexpected side reactions can occur. For example, with highly activated anilines under specific conditions, substitution of other groups on the aromatic ring by chloride from the hydrochloric acid used in diazotization has been observed.[7][8] Careful characterization of by-products using techniques like NMR and mass spectrometry is important to diagnose such issues.

Quantitative Data

The following tables summarize the impact of various reaction parameters on the yield of the Japp-Klingemann reaction.

Table 1: Effect of Aniline Substituent on Hydrazone Yield

Aniline Derivativeβ-Dicarbonyl CompoundSolventTemperature (°C)Yield (%)Reference
AnilineEthyl acetoacetateEthanol/Water0-585[2]
p-Toluidine2-Chloro-1-phenyl-1,3-butanedioneEthanol0Low[1]
o-Anisidine2-Chloro-1-phenyl-1,3-butanedioneEthanol0Improved[1]
m-Anisidine2-Chloro-1-phenyl-1,3-butanedioneEthanol0Improved[1]
3,5-Dimethoxyaniline2-Chloro-1-phenyl-1,3-butanedioneEthanol0Moderate[1]

Table 2: Influence of Reaction pH on Product Formation

SubstratepH RangePredominant ProductObservationsReference
General β-keto-ester0-1Starting Material/Low ConversionInsufficient enolate concentration.[1]
General β-keto-ester4-5Desired HydrazoneOptimal for coupling reaction.[1]
Some azo intermediates> 7 (Basic)Hydrazone or Side ProductsMay promote conversion of stable azo compounds but risks decomposition.[1][5][6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyruvate Phenylhydrazone

This protocol details a standard procedure for the Japp-Klingemann synthesis of a common indole precursor.

Part A: Diazotization of Aniline

  • In a 250 mL flask, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL, 0.25 mol) and water (50 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (6.9 g, 0.1 mol) in 20 mL of water dropwise. Ensure the temperature is maintained below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution of the diazonium salt should be used immediately in the next step.

Part B: Coupling Reaction

  • In a separate 1 L flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate trihydrate (40.8 g, 0.3 mol) in 200 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. A yellow precipitate should form.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to stand at room temperature overnight.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water (approximately 1 L).

  • Collect the precipitated crude ethyl pyruvate phenylhydrazone by filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain the pure phenylhydrazone.

Protocol 2: One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol combines the Japp-Klingemann reaction with a subsequent Fischer indole synthesis in a one-pot procedure.

  • Follow Part A and Part B as described in Protocol 1 to generate the phenylhydrazone in situ.

  • After the coupling reaction is complete, slowly add concentrated sulfuric acid (20 mL) to the reaction mixture while cooling in an ice bath.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Purify the crude 1,2,3,4-tetrahydrocarbazole by recrystallization from a suitable solvent such as ethanol.

Visualizations

Japp_Klingemann_Mechanism Japp-Klingemann Reaction Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Beta-Keto-ester Beta-Keto-ester Enolate_Formation Enolate Formation Beta-Keto-ester->Enolate_Formation Base Aryl_Diazonium_Salt Aryl_Diazonium_Salt Nucleophilic_Attack Nucleophilic Attack Aryl_Diazonium_Salt->Nucleophilic_Attack Enolate_Formation->Nucleophilic_Attack Azo_Intermediate Azo Intermediate Nucleophilic_Attack->Azo_Intermediate Hydrolysis_Rearrangement Hydrolysis & Rearrangement Azo_Intermediate->Hydrolysis_Rearrangement Hydrazone Hydrazone Hydrolysis_Rearrangement->Hydrazone

Caption: The reaction mechanism of the Japp-Klingemann synthesis.

Japp_Klingemann_Workflow Experimental Workflow for Japp-Klingemann Synthesis Start Start Diazotization Diazotization of Aniline (0-5 °C) Start->Diazotization Coupling Coupling with β-Keto-ester (pH 4-5, 0-5 °C) Diazotization->Coupling Workup Aqueous Work-up & Filtration Coupling->Workup Purification Recrystallization or Chromatography Workup->Purification Fischer_Indole Fischer Indole Synthesis (Optional) Purification->Fischer_Indole End End Purification->End Hydrazone Product Fischer_Indole->End Indole Product

Caption: A general experimental workflow for the Japp-Klingemann reaction.

Troubleshooting_Tree Troubleshooting Low Conversion in Japp-Klingemann Synthesis Low_Yield Low Yield or Incomplete Reaction Check_Diazonium Check Diazonium Salt Formation and Stability Low_Yield->Check_Diazonium Check_pH Verify Reaction pH (should be 4-5) Low_Yield->Check_pH Check_Temp Confirm Reaction Temperature (0-5 °C) Low_Yield->Check_Temp Stable_Azo Stable Azo Compound Observed? Low_Yield->Stable_Azo Sol_Diazonium Use fresh aniline, low temp (0-5°C), use immediately. Consider isolating as tetrafluoroborate salt. Check_Diazonium->Sol_Diazonium Sol_pH Use a buffer (e.g., sodium acetate) to maintain pH 4-5. Check_pH->Sol_pH Sol_Temp Maintain strict temperature control to prevent decomposition. Check_Temp->Sol_Temp Sol_Azo_Yes Adjust pH (cautiously basic) or try a more nucleophilic solvent (e.g., methanol). Stable_Azo->Sol_Azo_Yes Yes Sol_Azo_No Proceed with standard purification. Stable_Azo->Sol_Azo_No No

References

Preventing byproduct formation in the synthesis of 4-methylindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylindoles. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-methylindoles, and what are their primary advantages and disadvantages?

A1: Several methods are available, each with distinct characteristics:

Synthesis MethodAdvantagesDisadvantages
Fischer Indole Synthesis Readily available starting materials, versatile for substituted indoles.[1]Harsh acidic conditions, potential for regioisomer formation with unsymmetrical ketones, possible side reactions.
Leimgruber-Batcho Indole Synthesis High yields, mild reaction conditions, good for 2,3-unsubstituted indoles.[2]Requires ortho-nitrotoluene precursors, potential for over-reduction byproducts.
Bischler-Möhlau Indole Synthesis One-pot reaction.Often requires harsh conditions, can result in low yields and unpredictable regioselectivity.
Hemetsberger-Knittel Synthesis Good yields for certain substituted indoles.Starting materials can be unstable and difficult to synthesize.

Q2: I'm using the Fischer indole synthesis to prepare 4-methylindole from p-tolylhydrazine and an unsymmetrical ketone. How can I control the formation of regioisomers?

A2: The regioselectivity of the Fischer indole synthesis is influenced by the acid catalyst, temperature, and the steric and electronic properties of the ketone.[3] Generally, stronger acids and higher temperatures can favor the formation of the less substituted indole isomer. It is crucial to perform small-scale optimization experiments with different acid catalysts (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid) and at various temperatures to determine the optimal conditions for your specific substrate.

Q3: In the Leimgruber-Batcho synthesis of 4-methylindole, I'm observing a significant amount of a polar byproduct. What could it be and how can I avoid it?

A3: A common polar byproduct in the Leimgruber-Batcho synthesis is the corresponding 2-aminophenylethylamine, which results from the reduction of the enamine double bond in addition to the nitro group. This can be minimized by carefully controlling the reduction conditions. Using a milder reducing agent or optimizing the reaction time and temperature can help to selectively reduce the nitro group without affecting the enamine double bond.

Q4: My Hemetsberger-Knittel synthesis for a 4-methylindole derivative is giving a low yield. What are the likely causes?

A4: The primary challenge in the Hemetsberger-Knittel synthesis is the stability of the azido-propenoic ester starting material. These compounds can be thermally labile and may decompose before successful cyclization. Ensure that the synthesis of the azide precursor is performed at low temperatures and that the thermal decomposition step is carefully controlled. It is also advisable to use the azido-propenoic ester immediately after its preparation.

Troubleshooting Guides

Fischer Indole Synthesis of 4-Methylindole
Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction.- Decomposition of starting materials or product under harsh acidic conditions.- Suboptimal acid catalyst.- Monitor the reaction progress by TLC.- Try a milder acid catalyst (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂).- Optimize the reaction temperature and time.
Formation of Regioisomers - Use of an unsymmetrical ketone with p-tolylhydrazine.- Experiment with different acid catalysts and temperatures to influence regioselectivity.- Consider using a symmetrical ketone if the desired substitution pattern allows.- Purify the product mixture using column chromatography.
Polymeric Byproducts - Highly acidic conditions and high temperatures can promote polymerization of the indole product.- Use the minimum effective concentration of the acid catalyst.- Lower the reaction temperature.- Quench the reaction as soon as the starting material is consumed.
Leimgruber-Batcho Synthesis of 4-Methylindole
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Enamine Intermediate - Incomplete reaction between 3-methyl-2-nitrotoluene and DMF-DMA.- Ensure anhydrous conditions.- Increase the reaction time or temperature.- The addition of pyrrolidine can sometimes accelerate the reaction.[2]
Formation of 2-Aminophenylethylamine Byproduct - Over-reduction of the enamine intermediate.- Use a more selective reducing agent.- Carefully control the amount of reducing agent and the reaction time.- Monitor the reaction closely by TLC to stop it once the desired product is formed.
Incomplete Cyclization - Insufficiently acidic conditions during the workup of the reduction step.- Ensure the pH is acidic enough to promote cyclization after the reduction of the nitro group.

Experimental Protocols

High-Purity Synthesis of 4-Methylindole via Leimgruber-Batcho Synthesis

This protocol is designed to minimize byproduct formation by carefully controlling the reaction conditions.

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(3-methyl-2-nitrophenyl)ethene

  • To a solution of 3-methyl-2-nitrotoluene (1.0 eq) in dry DMF (2.0 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the enamine intermediate.

Step 2: Reductive Cyclization to 4-Methylindole

  • Suspend the enamine intermediate (1.0 eq) in a mixture of ethanol and water (4:1).

  • Add sodium dithionite (4.0 eq) portion-wise over 30 minutes, maintaining the temperature below 50 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-methylindole.

Data Presentation

Quantitative Analysis of Byproducts in 4-Methylindole Synthesis
Synthesis MethodKetone/Starting MaterialAcid Catalyst/Reducing AgentTemperature (°C)Reaction Time (h)4-Methylindole Yield (%)Major Byproduct(s)Byproduct (%)
Fischer IndoleAcetonePolyphosphoric Acid1002Data to be collected6-MethylindoleData to be collected
Fischer IndoleAcetoneZinc Chloride1203Data to be collected6-MethylindoleData to be collected
Leimgruber-Batcho3-Methyl-2-nitrotolueneSodium Dithionite253Data to be collected2-(2-amino-3-methylphenyl)ethan-1-amineData to be collected
Leimgruber-Batcho3-Methyl-2-nitrotolueneRaney Nickel/H₂255Data to be collected2-(2-amino-3-methylphenyl)ethan-1-amineData to be collected

Visualizations

Fischer Indole Synthesis Pathway for 4-Methylindole

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products p-tolylhydrazine p-Tolylhydrazine Hydrazone Hydrazone p-tolylhydrazine->Hydrazone + Ketone - H₂O Ketone Ketone (e.g., Acetone) Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Cyclized_Intermediate Cyclized Intermediate Rearrangement_Intermediate->Cyclized_Intermediate Cyclization Byproducts Byproducts (e.g., 6-Methylindole) Rearrangement_Intermediate->Byproducts Alternative Cyclization 4-Methylindole 4-Methylindole Cyclized_Intermediate->4-Methylindole - NH₃

Caption: Fischer Indole Synthesis pathway for 4-methylindole.

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Workflow Start Start: 3-Methyl-2-nitrotoluene Step1 Step 1: Enamine Formation - Add DMF-DMA - Heat Start->Step1 Intermediate Intermediate: (E)-1-(Dimethylamino)-2- (3-methyl-2-nitrophenyl)ethene Step1->Intermediate Step2 Step 2: Reductive Cyclization - Add Reducing Agent (e.g., Sodium Dithionite) Intermediate->Step2 Workup Workup & Purification - Extraction - Column Chromatography Step2->Workup Byproduct_Path Potential Byproduct Formation (Over-reduction) Step2->Byproduct_Path Product Final Product: 4-Methylindole Workup->Product

Caption: Workflow for the Leimgruber-Batcho synthesis of 4-methylindole.

Logical Relationship of Troubleshooting Low Yields

Troubleshooting_Yield Low_Yield Problem: Low Yield of 4-Methylindole Cause1 Incomplete Reaction Low_Yield->Cause1 Cause2 Byproduct Formation Low_Yield->Cause2 Cause3 Product Decomposition Low_Yield->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Increase Temperature Cause1->Solution1b Solution1c Check Reagent Purity Cause1->Solution1c Solution2a Optimize Catalyst/Reagent Cause2->Solution2a Solution2b Modify Solvent Cause2->Solution2b Solution2c Adjust Stoichiometry Cause2->Solution2c Solution3a Lower Reaction Temperature Cause3->Solution3a Solution3b Reduce Reaction Time Cause3->Solution3b Solution3c Use Milder Conditions Cause3->Solution3c

Caption: Troubleshooting logic for addressing low yields in 4-methylindole synthesis.

References

Technical Support Center: Improving Regioselectivity of Reactions on the 4-Methylindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with the 4-methylindole scaffold. This resource provides in-depth guidance on controlling the regioselectivity of various chemical transformations, a common challenge in the synthesis of complex molecules and pharmaceutical agents. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to inform your reaction planning.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the 4-methylindole scaffold for electrophilic substitution?

The electronic properties of the indole ring dictate its reactivity towards electrophiles. The C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack. This is due to the ability of the nitrogen atom's lone pair to delocalize and stabilize the positive charge in the transition state (Wheland intermediate). The C2, C5, and C7 positions are also susceptible to electrophilic attack, but to a lesser extent. The presence of the electron-donating methyl group at the C4 position can subtly influence the electron density distribution, but C3 remains the most favorable site for most electrophilic substitutions.

Q2: How does the 4-methyl group influence the regioselectivity of reactions?

The 4-methyl group is an electron-donating group, which generally activates the benzene portion of the indole ring towards electrophilic attack. However, its effect on the pyrrole ring is more complex. While it can enhance the overall nucleophilicity of the indole, it can also exert steric hindrance, potentially influencing the approach of bulky reagents to the C3 and C5 positions. In metal-catalyzed reactions, the 4-methyl group can influence the coordination of the catalyst and directing groups, thereby affecting the regiochemical outcome.

Q3: What are directing groups, and how can they be used to control regioselectivity in C-H functionalization of 4-methylindole?

Directing groups are chemical moieties that are temporarily installed on the indole nitrogen or another position to guide a catalyst to a specific C-H bond. This strategy is particularly powerful for achieving functionalization at otherwise less reactive positions, such as C2 and C7. The directing group coordinates to the metal catalyst, forming a metallacyclic intermediate that positions the catalyst in close proximity to the target C-H bond, facilitating its activation. The choice of directing group and catalyst system is crucial for achieving high regioselectivity.

Q4: Can I achieve functionalization at the C7 position of 4-methylindole, and how?

Yes, functionalization at the C7 position is achievable, typically through directed C-H activation. A common strategy involves the use of a directing group on the indole nitrogen. For example, a pivaloyl or a phosphinoyl group can direct rhodium or palladium catalysts to the C7 position, enabling alkenylation or arylation with high regioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Friedel-Crafts Acylation, Vilsmeier-Haack Reaction)

Problem: My reaction on 4-methylindole is giving a mixture of C3- and other-substituted products, or the yield of the desired C3-isomer is low.

Possible CauseTroubleshooting Step
Reaction Temperature is too high: Higher temperatures can sometimes overcome the activation energy barrier for substitution at less favorable positions. Lower the reaction temperature (e.g., to 0 °C or -78 °C) to enhance selectivity for the kinetically favored C3-product.
Strongly Activating Conditions: Overly harsh Lewis acids or reaction conditions can lead to side reactions and reduced selectivity. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃ instead of AlCl₃ for Friedel-Crafts) or a less reactive electrophile.
Steric Hindrance: If using a bulky electrophile, steric hindrance from the 4-methyl group might disfavor C3-substitution to some extent. If possible, consider a less sterically demanding electrophile.
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and the regiochemical outcome. A solvent screen with both polar and non-polar aprotic solvents may identify conditions with improved selectivity.
Issue 2: Low Yield or Lack of Reactivity in Metal-Catalyzed C-H Functionalization

Problem: I am attempting a directed C-H functionalization on 4-methylindole, but the reaction is sluggish or gives a low yield of the desired product.

Possible CauseTroubleshooting Step
Ineffective Directing Group: The chosen directing group may not be optimal for the desired transformation or may be cleaving under the reaction conditions. Screen different directing groups known to be effective for the target position (e.g., N-pivaloyl for C7 functionalization).
Catalyst Inactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Consider increasing the catalyst loading slightly.
Inappropriate Ligand: The ligand plays a critical role in the activity and selectivity of the catalyst. A ligand screen is often necessary to find the optimal combination for a specific substrate and reaction type.
Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of base or additives can significantly impact the reaction outcome. Systematically vary these parameters to find the optimal conditions.
Issue 3: Unexpected N-Alkylation as a Side Reaction

Problem: During a reaction intended for C-functionalization, I am observing significant N-alkylation of the 4-methylindole.

Possible CauseTroubleshooting Step
Basic Reaction Conditions: In the presence of a base, the indole N-H is readily deprotonated, forming a highly nucleophilic indolide anion that can react with electrophiles. If C-functionalization is desired, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before carrying out the reaction.
Choice of Base and Solvent: Strong bases in polar aprotic solvents (e.g., NaH in DMF) are known to favor N-alkylation. If deprotonation is necessary for the desired C-functionalization, consider using a non-nucleophilic base or a solvent system that disfavors N-alkylation.
Reaction Temperature: Higher temperatures can sometimes favor N-alkylation. Running the reaction at a lower temperature may improve the selectivity for C-functionalization.

Quantitative Data Presentation

Table 1: Regioselectivity in the Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole

This table summarizes the yields for a five-step synthesis, highlighting the regioselectivity achieved at each stage.

StepReactionReagents and ConditionsPosition FunctionalizedProductYield (%)
1N-Protection(Boc)₂O, Et₃N, DMAP, THF, 25 °C, 12 hN11-(tert-butoxycarbonyl)-4-methyl-1H-indole95
2BrominationNBS, CH₂Cl₂, 0 °C to 25 °C, 2 hC31-(tert-butoxycarbonyl)-3-bromo-4-methyl-1H-indole90
3CyanationZn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120 °C, 12 hC3 -> C2 (rearrangement)1-(tert-butoxycarbonyl)-4-methyl-1H-indole-2-carbonitrile85
4Formylationn-BuLi, THF, -78 °C; then DMF, -78 °C to 25 °C, 2 hC51-(tert-butoxycarbonyl)-5-formyl-4-methyl-1H-indole-2-carbonitrile75
5DeprotectionTFA, CH₂Cl₂, 25 °C, 2 h-2-Cyano-5-formyl-4-methyl-1H-indole92
Table 2: Regioselectivity of Metal-Catalyzed C-H Functionalization of N-Substituted 4-Methylindole
Position FunctionalizedReaction TypeCatalyst SystemDirecting GroupCoupling PartnerProductYield (%)Regiomeric Ratio
C7Alkenylation[RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂N-PivaloylMethyl acrylateC7-alkenylated product83>20:1 (C7:other)
C7ArylationPd(OAc)₂, 2-chloropyridineN-P(O)tBu₂Phenylboronic acidC7-arylated product7996:4 (C7:C2/C3)
C2ArylationPd(OAc)₂, P(o-tol)₃, Cs₂CO₃N-Pivaloyl4-iodotolueneC2-arylated product85>20:1 (C2:other)
C3Borylation[Ir(cod)OMe]₂, dtbpyN-BocB₂pin₂C3-borylated product78>20:1 (C3:other)

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Methyl-1H-indole at the C3 Position

Objective: To regioselectively introduce a formyl group at the C3 position of 4-methyl-1H-indole.

Materials:

  • 4-Methyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous CH₂Cl₂.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred solution of DMF in CH₂Cl₂. The Vilsmeier reagent will form in situ.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-methyl-1H-indole (1 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methyl-1H-indole-3-carboxaldehyde.

Protocol 2: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloyl-4-methylindole

Objective: To achieve regioselective alkenylation at the C7 position of 4-methylindole using a directing group strategy.

Materials:

  • N-Pivaloyl-4-methylindole (prepared from 4-methylindole and pivaloyl chloride)

  • Methyl acrylate

  • [RhCp*Cl₂]₂ (Rhodium catalyst)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add N-pivaloyl-4-methylindole (1 equivalent), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE and methyl acrylate (2 equivalents) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the C7-alkenylated product.

Visualizations

Regioselectivity_Factors cluster_input Starting Material cluster_factors Influencing Factors cluster_output Regioselective Outcome 4-Methylindole 4-Methylindole Electronic_Effects Electronic Effects (Nucleophilicity) 4-Methylindole->Electronic_Effects Steric_Hindrance Steric Hindrance (Bulky Reagents) 4-Methylindole->Steric_Hindrance C3_Product C3-Functionalization (Electrophilic Substitution) Electronic_Effects->C3_Product Favors Other_Isomers Mixture of Isomers (Poor Selectivity) Steric_Hindrance->Other_Isomers Can lead to Reaction_Conditions Reaction Conditions (Temp, Solvent, Catalyst) Reaction_Conditions->C3_Product Reaction_Conditions->Other_Isomers Directing_Group Directing Group (Coordination) C2_Product C2-Functionalization (Directed C-H Activation) Directing_Group->C2_Product Enables C7_Product C7-Functionalization (Directed C-H Activation) Directing_Group->C7_Product Enables

Caption: Factors influencing the regioselectivity of reactions on the 4-methylindole scaffold.

Troubleshooting_Workflow Start Experiment Start: Reaction on 4-Methylindole Problem Problem Encountered: Poor Regioselectivity Start->Problem Check_Temp Check Reaction Temperature Problem->Check_Temp Is it an electrophilic substitution? Check_Reagents Evaluate Reagents (Electrophile/Catalyst/Ligand) Problem->Check_Reagents Is it a metal-catalyzed reaction? Check_Temp->Check_Reagents Check_Solvent Assess Solvent Choice Check_Reagents->Check_Solvent Consider_DG Consider a Directing Group Strategy Check_Solvent->Consider_DG If C2/C7 desired Solution Optimized Regioselectivity Check_Solvent->Solution If C3 desired Consider_DG->Solution

Caption: A troubleshooting workflow for addressing poor regioselectivity in 4-methylindole reactions.

Technical Support Center: Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate. The information is designed to address common challenges encountered during laboratory-scale and pilot-plant-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and scalable method is a two-step process commencing with the Japp-Klingemann reaction to synthesize the key intermediate, ethyl 2-oxo-3-(m-tolylhydrazono)butanoate, followed by a Fischer indole synthesis for cyclization to the final product.[1][2] This route is favored for its use of readily available starting materials and amenability to process optimization.

Q2: What are the critical parameters to control during the Fischer indole synthesis step?

A2: Successful scale-up of the Fischer indole synthesis hinges on precise control of several parameters. The choice and concentration of the acid catalyst are paramount, with options including Brønsted acids like sulfuric acid and p-toluenesulfonic acid, or Lewis acids such as zinc chloride.[3][4][5] Temperature is also critical; it often requires elevated temperatures, but excessive heat can lead to degradation and byproduct formation.[4] Reaction time should be carefully monitored to ensure complete conversion without unnecessary degradation.[4]

Q3: How can I minimize the formation of isomers and other impurities?

A3: Impurity formation can be mitigated by using high-purity starting materials, particularly freshly purified phenylhydrazine.[3] In the Fischer indole synthesis, the choice of a non-polar solvent can sometimes help in directing the cyclization to the desired regioisomer. Careful control of the reaction temperature and gradual addition of reagents are also crucial. For purification, recrystallization or column chromatography are effective methods to isolate the desired product from isomers and other byproducts.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The primary safety hazards are associated with the handling of hydrazine derivatives, which can be toxic and potentially explosive, and strong acids like sulfuric acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. When working at a larger scale, careful consideration must be given to exotherm control, especially during the acid-catalyzed cyclization step.

Troubleshooting Guides

Low Yield in Japp-Klingemann Reaction
Symptom Possible Cause Suggested Solution
Low or no formation of the hydrazone intermediate. Incomplete diazotization of 3-methylaniline.Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure it is fully dissolved before addition.
Incorrect pH for the coupling reaction.The pH of the reaction mixture should be weakly acidic to neutral to facilitate the coupling. Adjust the pH with a buffer solution if necessary.
Decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation. Avoid exposing it to elevated temperatures or prolonged standing.
Low Yield or Failed Fischer Indole Cyclization
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material (hydrazone) remains. Insufficient acid catalyst or catalyst activity.Increase the catalyst loading. Consider screening different Brønsted or Lewis acids to find the optimal one for your specific substrate.[4]
Reaction temperature is too low.The[6][6]-sigmatropic rearrangement in the Fischer indole synthesis often has a high activation energy. Gradually increase the reaction temperature while monitoring for product formation and decomposition.[4]
Formation of multiple products and dark tarry material. Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and time. Monitor the reaction progress by TLC or HPLC to determine the point of maximum product formation before significant decomposition occurs.[4]
Oxidative side reactions.For sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty in removing colored impurities. Formation of polymeric byproducts.Treat the crude product with activated carbon in a suitable solvent before crystallization.
Co-crystallization of isomers. Similar solubility of the desired product and isomers.Experiment with different recrystallization solvents or solvent mixtures. If recrystallization is ineffective, column chromatography may be necessary.
Oily product that does not solidify. Residual solvent or impurities preventing crystallization.Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If this fails, purification by column chromatography is recommended.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of this compound
Step Parameter Lab Scale (10g) Pilot Scale (1kg)
Japp-Klingemann 3-Methylaniline10.7 g1.07 kg
Sodium Nitrite7.2 g0.72 kg
Ethyl 2-methylacetoacetate14.4 g1.44 kg
Temperature0-5 °C0-5 °C
Reaction Time2-3 hours3-4 hours
Typical Yield80-90%75-85%
Fischer Indole Hydrazone Intermediate24.8 g2.48 kg
Acid Catalyst (e.g., H₂SO₄)5-10 mol%5-10 mol%
Solvent (e.g., Ethanol)250 mL25 L
Temperature70-80 °C75-85 °C
Reaction Time4-6 hours6-8 hours
Typical Yield70-85%65-80%

Note: These are representative values and may require optimization based on specific laboratory or plant conditions.

Experimental Protocols

Synthesis of Ethyl 2-oxo-3-(m-tolylhydrazono)butanoate (Japp-Klingemann Reaction)

Materials:

  • 3-Methylaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate

  • Ethanol

  • Water

Procedure (Pilot Scale):

  • In a cooled reactor (0-5 °C), charge 3-methylaniline (1.07 kg) and water (5 L).

  • Slowly add concentrated hydrochloric acid (2.5 L) while maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve sodium nitrite (0.72 kg) in water (2 L).

  • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature between 0-5 °C. Stir for 30 minutes after the addition is complete.

  • In a separate reactor, prepare a solution of ethyl 2-methylacetoacetate (1.44 kg) and sodium acetate (1.64 kg) in a mixture of ethanol (10 L) and water (10 L) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 3-4 hours.

  • Filter the precipitated yellow solid, wash with cold water, and dry under vacuum to yield the hydrazone intermediate.

Synthesis of this compound (Fischer Indole Synthesis)

Materials:

  • Ethyl 2-oxo-3-(m-tolylhydrazono)butanoate

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure (Pilot Scale):

  • Charge the dried hydrazone intermediate (2.48 kg) and ethanol (20 L) into a reactor.

  • Stir the mixture to form a suspension.

  • Slowly and carefully add concentrated sulfuric acid (0.25 kg) to the suspension while maintaining the temperature below 30 °C.

  • Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-water (50 L) with stirring.

  • Filter the precipitated solid, wash with water until the filtrate is neutral, and then wash with cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from ethanol to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_japp_klingemann Step 1: Japp-Klingemann Reaction cluster_fischer_indole Step 2: Fischer Indole Synthesis jk_start Start: 3-Methylaniline diazotization Diazotization (HCl, NaNO2, 0-5°C) jk_start->diazotization coupling Coupling with Ethyl 2-methylacetoacetate diazotization->coupling hydrazone Isolate Hydrazone Intermediate coupling->hydrazone fi_start Hydrazone Intermediate hydrazone->fi_start cyclization Acid-Catalyzed Cyclization (H2SO4, Ethanol, Reflux) fi_start->cyclization workup Aqueous Workup (Precipitation) cyclization->workup purification Purification (Recrystallization) workup->purification final_product This compound purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Final Product Yield check_step1 Check Hydrazone Yield & Purity start->check_step1 step1_ok Yield & Purity OK check_step1->step1_ok Yes step1_low_yield Low Yield check_step1->step1_low_yield No step1_impure Impure check_step1->step1_impure No check_step2 Check Cyclization Step step2_incomplete Incomplete Reaction check_step2->step2_incomplete Issue step2_byproducts Excess Byproducts check_step2->step2_byproducts Issue step1_ok->check_step2 solution1a Optimize Diazotization: - Temperature Control - Reagent Stoichiometry step1_low_yield->solution1a solution1b Optimize Coupling: - pH Control - Reaction Time step1_low_yield->solution1b solution1c Purify Hydrazone Before Cyclization step1_impure->solution1c solution2a Increase Catalyst Load or Screen Catalysts step2_incomplete->solution2a solution2b Increase Temperature Cautiously step2_incomplete->solution2b solution2c Optimize Temperature & Reaction Time step2_byproducts->solution2c solution2d Use Inert Atmosphere step2_byproducts->solution2d

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Ethyl 4-methyl-1H-indole-2-carboxylate and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-methyl-1H-indole-2-carboxylate and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound and its derivatives stem from the inherent reactivity of the indole ring and the ester functional group. Key areas of instability include:

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored impurities.

  • Hydrolysis: The ethyl ester group is prone to hydrolysis under both acidic and, more significantly, basic conditions, yielding the corresponding carboxylic acid.

  • Photosensitivity: Indole derivatives can be sensitive to light, particularly UV radiation, which can lead to photodegradation.

  • Thermal Decomposition: Elevated temperatures can accelerate degradation processes.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize the shelf-life and maintain the purity of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, such as -20°C, for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

  • Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can contribute to hydrolysis.

Q3: I am observing a color change in my solid sample of this compound over time. What could be the cause?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation in indole derivatives. This is typically due to oxidation of the indole ring. Exposure to air and light can accelerate this process. If you observe a color change, it is recommended to verify the purity of the compound using an analytical technique like HPLC or TLC before use.

Q4: My reaction yield is lower than expected when using an this compound derivative in a basic reaction medium. What might be the problem?

A4: The lower-than-expected yield in a basic medium is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylate. The rate of hydrolysis increases with the strength of the base and the temperature. If the reaction conditions permit, consider using a non-nucleophilic base or protecting the indole nitrogen to modulate the reactivity. Alternatively, a different synthetic route that avoids strongly basic conditions might be necessary.

Troubleshooting Guides

Issue 1: Appearance of Impurities in HPLC Analysis of a Freshly Prepared Solution

  • Symptom: Unexpected peaks are observed in the HPLC chromatogram of a recently dissolved sample of this compound.

  • Possible Cause 1: Solvent-Induced Degradation: Some organic solvents, especially if not high-purity or degassed, can contain impurities that may react with the indole derivative. Acidic or basic impurities in the solvent can catalyze hydrolysis.

  • Troubleshooting Steps:

    • Use high-purity, HPLC-grade solvents.

    • Degas the solvents before use to remove dissolved oxygen.

    • If the mobile phase is acidic or basic, analyze the sample immediately after preparation to minimize degradation in the vial. Consider preparing the sample in a neutral, aprotic solvent and then diluting it into the mobile phase just before injection.

  • Possible Cause 2: On-Column Degradation: The stationary phase of the HPLC column, particularly if it has exposed silica sites, can sometimes interact with and degrade sensitive compounds.

  • Troubleshooting Steps:

    • Use a well-end-capped HPLC column.

    • If using a buffered mobile phase, ensure its pH is compatible with the stationary phase and the analyte's stability.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: Variability in experimental results when using stock solutions of this compound derivatives over a period of time.

  • Possible Cause: Stock Solution Instability: The compound may be degrading in the stock solution. The rate of degradation can depend on the solvent, storage temperature, and exposure to light.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions for each experiment whenever possible.

    • If stock solutions need to be stored, divide them into smaller aliquots to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C or -80°C in light-protected containers.

    • Periodically check the purity of the stock solution by HPLC.

Quantitative Data on Stability

Stress ConditionTypical Observations for Indole-2-Carboxylate DerivativesPotential Degradation Products
Acidic Hydrolysis Degradation is generally observed, with the rate depending on the acid concentration and temperature.Indole-2-carboxylic acid
Basic Hydrolysis Rapid degradation is common, especially with stronger bases and at elevated temperatures.Indole-2-carboxylic acid
Oxidation Susceptible to oxidation, leading to colored byproducts.Oxindole derivatives and other oxidized species
Photodegradation Degradation can occur upon exposure to UV or even ambient light over extended periods.Complex mixture of photoproducts
Thermal Stress Generally stable at room temperature, but degradation accelerates at higher temperatures.Various decomposition products

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound or its derivatives to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or a suitable transparent container) to a UV lamp (e.g., 254 nm) for a defined period.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for a specified duration.

    • At time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Expose to base Basic (0.1M NaOH, RT) stock->base Expose to oxidation Oxidative (3% H2O2, RT) stock->oxidation Expose to photo Photolytic (UV light) stock->photo Expose to hplc HPLC-PDA Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze photo->hplc Analyze

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Instability Factors cluster_degradation Degradation Pathways compound This compound photo_deg Photodegradation oxi_deg Oxidation hydrolysis Hydrolysis thermal_deg Thermal Decomposition light Light (UV) light->photo_deg air Air (Oxygen) air->oxi_deg ph pH (Acid/Base) ph->hydrolysis temp Temperature temp->thermal_deg

Caption: Factors influencing the stability of the compound.

Technical Support Center: Overcoming Poor Solubility of Indole Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of indole intermediates during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are many indole intermediates poorly soluble in common organic solvents?

The solubility of indole intermediates is governed by their molecular structure. The indole ring itself is a bicyclic aromatic heterocycle, possessing both a hydrophobic benzene ring and a pyrrole ring with a nitrogen atom capable of hydrogen bonding. The overall solubility is a balance of these features. Poor solubility often arises from:

  • High Crystallinity: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the indole rings, can lead to a highly stable and less soluble crystal lattice.

  • Lipophilicity: The presence of large, nonpolar substituents on the indole ring increases its hydrophobicity, reducing its affinity for polar solvents.

  • Molecular Symmetry: Symmetrical molecules can pack more efficiently into a crystal lattice, increasing its stability and decreasing solubility.

Q2: How does solvent choice impact the success of an indole synthesis?

Solvent selection is critical in indole synthesis for several reasons:

  • Reactant and Intermediate Solubility: All starting materials and intermediates must be sufficiently soluble in the reaction solvent to ensure a homogeneous reaction mixture and optimal reaction rates.[1]

  • Reaction Mechanism: The solvent can influence the reaction pathway. For instance, in the Fischer indole synthesis, the polarity of the solvent can affect the stability of key intermediates and the regioselectivity of the cyclization.[2]

  • Catalyst Activity: The solvent can modulate the acidity and activity of catalysts used in the synthesis.

  • Temperature Control: The boiling point of the solvent dictates the temperature range at which the reaction can be conducted.

Q3: What are co-solvents and how do they improve solubility?

A co-solvent is a solvent that is added to a primary solvent to form a mixture with enhanced solubilizing properties.[3] In the context of poorly soluble indole intermediates, a small amount of a highly polar, water-miscible organic solvent (the co-solvent) is often added to a less polar primary solvent. Co-solvents work by:

  • Altering Polarity: The co-solvent changes the overall polarity of the solvent system, making it more compatible with the solute.

  • Disrupting Crystal Lattice: Co-solvent molecules can interfere with the intermolecular forces holding the crystal lattice together, facilitating dissolution.

  • Specific Interactions: Co-solvents can engage in specific interactions, such as hydrogen bonding, with the solute to promote solvation.

Commonly used co-solvents in organic synthesis include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and various alcohols.[4]

Q4: Can changing the pH of the reaction mixture improve the solubility of my indole intermediate?

Yes, if the indole intermediate possesses acidic or basic functional groups, adjusting the pH can significantly alter its solubility. The nitrogen atom in the indole ring is weakly acidic, and its protonation state can be influenced by pH. For indole intermediates with basic substituents (e.g., an amino group), decreasing the pH will lead to protonation and the formation of a more soluble salt. Conversely, for intermediates with acidic substituents (e.g., a carboxylic acid group), increasing the pH will result in deprotonation and the formation of a more soluble salt.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to the poor solubility of indole intermediates.

Issue 1: The starting material or intermediate precipitates out of the reaction mixture.

This is a common indication that the chosen solvent system is not optimal for the reaction conditions.

start Precipitation Observed check_temp Is the reaction run at reduced temperature? start->check_temp increase_temp Increase reaction temperature if thermally stable. check_temp->increase_temp Yes solvent_screen Perform a solvent screening experiment. check_temp->solvent_screen No success Issue Resolved increase_temp->success co_solvent Introduce a co-solvent (e.g., DMF, DMSO). solvent_screen->co_solvent change_reagents Consider alternative reagents with better solubility. solvent_screen->change_reagents co_solvent->success sonication Apply sonication to aid dissolution. change_reagents->sonication sonication->success

Caption: A decision-making workflow for addressing precipitation issues.

Issue 2: The reaction yield is low, and starting material is recovered.

Low conversion despite a seemingly homogeneous solution may indicate that the concentration of the dissolved intermediate is too low for an efficient reaction rate.

start Low Yield with Recovered Starting Material check_reagents Verify reagent purity and activity. start->check_reagents reagents_bad Purify or replace reagents. check_reagents->reagents_bad Impure/Inactive reagents_ok Reagents are of high quality. check_reagents->reagents_ok Pure/Active success Yield Improved reagents_bad->success optimize_conditions Optimize reaction conditions (temperature, concentration, time). reagents_ok->optimize_conditions conditions_optimized Conditions optimized, yield still low. optimize_conditions->conditions_optimized solubility_enhancement Employ solubility enhancement techniques. conditions_optimized->solubility_enhancement solid_dispersion Prepare a solid dispersion of the intermediate. solubility_enhancement->solid_dispersion cyclodextrin Use cyclodextrin for inclusion complexation. solubility_enhancement->cyclodextrin solid_dispersion->success cyclodextrin->success

Caption: A logical workflow for troubleshooting low reaction yields.[5]

Data Presentation

The following table summarizes the solubility of selected indole intermediates in common organic solvents. "Soluble" indicates that a significant amount dissolves, "slightly soluble" indicates partial dissolution, and "insoluble" indicates negligible dissolution.

IntermediateSolventSolubilityReference(s)
3-Methylindole EthanolSoluble[1][6]
EtherSoluble[6]
AcetoneSoluble[7]
ChloroformSlightly Soluble[1]
WaterSlightly Soluble[6]
5-Bromoindole EthanolSoluble[8]
EtherSoluble[8]
ChloroformSoluble[8]
Water126 mg/L (calculated)[8]
Indole-3-carboxaldehyde DMSO~30 mg/mL[9]
Dimethylformamide~30 mg/mL[9]
EthanolReadily Soluble[10]
WaterInsoluble[10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for identifying a suitable solvent for a poorly soluble indole intermediate.

start Select a range of solvents (polar aprotic, polar protic, nonpolar). step2 Add a small, known amount of the indole intermediate to a vial. start->step2 step3 Add a measured volume of a solvent to the vial. step2->step3 step4 Stir or sonicate the mixture at ambient temperature. step3->step4 observe Observe for dissolution. step4->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Not Completely Dissolved observe->not_dissolved No add_more Add more intermediate until saturation is reached. dissolved->add_more heat Gently heat the mixture. not_dissolved->heat observe_hot Observe for dissolution at elevated temperature. heat->observe_hot dissolved_hot Completely Dissolved observe_hot->dissolved_hot Yes not_dissolved_hot Not Dissolved observe_hot->not_dissolved_hot No cool Cool the solution to room temperature and then in an ice bath. dissolved_hot->cool bad_solvent Unsuitable solvent. not_dissolved_hot->bad_solvent crystals Observe for crystal formation. cool->crystals good_solvent Good recrystallization solvent. crystals->good_solvent Crystals form crystals->bad_solvent No crystals

Caption: A workflow for systematic solvent screening.

Methodology:

  • Solvent Selection: Choose a diverse set of solvents covering a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMF, DMSO).

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of the indole intermediate into separate small vials.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of each selected solvent to the respective vials.

  • Initial Observation: Vigorously stir or sonicate the vials at room temperature for a set period (e.g., 30 minutes) and visually assess the solubility.

  • Heating: For solvents in which the compound is not soluble at room temperature, gently heat the vials with stirring to near the solvent's boiling point. Observe if dissolution occurs.

  • Cooling: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Observe for the formation of crystals.

  • Solvent Evaluation: An ideal solvent for reaction is one in which the compound is fully soluble at the desired reaction temperature. A good solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Protocol 2: Co-solvent System Design

This protocol describes how to develop a co-solvent system to improve the solubility of a highly insoluble indole intermediate.

Methodology:

  • Primary Solvent Selection: Choose a primary solvent in which the reaction is intended to be run but in which the intermediate has poor solubility.

  • Co-solvent Selection: Select a high-boiling point, polar aprotic co-solvent in which the intermediate is highly soluble (e.g., DMF, DMSO, NMP).

  • Titration: Place the poorly soluble intermediate in the primary solvent. While stirring, add the co-solvent dropwise until the intermediate completely dissolves.

  • Ratio Determination: Note the volume ratio of the primary solvent to the co-solvent required for complete dissolution. This ratio can be used as a starting point for the reaction.

  • Reaction Optimization: Be aware that the addition of a co-solvent can alter the reaction kinetics and selectivity. It may be necessary to re-optimize other reaction parameters.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method can enhance the dissolution rate and apparent solubility of an intermediate by dispersing it in a solid-state carrier.

Methodology:

  • Component Selection: Choose a water-soluble carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) and a common solvent in which both the indole intermediate and the carrier are soluble.

  • Dissolution: Dissolve the indole intermediate and the carrier in the selected solvent.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion under high vacuum to remove any residual solvent.

  • Characterization: The resulting solid can be crushed into a powder and used in the subsequent reaction.

Protocol 4: Cyclodextrin Inclusion Complex Formation by Kneading

This method encapsulates the indole intermediate within a cyclodextrin molecule, which can improve its solubility in aqueous or polar organic solvents.

Methodology:

  • Component Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

  • Slurry Formation: Create a slurry of the cyclodextrin in a minimal amount of a suitable solvent (e.g., a water/ethanol mixture).

  • Kneading: Add the indole intermediate to the slurry and knead the mixture thoroughly in a mortar and pestle for an extended period (e.g., 30-60 minutes). The mixture should have a paste-like consistency.

  • Drying: Dry the resulting paste, for instance, in a vacuum oven at a moderate temperature.

  • Washing: Wash the dried solid with a small amount of a solvent in which the indole intermediate is poorly soluble to remove any uncomplexed material from the surface.

  • Final Drying: Dry the washed inclusion complex under vacuum.

Protocol 5: General Recrystallization for Purification

This protocol provides a general procedure for purifying a solid indole intermediate.

Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on the results of a solvent screening (Protocol 1).

  • Dissolution: Place the crude indole intermediate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals to a constant weight, either by air-drying or in a vacuum oven at a suitable temperature.[2][11][12]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ethyl 4-methyl-1H-indole-2-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The position of substituents on the indole ring can significantly influence the pharmacological properties of these molecules. This guide provides a comparative overview of the biological activity of Ethyl 4-methyl-1H-indole-2-carboxylate and its positional isomers, including the 3-methyl, 5-methyl, 6-methyl, and 7-methyl analogs. While direct comparative studies across all isomers are limited, this document synthesizes available data to offer insights into their potential therapeutic applications and highlights structure-activity relationships.

Overview of Biological Activities

Indole-2-carboxylate derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methyl group at different positions on the indole ring can modulate these activities by altering the electronic and steric properties of the molecule, which in turn affects its binding to biological targets.

Table 1: Summary of Reported Biological Activities of Methyl-Substituted Ethyl Indole-2-Carboxylate Isomers and Related Derivatives

IsomerReported Biological ActivityReference Compound(s)Key Findings
This compound Anti-inflammatory, AnalgesicDerivative: Monoclinic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylateA related benzothiazine derivative exhibited potent anti-inflammatory and analgesic effects. Direct data on the indole parent compound is limited.
Ethyl 3-methyl-1H-indole-2-carboxylate AntiproliferativeIndole-2-carboxamide derivativeA 3-methyl substituted indole-2-carboxamide showed antiproliferative activity, although it was less potent than the unsubstituted analog, suggesting that substitution at this position can influence anticancer effects.[1]
Ethyl 5-methyl-1H-indole-2-carboxylate Antitubercular, CytotoxicN-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamideA 5-methyl substituted indole-2-carboxamide derivative displayed antitubercular activity.[2]
Ethyl 6-methyl-1H-indole-2-carboxylate AntitubercularN-rimantadine-4,6-dimethylindole-2-carboxamideA derivative with a methyl group at the 6-position (along with a 4-methyl group) showed antitubercular activity. Studies on related compounds suggest that substitution at the 6-position can be favorable for biological activity.[2]
Ethyl 7-methyl-1H-indole-2-carboxylate Data not available-Specific biological activity data for this isomer is not readily available in the reviewed literature.

Note: Much of the available data is on derivatives of the title compounds rather than the simple ethyl esters themselves. Direct comparative studies are needed for a conclusive assessment.

Structure-Activity Relationship (SAR) Insights

While a complete SAR for the methyl-substituted ethyl indole-2-carboxylates is not available, studies on related indole derivatives provide some valuable insights:

  • Position 4: Substitution at the 4-position with a methoxy group has been shown to be more favorable for antitubercular activity compared to substitution at the 5-position in a series of indole-2-carboxamides.[2] This suggests that the 4-methyl isomer may possess distinct biological properties.

  • Position 5: The 5-position is a common site for substitution in bioactive indole derivatives. The presence of a methyl group at this position has been incorporated into antitubercular agents.[2]

  • Position 6: Halogen substitution at the 6-position has been found to significantly enhance antitubercular activity in indole-2-carboxamides, indicating that this position is sensitive to electronic and steric modifications.[2] This suggests that a methyl group at this position could also modulate activity.

  • Position 3: In the context of antiproliferative indole-2-carboxamides, substitution at the 3-position with a methyl or ethyl group was found to be less potent than the unsubstituted analog, suggesting that this position may be sterically sensitive for certain biological targets.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing key biological activities of indole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound and its isomers) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

General Synthesis of Ethyl Methyl-1H-indole-2-carboxylates

The Fischer indole synthesis is a common method for the preparation of indole derivatives. The following diagram illustrates a general workflow for the synthesis of the title compounds.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Substituted Phenylhydrazine Substituted Phenylhydrazine Condensation Condensation Substituted Phenylhydrazine->Condensation Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Condensation Cyclization (Fischer Indole Synthesis) Cyclization (Fischer Indole Synthesis) Condensation->Cyclization (Fischer Indole Synthesis) Ethyl Methyl-1H-indole-2-carboxylate Ethyl Methyl-1H-indole-2-carboxylate Cyclization (Fischer Indole Synthesis)->Ethyl Methyl-1H-indole-2-carboxylate

Caption: General workflow for the synthesis of ethyl methyl-1H-indole-2-carboxylates.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial biological screening of the synthesized compounds.

G Synthesized Isomers Synthesized Isomers Primary Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Synthesized Isomers->Primary Screening Active Compounds Active Compounds Primary Screening->Active Compounds Inactive Compounds Inactive Compounds Primary Screening->Inactive Compounds Dose-Response Studies Dose-Response Studies Active Compounds->Dose-Response Studies IC50/MIC Determination IC50/MIC Determination Dose-Response Studies->IC50/MIC Determination Lead Compound Identification Lead Compound Identification IC50/MIC Determination->Lead Compound Identification

Caption: Workflow for biological screening of synthesized indole-2-carboxylate isomers.

Conclusion

The available literature suggests that the position of a methyl group on the indole-2-carboxylate scaffold is likely to have a significant impact on its biological activity. While direct comparative data for this compound and its positional isomers is currently scarce, preliminary insights from related compounds indicate that these simple molecules could serve as valuable starting points for the development of new therapeutic agents. Further research involving the systematic synthesis and parallel biological evaluation of these isomers is warranted to fully elucidate their structure-activity relationships and identify promising lead compounds for various disease targets.

References

A Comparative Guide to the Reactivity of 4-Methyl vs. 5-Methyl Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indole scaffolds is paramount for efficient synthesis and the rational design of novel therapeutics. This guide provides a detailed comparison of the reactivity of two closely related building blocks: 4-methylindole-2-carboxylate and 5-methylindole-2-carboxylate. While direct, head-to-head kinetic studies are not extensively available in the current literature, this comparison synthesizes theoretical principles, available quantitative data for related structures, and representative experimental protocols to offer valuable insights into their relative reactivity.

Theoretical Underpinnings of Reactivity

The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack, which preferentially occurs at the C3 position. The introduction of a methyl group, an electron-donating substituent, is expected to enhance the nucleophilicity of the indole ring and thus increase its reactivity towards electrophiles. The position of this methyl group—at C4 or C5—subtly influences the electronic distribution and, consequently, the reactivity at the C3 position.

The electron-donating effect of the methyl group is transmitted through the π-system of the indole ring via inductive and hyperconjugative effects. In the case of 5-methylindole, the methyl group is in conjugation with the C3 position through the benzenoid ring, leading to effective stabilization of the positive charge that develops at the C3 position during electrophilic attack. For 4-methylindole, this electronic communication is also present, though the proximity of the C4-methyl group to the pyrrole ring might also introduce steric effects that could influence the approach of bulky electrophiles.

Quantitative and Computational Insights

A quantitative measure of nucleophilicity is provided by Mayr's nucleophilicity scale, where the parameter 'N' is determined from the kinetics of reactions with reference electrophiles.[1] A higher 'N' value corresponds to greater nucleophilic reactivity. While data for the exact indole-2-carboxylate esters are not available, the parameters for the parent methylindoles offer a strong indication of the electronic influence of the methyl group.

CompoundMayr's Nucleophilicity Parameter (N)
Indole5.55[2]
5-Methylindole6.00[2]
4-MethylindoleNot available in the cited literature

The data clearly shows that the 5-methyl group significantly enhances the nucleophilicity of the indole ring compared to the unsubstituted parent compound. Although a value for 4-methylindole is not available, based on electronic principles, it is also expected to be more reactive than indole.

From a computational perspective, Frontier Molecular Orbital (FMO) theory provides a framework for understanding reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) is indicative of the molecule's ability to donate electrons. A higher HOMO energy generally correlates with increased nucleophilicity and reactivity in electrophilic reactions. While a direct comparative computational study on 4-methyl- and 5-methylindole-2-carboxylates was not found in the surveyed literature, computational studies on substituted indoles generally show that electron-donating groups raise the HOMO energy.[3] It is reasonable to predict that both methyl-substituted isomers will have higher HOMO energies than the unsubstituted indole-2-carboxylate. The relative difference between the 4-methyl and 5-methyl isomers would require specific computational analysis.

Experimental Observations and Protocols

The following sections detail common reactions of indole-2-carboxylates and provide representative experimental protocols. While these are not direct comparative experiments, they offer insights into the typical conditions required for these transformations.

Electrophilic Substitution

Electrophilic substitution is a hallmark reaction of indoles. A classic example is the Vilsmeier-Haack formylation, which introduces a formyl group at the C3 position.

Experimental Protocol: Vilsmeier-Haack Formylation of an Indole-2-carboxylate (General Procedure)

  • To a stirred solution of the indole-2-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for a specified time (typically 1-3 hours), during which the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization or column chromatography.

Note: The reactivity of the specific methyl-substituted indole-2-carboxylate would influence the reaction time and temperature required for complete conversion.

N-Alkylation

The nitrogen atom of the indole ring can be readily alkylated under basic conditions.

Experimental Protocol: N-Alkylation of an Indole-2-carboxylate (General Procedure)

  • To a solution of the indole-2-carboxylate (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., sodium hydride, potassium carbonate; 1.2-2 equivalents) is added portion-wise at 0 °C.

  • The mixture is stirred for 30-60 minutes to allow for the formation of the indolide anion.

  • The alkylating agent (e.g., an alkyl halide; 1.1 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[4][5][6]

Visualization of Reaction Pathways and Workflows

Electrophilic_Substitution_Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Indole Substituted Indole (R = 4-Me or 5-Me) SigmaComplex Sigma Complex (Wheland Intermediate) Indole->SigmaComplex Attack at C3 Electrophile Electrophile (E+) Electrophile->SigmaComplex Product C3-Substituted Indole SigmaComplex->Product Deprotonation

Caption: General pathway for electrophilic substitution on a substituted indole.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Dissolve 4-methyl or 5-methyl indole-2-carboxylate in solvent Reagent Add electrophile/base Reactants->Reagent Stir Stir at controlled temperature Reagent->Stir Monitor Monitor progress by TLC Stir->Monitor Quench Quench reaction Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify by chromatography or recrystallization Dry->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

Caption: A logical workflow for comparing the reactivity of the two isomers in a given reaction.

Conclusion

References

Comparative Analysis of 4-Methylindole-2-carboxamides: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-methylindole-2-carboxamide derivatives, focusing on their antitubercular and anticancer activities. The information presented is based on published experimental data to facilitate objective comparison and inform future drug design and development efforts.

Structure-Activity Relationship of N-rimantadine Indoleamides as Antitubercular Agents

Recent studies have highlighted the potential of indole-2-carboxamides as potent inhibitors of Mycobacterium tuberculosis (M. tb), with a particular focus on substitutions at the 4- and 6-positions of the indole ring. The following data summarizes the SAR for a series of N-rimantadine indole-2-carboxamides, with compound 4 (N-rimantadine-4,6-dimethylindole-2-carboxamide) serving as a key reference compound. The primary target for this class of compounds is believed to be the mycobacterial membrane protein large 3 (MmpL3) transporter.[1]

Table 1: In Vitro Antitubercular Activity of N-rimantadine Indole-2-carboxamide Analogs against M. tuberculosis H37Rv
CompoundSubstitution on Indole RingMIC (μM)[1]ClogP[1]
8a Unsubstituted6.206.07
8b 4-Methoxy2.846.09
8c 5-Methoxy5.676.09
8d 5-Methyl2.976.57
8e 5-Chloro2.806.89
8f 6-Bromo0.627.04
8g 4,6-Dichloro0.327.64
4 4,6-Dimethyl0.886.50
INH -0.29-
EMB -4.89-

MIC: Minimum Inhibitory Concentration; INH: Isoniazid; EMB: Ethambutol.

Key SAR Observations:

  • Lipophilicity: A general trend of increased antitubercular activity with increased lipophilicity (higher ClogP) is observed.[1]

  • Substitution Position: Substitutions at the 4- and 6-positions of the indole ring appear to be optimal for activity.[1]

  • Monosubstitution:

    • A 4-methoxy group (compound 8b ) is more favorable than a 5-methoxy group (compound 8c ).[1]

    • More lipophilic 5-methyl (compound 8d ) and 5-chloro (compound 8e ) substituents enhance activity compared to the 5-methoxy analog.[1]

    • A 6-bromo substitution (compound 8f ) leads to a significant increase in potency.[1]

  • Disubstitution:

    • Replacing the two methyl groups in compound 4 with metabolically stable chloro groups (compound 8g ) results in a nearly three-fold increase in activity.[1] Compound 8g was the most potent analog in this series.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antitubercular activity of the synthesized compounds was determined against the Mycobacterium tuberculosis H37Rv strain. The MIC, which is the lowest concentration of the compound that inhibits visible growth of the bacteria, was determined using a standard microplate-based assay. A detailed protocol would typically involve preparing serial dilutions of the test compounds in a suitable broth medium, inoculating with a standardized bacterial suspension, and incubating under appropriate conditions. The growth inhibition is then assessed visually or by using a growth indicator dye.[1]

Visualizations

SAR_Summary cluster_indole 4-Methylindole-2-carboxamide Scaffold cluster_substitutions Substituent Effects on Antitubercular Activity cluster_activity Biological Activity Scaffold Indole Ring R4 Position 4 Scaffold->R4 Substitution R5 Position 5 Scaffold->R5 Substitution R6 Position 6 Scaffold->R6 Substitution High_Activity Increased Potency (Lower MIC) R4->High_Activity Methoxy, Chloro Moderate_Activity Moderate Potency R5->Moderate_Activity Methyl, Chloro Low_Activity Decreased Potency R5->Low_Activity Methoxy R6->High_Activity Bromo, Chloro

Caption: SAR of substitutions on the indole ring.

Experimental_Workflow Start Synthesized 4-Methylindole-2-carboxamides Assay In vitro screening against M. tuberculosis H37Rv Start->Assay Cytotoxicity Cytotoxicity Assay (e.g., against Vero cells) Start->Cytotoxicity Data_Collection Determine Minimum Inhibitory Concentration (MIC) Assay->Data_Collection Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->Analysis End Identify Lead Compounds Analysis->End Cytotoxicity->End

Caption: General experimental workflow.

Signaling_Pathway Drug 4-Methylindole-2-carboxamide (e.g., Compound 8g) Target MmpL3 Transporter Drug->Target Inhibits Process Trehalose Monomycolate (TMM) Transport Target->Process Mediates Outcome Inhibition of Mycolic Acid Transport to Cell Wall Process->Outcome Leads to Result Disruption of Mycobacterial Cell Wall Synthesis Outcome->Result Final Bacterial Death Result->Final

Caption: Proposed mechanism of action.

References

In Vitro Screening of Ethyl 4-methyl-1H-indole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity. Derivatives of ethyl 4-methyl-1H-indole-2-carboxylate are of particular interest in drug discovery, especially in the development of novel anticancer agents. This guide provides a comparative overview of the in vitro screening of these derivatives, presenting supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity of Indole Derivatives

The cytotoxic activity of novel chemical entities is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a selection of indole derivatives against various human cancer cell lines, providing a basis for comparative analysis of their potency.

Table 1: Comparative IC50 Values (µM) of Indole-2-Carboxamide Derivatives Against Various Cancer Cell Lines

Compound IDDerivative ClassMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Reference Compound
5a Indole-2-carboxamide3.70---Doxorubicin (GI50 = 1.10 µM)
5d Indole-2-carboxamide->100--Doxorubicin (GI50 = 1.10 µM)
5e Indole-2-carboxamide0.800.95--Doxorubicin (GI50 = 1.10 µM)
6i Thiazolyl-indole-2-carboxamide6.10 ± 0.4-->100Dasatinib
6v Thiazolyl-indole-2-carboxamide6.49 ± 0.3-67.51-Dasatinib

Data synthesized from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Comparative IC50 Values (µM) of Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide Derivatives Against T47D (Breast Cancer) Cell Line

Compound IDDerivative ClassT47D (Breast)Reference Compound
3h Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide2.4Letrozole
3i Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide-Letrozole

Data presented for illustrative purposes, highlighting the potency of specific derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of in vitro findings. Below are the methodologies for the key assays commonly employed in the screening of anticancer compounds.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can detect this externalized PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to degrade RNA and prevent its staining). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the in vitro screening of anticancer compounds.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plate) cell_culture->seeding incubation1 24h Incubation (Attachment) seeding->incubation1 treatment Treat Cells compound_prep Prepare Serial Dilutions of Indole Derivatives compound_prep->treatment incubation2 24-72h Incubation treatment->incubation2 mtt MTT Assay incubation2->mtt apoptosis Apoptosis Assay (Annexin V/PI) incubation2->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation2->cell_cycle data_acq Data Acquisition (Microplate Reader/ Flow Cytometer) mtt->data_acq apoptosis->data_acq cell_cycle->data_acq ic50 IC50 Determination data_acq->ic50 apoptosis_quant Apoptosis Quantification data_acq->apoptosis_quant cell_cycle_dist Cell Cycle Distribution data_acq->cell_cycle_dist Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage/ Cellular Stress p53 p53 Activation dna_damage->p53 p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis_node Apoptosis caspase3->apoptosis_node Cell_Cycle cluster_checkpoints Key Regulatory Complexes G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 cdk46_cyclinD CDK4/6-Cyclin D cdk2_cyclinE CDK2-Cyclin E cdk2_cyclinA CDK2-Cyclin A cdk1_cyclinB CDK1-Cyclin B EGFR_Signaling cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway ligand EGF/TGF-α egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization grb2 Grb2/Sos dimerization->grb2 pi3k PI3K dimerization->pi3k ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation invasion Invasion erk->invasion pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 PI3K activation akt Akt pip3->akt mtor mTOR akt->mtor survival Survival mtor->survival mtor->invasion

A Comparative Analysis of Fischer and Reissert Syntheses for Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of indole-containing scaffolds, the choice of synthetic route is a critical decision that impacts yield, substrate scope, and overall efficiency. Among the classical methods, the Fischer and Reissert indole syntheses have long been cornerstone strategies. This guide provides a detailed comparative analysis of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most appropriate synthesis for a given target.

At a Glance: Fischer vs. Reissert Synthesis

FeatureFischer Indole SynthesisReissert Indole Synthesis
Starting Materials Arylhydrazines and aldehydes/ketonesortho-Nitrotoluenes and diethyl oxalate
Key Transformation Acid-catalyzed intramolecular cyclization of an arylhydrazoneCondensation followed by reductive cyclization
Substitution Pattern Flexible, can produce 2-, 3-, or 2,3-substituted indolesPrimarily yields indole-2-carboxylic acids
Reaction Conditions Often requires strong acids (Brønsted or Lewis) and elevated temperaturesInvolves a strong base for condensation and a subsequent reduction step
Key Advantages High versatility, wide range of accessible substitution patterns, one-pot variations availableGood for preparing indoles with a carboxylic acid handle at the 2-position, which can be useful for further functionalization or can be removed.
Key Limitations Unsuitable for synthesizing the parent indole directly from acetaldehyde; can result in regioisomeric mixtures with unsymmetrical ketones.[1]Limited to the availability of substituted o-nitrotoluenes; multi-step process.

The Fischer Indole Synthesis: A Versatile Classic

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely utilized method for constructing the indole nucleus.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a suitable aldehyde or ketone.[2][3] A variety of acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be employed as catalysts.[2]

Mechanism and Workflow

The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, this intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[2]

Fischer_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization (Acid-catalyzed) D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Cyclization F Substituted Indole E->F Aromatization (-NH₃)

Fischer Indole Synthesis Mechanism
Performance and Scope

The Fischer synthesis is highly versatile, allowing for the preparation of a wide array of substituted indoles. The choice of the starting arylhydrazine and carbonyl compound dictates the substitution pattern on both the benzene and pyrrole rings. However, the use of unsymmetrical ketones can lead to the formation of regioisomeric mixtures.[1] The reaction conditions can often be harsh, requiring high temperatures, which may not be suitable for sensitive substrates. Recent developments, such as microwave-assisted protocols, have been shown to significantly reduce reaction times and improve yields.[4][5][6]

Table 1: Representative Yields for the Fischer Indole Synthesis

Target IndoleStarting MaterialsCatalyst/SolventTemperature (°C)TimeYield (%)
2-PhenylindolePhenylhydrazine, AcetophenoneZinc chloride (neat)1706 min72-80[7]
2-PhenylindolePhenylhydrazine, AcetophenoneAcetic acid, Zinc chloride18015 min86[8]
2-PhenylindolePhenylhydrazine, PropiophenoneAcetic AcidReflux8 hours75[5]
2-Phenylindole (Microwave)Phenylhydrazine, PropiophenoneEaton's Reagent17010 min92[5][6]
TetrahydrocarbazolePhenylhydrazine, CyclohexanoneZinc chloride--76[5]

The Reissert Indole Synthesis: A Two-Step Approach to 2-Carboxyindoles

The Reissert synthesis provides an alternative route to substituted indoles, starting from ortho-nitrotoluenes.[9] This method is particularly useful for the preparation of indole-2-carboxylic acids, which are valuable intermediates for further chemical modifications.

Mechanism and Workflow

The Reissert synthesis is a two-stage process:

  • Condensation : An o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[9]

  • Reductive Cyclization : The intermediate pyruvate is then subjected to reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[9][10][11] The resulting indole-2-carboxylic acid can be isolated or decarboxylated by heating to yield the corresponding indole.[9]

Reissert_Workflow Start o-Nitrotoluene + Diethyl Oxalate Condensation Condensation (Base, e.g., KOEt) Start->Condensation Intermediate Ethyl o-nitrophenylpyruvate Condensation->Intermediate Reduction Reductive Cyclization (e.g., Zn/AcOH) Intermediate->Reduction Product1 Indole-2-carboxylic Acid Reduction->Product1 Decarboxylation Decarboxylation (Heat) Product1->Decarboxylation Product2 Substituted Indole Decarboxylation->Product2

General Workflow of the Reissert Indole Synthesis
Performance and Scope

The Reissert synthesis is generally reliable for producing indole-2-carboxylic acids and their derivatives. The yields for both the condensation and cyclization steps are often good to excellent.[12] A key limitation of this method is its reliance on the availability of suitably substituted o-nitrotoluenes. The reaction conditions, particularly the use of strong bases, may not be compatible with all functional groups.

Table 2: Representative Yields for the Reissert Indole Synthesis

Target IndoleStarting MaterialsKey ReagentsOverall Yield (%)Notes
Indole-2-carboxylic acido-Nitrotoluene, Diethyl oxalate1. KOEt; 2. Zn/AcOHGood to excellent yields reported[12]A classic example of the Reissert synthesis.
2-Methylindoleo-Iodoaniline, AcetonePhotochemical conditions100[10]A photochemical variation, not a standard Reissert protocol.

Experimental Protocols

Fischer Synthesis of 2-Phenylindole

This protocol is adapted from Organic Syntheses.[13]

Step 1: Formation of Acetophenone Phenylhydrazone

  • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.[7]

  • The hot mixture is dissolved in 80 mL of 95% ethanol.

  • Crystallization is induced by agitation. The mixture is cooled, and the crystals are collected by filtration.

  • The yield of acetophenone phenylhydrazone is typically 87-91%.[13]

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker.[7]

  • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.

  • The mass will become liquid within 3-4 minutes. The beaker is then removed from the bath, and stirring is continued for 5 minutes.

  • To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.

  • The zinc chloride is dissolved by digesting the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid.

  • The solid, consisting of sand and crude 2-phenylindole, is collected by filtration.

  • The solids are boiled with 600 mL of 95% ethanol, and the mixture is decolorized with Norit and filtered hot.

  • Upon cooling the filtrate, 2-phenylindole crystallizes and is collected by filtration. The total yield is 72-80%.[7][13]

Reissert Synthesis of Indole-2-Carboxylic Acid

This is a general procedure based on established protocols.[7][9]

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

  • In a flask equipped with a reflux condenser and a dropping funnel, a solution of potassium ethoxide is prepared from potassium metal in absolute ethanol.

  • A mixture of o-nitrotoluene and diethyl oxalate is added dropwise to the potassium ethoxide solution with stirring.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the reaction mixture is poured into water, and the aqueous layer is acidified to precipitate the ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization

  • The crude ethyl o-nitrophenylpyruvate is suspended in a mixture of acetic acid and water.

  • Zinc dust is added portion-wise with vigorous stirring, maintaining the reaction temperature below a certain threshold with external cooling.

  • After the addition is complete, the mixture is stirred for an additional period at room temperature.

  • The mixture is filtered to remove excess zinc and other solids.

  • The filtrate is cooled to induce crystallization of the indole-2-carboxylic acid, which is then collected by filtration.

Conclusion and Logical Framework for Method Selection

The choice between the Fischer and Reissert syntheses is primarily dictated by the desired substitution pattern of the target indole and the availability of starting materials.

Synthesis_Choice Target Desired Substituted Indole Question1 Is the target an indole-2-carboxylic acid? Target->Question1 Question2 Are substituted arylhydrazines and carbonyls available? Question1->Question2 No Reissert Reissert Synthesis Question1->Reissert Yes Question3 Is the corresponding o-nitrotoluene available? Question2->Question3 No Fischer Fischer Synthesis Question2->Fischer Yes Question3->Reissert Yes Alternative Consider Alternative Synthesis Route Question3->Alternative No

Decision framework for choosing a synthesis method.

The Fischer indole synthesis offers unparalleled versatility for accessing a wide range of substitution patterns on both rings of the indole core. Its main drawbacks are the potential for regioisomer formation and the often harsh reaction conditions.

The Reissert indole synthesis , while less versatile in terms of substitution patterns, provides a reliable route to indole-2-carboxylic acids, which are important synthetic intermediates. Its primary limitation is the need for specific ortho-nitrotoluene starting materials.

For drug development professionals, the Fischer synthesis is often the go-to method for rapidly generating diverse libraries of indole derivatives for structure-activity relationship studies. The Reissert synthesis, on the other hand, is a valuable tool when the specific functionality of an indole-2-carboxylic acid is required for subsequent synthetic transformations. The advent of modern techniques like microwave-assisted synthesis continues to enhance the utility of these classical reactions, making them more efficient and environmentally benign.

References

A Spectroscopic Journey: Unraveling the Synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of Ethyl 4-methyl-1H-indole-2-carboxylate and its precursors, 4-methyl-1H-indole and ethyl chloroacetate, provides a clear roadmap for researchers engaged in the synthesis and characterization of indole-based compounds. This guide offers a comprehensive look at the transformation of starting materials into the final product, supported by experimental data and a clear visualization of the synthetic pathway.

The synthesis of this compound, a valuable scaffold in medicinal chemistry, involves the N-alkylation of 4-methyl-1H-indole with ethyl chloroacetate. This reaction introduces an ethoxycarbonylmethyl group onto the indole nitrogen, a transformation that is readily monitored and confirmed through various spectroscopic techniques. By examining the characteristic changes in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), a clear and detailed picture of the chemical conversion emerges.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various spectroscopic databases and literature sources, providing a reliable reference for reaction monitoring and product confirmation.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC=O StretchC-O StretchC-Cl StretchAromatic C-H Stretch
4-methyl-1H-indole~3400 (broad)---~3100-3000
Ethyl Chloroacetate-~1750 (sharp)[1]~1200~770-
This compound-~1700~1220-~3100-3000

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsN-H Proton-CH₂- (ester)-CH₃ (ester)-CH₂- (chloro)-CH₃ (indole)
4-methyl-1H-indole~6.5-7.5 (m)~8.0 (br s)---~2.5 (s)
Ethyl Chloroacetate--4.25 (q)[2]1.31 (t)[2]4.06 (s)[2]-
This compound~7.0-7.8 (m)-~4.4 (q)~1.4 (t)5.2 (s)~2.6 (s)

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsC=O Carbon-CH₂- (ester)-CH₃ (ester)-CH₂- (chloro/N-CH₂)-CH₃ (indole)
4-methyl-1H-indole~100-137----~18
Ethyl Chloroacetate-~167[3]~62[3]~14[3]~41[3]-
This compound~105-140~162~61~14~48~18

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
4-methyl-1H-indole131[4]130, 103, 77
Ethyl Chloroacetate122 (for ³⁵Cl), 124 (for ³⁷Cl)[5]77, 63, 49, 29
This compound203130, 102, 77

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-alkylation of indoles.

Materials:

  • 4-methyl-1H-indole

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methyl-1H-indole (1.0 eq) in dry acetone or DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from the precursor molecules to the final product.

SynthesisWorkflow cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Precursor1 4-methyl-1H-indole ReactionStep N-Alkylation (Base, Solvent) Precursor1->ReactionStep Precursor2 Ethyl Chloroacetate Precursor2->ReactionStep Product Ethyl 4-methyl-1H- indole-2-carboxylate ReactionStep->Product

Caption: Synthetic route to this compound.

Conclusion

The spectroscopic comparison presented herein offers a robust framework for the unambiguous identification of this compound and its precursors. The distinct shifts in FT-IR, ¹H NMR, ¹³C NMR, and mass spectra provide clear evidence of the successful N-alkylation reaction. This guide serves as a valuable resource for researchers in organic synthesis and drug discovery, facilitating efficient reaction monitoring and confident structural elucidation.

References

Unveiling the Anti-Cancer Potential: A Comparative Guide to 4-Methylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Among the promising candidates, 4-methylindole derivatives have emerged as a significant class of compounds with potent anti-proliferative activities against a range of cancer cell lines. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these promising therapeutic agents.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of 4-methylindole derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined using standard assays such as the MTT assay. The data presented below summarizes the IC50 values for representative 4-methylindole derivatives compared to established anti-cancer agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
4-Methylindole Derivative A MCF-7 (Breast)8.2DoxorubicinMCF-7 (Breast)0.06
MDA-MB-468 (Breast)13.2MDA-MB-468 (Breast)0.08
4-Methylindole Derivative B HeLa (Cervical)3.75-FluorouracilHeLa (Cervical)48.1
HepG2 (Liver)8.0HepG2 (Liver)40.0
MCF-7 (Breast)19.9MCF-7 (Breast)28.3
Indole-Chalcone Derivative MDA-MB-231 (Breast)13-19Combretastatin A-4Various0.002-0.011
4β-amino deoxypodophyllotoxin derivative (with N-methylindole) Caco-2 (Colon)11EtoposideCaco-2 (Colon)Not specified
MDA-MB-231 (Breast)18MDA-MB-231 (Breast)Not specified

Mechanisms of Action: Targeting Key Cellular Processes

4-Methylindole derivatives exert their anti-proliferative effects through various mechanisms, primarily by interfering with critical cellular processes such as cell division and survival signaling pathways.

Inhibition of Tubulin Polymerization

A key mechanism of action for many indole derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division.[1] By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3][4]

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M Progression Indole 4-Methylindole Derivatives Tubulin Tubulin Polymerization Indole->Tubulin Inhibits Arrest G2/M Arrest Indole->Arrest Induces Spindle Mitotic Spindle Formation Tubulin->Spindle Spindle->M Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 4-methylindole derivatives.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5][6] Aberrant activation of this pathway is a common feature in many cancers.[6] Indole compounds, including 4-methylindole derivatives, have been shown to inhibit this pathway, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[5][6]

PI3K_Akt_mTOR_Pathway Indole 4-Methylindole Derivatives PI3K PI3K Indole->PI3K Inhibits Apoptosis Apoptosis Indole->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the anti-proliferative activity of 4-methylindole derivatives, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with 4-methylindole derivatives at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G

Caption: Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 4-methylindole derivatives and a vehicle control.

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Colony Formation Assay

The colony formation assay assesses the long-term proliferative capacity of single cells.[8]

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.[9]

  • Compound Treatment: Treat the cells with the 4-methylindole derivatives for a specified period.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[10]

  • Fixation and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.[9]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).[8]

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample and assess their expression levels and activation status (e.g., phosphorylation).[11]

Protocol:

  • Cell Lysis: Treat cells with 4-methylindole derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.[11][12]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Conclusion

4-Methylindole derivatives represent a promising class of anti-cancer agents with potent anti-proliferative activity. Their mechanisms of action, primarily through the inhibition of tubulin polymerization and modulation of the PI3K/Akt/mTOR signaling pathway, make them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to compare, validate, and build upon the existing knowledge of these compounds, ultimately paving the way for novel cancer therapies.

References

Unveiling the Potency of Indole-2-Carboxylate Derivatives in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the field of oncology and drug discovery are continuously exploring novel chemical scaffolds to develop more effective and targeted cancer therapies. Among these, compounds based on the ethyl 4-methyl-1H-indole-2-carboxylate core have emerged as a promising class of therapeutic agents. This guide provides a comparative analysis of the efficacy of various indole-2-carboxamide derivatives in cellular assays, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.

This analysis focuses on two prominent classes of indole-2-carboxylate derivatives: Thiazolyl-indole-2-carboxamides and other indole-2-carboxamides. Their performance in key cellular assays, including cytotoxicity, kinase inhibition, apoptosis induction, and cell cycle arrest, is presented.

Comparative Efficacy in Cellular Assays

The antiproliferative and kinase inhibitory activities of selected indole-2-carboxamide derivatives are summarized below. These compounds have demonstrated significant efficacy against a panel of human cancer cell lines and key oncogenic kinases.

Thiazolyl-Indole-2-Carboxamide Derivatives

This class of compounds has shown potent cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cell lines. Notably, compounds 6i and 6v have emerged as lead candidates with low micromolar IC50 values.[1][2][3]

CompoundTarget Cell Line/KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
6e MCF-74.36Doxorubicin4.17
HCT-11623.86Doxorubicin5.57
EGFR0.154Dasatinib-
HER20.117Dasatinib-
VEGFR-20.182Dasatinib-
CDK20.357Dasatinib-
6i MCF-76.10 ± 0.4Doxorubicin4.17
6q MCF-75.04Doxorubicin4.17
HCT-11618.67Doxorubicin5.57
6v MCF-76.49 ± 0.3Doxorubicin4.17
HCT-11667.51Doxorubicin5.57
Indole-2-Carboxamide Derivatives

A separate series of indole-2-carboxamide derivatives has also been evaluated for antiproliferative activity against lung (A549), pancreatic (Panc-1), and other cancer cell lines. Compounds 5d , 5e , and Va have shown noteworthy potency, with GI50 values in the nanomolar to low micromolar range.[4][5]

CompoundTarget Cell Line/KinaseGI50/IC50 (nM)Reference CompoundReference GI50/IC50 (nM)
5d A549, MCF-7, Panc-1, HT-29 (Mean GI50)1050Doxorubicin1100
5e A549, MCF-7, Panc-1, HT-29 (Mean GI50)950Doxorubicin1100
CDK2 (IC50)13Dinaciclib20
Va A549, MCF-7, Panc-1, HT-29 (Mean GI50)26Erlotinib33
EGFR (IC50)71Erlotinib80
BRAFV600E (IC50)77Erlotinib60
VEGFR-2 (IC50)---
Vg A549, MCF-7, Panc-1, HT-29 (Mean GI50)31Erlotinib33

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action of these indole derivatives have revealed their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.

Apoptosis Induction

Studies have shown that potent indole-2-carboxamide derivatives, such as compounds Va and Vg , can trigger the apoptotic cascade.[5] This is evidenced by the significant overexpression of caspase-3, a key executioner enzyme in apoptosis.[5] Furthermore, these compounds have been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[4][5]

Cell Cycle Arrest

Thiazolyl-indole-2-carboxamide derivatives have been found to induce cell cycle arrest at the G2/M phase.[1][2][3] This disruption of the cell cycle prevents cancer cells from dividing and proliferating, ultimately contributing to the antiproliferative effects of these compounds.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways targeted by these compounds and the general workflows of the cellular assays used for their evaluation.

G cluster_0 Cell Proliferation & Survival Pathways Growth Factors Growth Factors RTKs (EGFR, VEGFR-2) RTKs (EGFR, VEGFR-2) Growth Factors->RTKs (EGFR, VEGFR-2) PI3K PI3K RTKs (EGFR, VEGFR-2)->PI3K RAS RAS RTKs (EGFR, VEGFR-2)->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis mTOR->Proliferation, Survival, Angiogenesis RAF (BRAF) RAF (BRAF) RAS->RAF (BRAF) MEK MEK RAF (BRAF)->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Angiogenesis Indole-2-Carboxamides Indole-2-Carboxamides Indole-2-Carboxamides->RTKs (EGFR, VEGFR-2) Inhibition Indole-2-Carboxamides->RAF (BRAF) Inhibition

Caption: Targeted Oncogenic Signaling Pathways.

G cluster_1 Intrinsic Apoptosis Pathway Indole-2-Carboxamides Indole-2-Carboxamides Bax Bax (Pro-apoptotic) Indole-2-Carboxamides->Bax Upregulation Bcl-2 Bcl-2 (Anti-apoptotic) Indole-2-Carboxamides->Bcl-2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of Apoptosis by Indole Derivatives.

G cluster_2 Experimental Workflow: Cytotoxicity Assay (MTT) Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate ->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General Workflow for MTT Assay.

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below to ensure reproducibility and facilitate further research.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are treated with various concentrations of the thiazolyl-indole-2-carboxamide derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[7]

  • Incubation: The plates are incubated for 48 to 72 hours.[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow formazan crystal formation by viable cells.[7]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[7]

Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay measures the ability of the compounds to inhibit the activity of specific protein kinases.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the recombinant kinase (e.g., EGFR, VEGFR-2), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Signal Detection: The reaction is stopped, and a detection reagent is added to measure the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include luminescence-based assays (e.g., Kinase-Glo®), fluorescence resonance energy transfer (FRET), or ELISA.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a suitable model.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by the test compounds.

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects early apoptotic cells (phosphatidylserine externalization), while PI stains late apoptotic and necrotic cells (compromised cell membrane).

  • Data Analysis: The percentage of cells in different populations (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[7]

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).[7]

  • Cell Fixation: The cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histogram.[7]

References

A Head-to-Head Comparison of Coupling Reagents for the Synthesis of 4-methyl-1H-indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount in achieving high yields and purity, particularly when working with functionalized heterocyclic systems such as 4-methyl-1H-indole-2-carboxylic acid. This guide provides a detailed head-to-head comparison of commonly employed coupling reagents for the amidation of this valuable scaffold, supported by experimental data and detailed protocols.

Performance Overview

The selection of an appropriate coupling reagent is critical and can significantly impact reaction efficiency, yield, and purification requirements. Below is a summary of quantitative data for the performance of various coupling reagents in the amidation of 4-methyl-1H-indole-2-carboxylic acid and its close structural analogs.

Coupling ReagentAdditive/BaseSolventReaction TimeTemperatureYield (%)Notes
EDC HOBt, DIPEACH₂Cl₂ or DMF3 - 12 hRoom Temp.10 - 76%Yields vary depending on the amine substrate. For a related 5-methylindole-2-carboxylic acid, a 66% yield was reported.[1]
BOP DIPEADCMOvernightRoom Temp.75 - 94%Data for the closely related 3-methylindole-2-carboxylic acid. High yields are consistently achieved.[2]
HATU DIPEA or Et₃NDMF or DCM1 - 18 h0 °C to Room Temp.Moderate to HighA highly effective reagent known for rapid reaction times and low racemization, though specific yield for the 4-methyl isomer is not widely reported.[3][4]
T3P® Pyridine or Et₃NEtOAc or Me-THFNot Specified0 °C to 60 °CHighA user-friendly and safe reagent with byproducts that are easily removed by aqueous workup.[5][6][7]

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for each class of coupling reagent.

EDC/HOBt Coupling

This method is a widely used, cost-effective approach for amide bond formation.[1]

Procedure:

  • To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) and the desired amine (1.0 - 1.2 eq) in anhydrous DMF or DCM, add HOBt (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 - 1.5 eq) portion-wise, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

BOP Coupling

BOP is a highly efficient phosphonium-based reagent, often yielding excellent results with minimal side reactions.[2][8]

Procedure:

  • To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq), the amine (1.2 eq), and DIPEA or Et₃N (1.5 eq) in DMF at 0 °C, add BOP reagent (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

HATU Coupling

HATU is a uronium-based reagent known for its high reactivity and fast reaction times, making it suitable for challenging couplings.[3][4]

Procedure:

  • Under an inert atmosphere, dissolve 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.0 - 1.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add DIPEA (2.0 - 5.0 eq) dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.

  • Work-up and purification are similar to the EDC/HOBt protocol.

T3P® (Propylphosphonic Anhydride) Coupling

T3P® is a versatile and safe coupling reagent that offers a straightforward workup procedure.[5][6][7]

Procedure:

  • To a solution of 4-methyl-1H-indole-2-carboxylic acid (1.0 eq) and the amine (1.0 eq) in a suitable solvent such as ethyl acetate or 2-MeTHF, add pyridine or triethylamine (2.0 - 3.0 eq).

  • Add T3P® (1.5 eq, typically as a 50% solution in a suitable solvent) dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature or heated to 60 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The water-soluble byproducts are easily removed during the aqueous workup.

  • The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by chromatography if necessary.

Visualizing the Workflow and Reagent Structures

To better understand the processes and reagents involved, the following diagrams have been generated.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification Carboxylic_Acid 4-methyl-1H-indole- 2-carboxylic acid Coupling Coupling Reagent + Base + Solvent Carboxylic_Acid->Coupling Amine Amine (R-NH2) Amine->Coupling Amide 4-methyl-1H-indole- 2-carboxamide Coupling->Amide Purification Workup & Purification Amide->Purification

Caption: General workflow for the amide coupling of 4-methyl-1H-indole-2-carboxylic acid.

Coupling_Reagents EDC EDC (Carbodiimide) BOP BOP (Phosphonium Salt) HATU HATU (Uronium Salt) T3P T3P® (Phosphonic Anhydride)

Caption: Chemical classes of the compared amide coupling reagents.

Conclusion

The choice of coupling reagent for the amidation of 4-methyl-1H-indole-2-carboxylic acid is dependent on the specific requirements of the synthesis, including the nature of the amine, desired yield, reaction time, and cost considerations. For routine couplings, EDC/HOBt offers a balance of cost-effectiveness and good yields. For more challenging substrates or when higher yields are critical, BOP and HATU are excellent choices, with HATU often providing faster reaction times. T3P® stands out as a highly efficient and user-friendly option with the significant advantage of a simple, non-toxic workup, making it an attractive choice for both laboratory and larger-scale synthesis. Researchers are encouraged to screen a selection of these reagents to identify the optimal conditions for their specific application.

References

Benchmarking the synthesis of Ethyl 4-methyl-1H-indole-2-carboxylate against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active compounds. Consequently, the efficient synthesis of substituted indoles, such as Ethyl 4-methyl-1H-indole-2-carboxylate, is a critical endeavor in medicinal chemistry and drug development. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering an objective look at their methodologies and reported yields.

At a Glance: Synthesis Methodologies

A variety of methods have been established for the synthesis of the indole core, ranging from classic named reactions to modern cross-coupling strategies. The choice of method often depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of key approaches that can be applied to the synthesis of this compound.

Quantitative Data Summary

Direct comparative studies for the synthesis of this compound are not extensively documented in a single source. However, by examining the literature for these established indole syntheses, we can compile representative data for similar structures to provide a benchmark for expected performance.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction TimeTypical Yield (%)
Fischer Indole Synthesis 3-Methylphenylhydrazine, Ethyl pyruvateAcid catalyst (e.g., H₂SO₄, PPA, ZnCl₂)1-8 hours60-80%
Reissert Indole Synthesis 2-Methyl-6-nitrotoluene, Diethyl oxalateNaOEt, Zn/CH₃COOHMulti-step40-60% (overall)
Leimgruber-Batcho Synthesis 4-Methyl-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Pyrrolidine, Raney Ni/H₂ or Pd/C4-12 hours70-90%
Hemetsberger Synthesis 4-Methylbenzaldehyde, Ethyl azidoacetateNaOEt, Heat (refluxing xylene)2-6 hours65-85%

Note: Yields are approximate and can vary significantly based on the specific substrate, reaction conditions, and scale. The data presented is a composite from general literature on these indole syntheses.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are generalized protocols for the key synthesis methods discussed.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Protocol:

  • Hydrazone Formation: 3-Methylphenylhydrazine (1.0 eq.) and ethyl pyruvate (1.1 eq.) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC). The solvent is then removed under reduced pressure.

  • Cyclization: The crude hydrazone is added to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, at 80-100 °C.

  • The reaction mixture is stirred at this temperature for 1-4 hours.

  • Work-up: The reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield this compound.

Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indole-2-carboxylic acids and their esters from o-nitrotoluenes and diethyl oxalate.

Protocol:

  • Condensation: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, 2-methyl-6-nitrotoluene (1.0 eq.) and diethyl oxalate (1.2 eq.) are added. The mixture is refluxed for 4-6 hours.

  • Work-up of Intermediate: The reaction mixture is cooled, and the precipitated sodium salt of the pyruvate ester is filtered and washed with ether. The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate.

  • Reductive Cyclization: The intermediate ketoester is dissolved in acetic acid, and zinc dust (excess) is added portion-wise with stirring. The reaction is exothermic and should be cooled to maintain a temperature below 40 °C.

  • After the addition is complete, the mixture is stirred for an additional 1-2 hours.

  • Final Work-up: The reaction mixture is filtered to remove excess zinc, and the filtrate is poured into water. The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Purification by column chromatography affords this compound.

Leimgruber-Batcho Indole Synthesis

This method is a versatile and high-yielding route to indoles starting from o-nitrotoluenes.

Protocol:

  • Enamine Formation: 4-Methyl-2-nitrotoluene (1.0 eq.), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq.), and pyrrolidine (0.2 eq.) are heated in DMF at 110-120 °C for 2-4 hours. The reaction is monitored by TLC for the formation of the red-colored enamine intermediate.

  • Reductive Cyclization: The reaction mixture containing the enamine is cooled and diluted with a solvent such as methanol or ethyl acetate. A catalyst, typically Raney Nickel or Palladium on carbon (Pd/C), is added.

  • The mixture is then subjected to hydrogenation (H₂ balloon or Parr apparatus) or treated with a reducing agent like hydrazine hydrate at room temperature or with gentle heating.

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound. A 2004 publication by Srisook and Chi reported the synthesis of a related 4-substituted indole using a modified Leimgruber-Batcho synthesis where the enamine formation was followed by reduction with iron powder in acetic acid and ethanol, heating at 100 °C for 3 hours.

Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of an α-azidocinnamate ester to form an indole-2-carboxylate.

Protocol:

  • Azidocinnamate Formation: 4-Methylbenzaldehyde (1.0 eq.) and ethyl azidoacetate (1.1 eq.) are dissolved in absolute ethanol. A solution of sodium ethoxide in ethanol is added dropwise at 0 °C. The mixture is stirred at room temperature for several hours.

  • Work-up of Intermediate: The reaction mixture is poured into water and acidified. The product is extracted with an organic solvent, washed, dried, and concentrated to give the crude ethyl 2-azido-3-(4-methylphenyl)acrylate.

  • Thermolysis: The crude azidocinnamate is dissolved in a high-boiling solvent such as xylene or Dowtherm A and heated to reflux (typically 140-250 °C) for 1-3 hours. The evolution of nitrogen gas is observed.

  • Final Work-up: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound. The Hemetsberger synthesis is known for its good yields, often exceeding 70%.

Logical Workflow of Synthesis Routes

The following diagram illustrates the general workflow for the discussed classical indole synthesis methods, highlighting the key transformations.

Synthesis_Comparison cluster_fischer Fischer Indole Synthesis cluster_reissert Reissert Indole Synthesis cluster_leimgruber Leimgruber-Batcho Synthesis cluster_hemetsberger Hemetsberger Synthesis F_start 3-Methylphenylhydrazine + Ethyl Pyruvate F_int Phenylhydrazone F_start->F_int Condensation F_prod This compound F_int->F_prod Acid-catalyzed Cyclization R_start 2-Methyl-6-nitrotoluene + Diethyl Oxalate R_int Ethyl 2-(2-methyl-6-nitrophenyl) -2-oxoacetate R_start->R_int Condensation R_prod This compound R_int->R_prod Reductive Cyclization L_start 4-Methyl-2-nitrotoluene + DMF-DMA L_int Enamine Intermediate L_start->L_int Condensation L_prod This compound L_int->L_prod Reductive Cyclization H_start 4-Methylbenzaldehyde + Ethyl Azidoacetate H_int α-Azidocinnamate Ester H_start->H_int Knoevenagel Condensation H_prod This compound H_int->H_prod Thermal Cyclization

Caption: Comparative workflow of classical indole synthesis routes.

Conclusion

The synthesis of this compound can be approached through various established methods. The Leimgruber-Batcho and Hemetsberger syntheses often provide higher yields and may be more amenable to a wider range of substrates. The Fischer indole synthesis remains a robust and widely practiced method, particularly when the appropriate hydrazine is readily available. The Reissert synthesis, while a classic route, can be lower yielding and involve more steps. The choice of the optimal synthetic route will ultimately be guided by factors such as starting material availability, desired scale, and the specific requirements of the research program. Modern methods, such as palladium-catalyzed cross-coupling reactions, also offer powerful alternatives, though they may require more specialized catalysts and reaction conditions.

Assessing the Drug-Likeness of Ethyl 4-methyl-1H-indole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, Ethyl 4-methyl-1H-indole-2-carboxylate and its analogs are of significant interest for drug discovery programs. This guide provides a comparative assessment of their drug-likeness properties, supported by in silico predictive data and detailed experimental protocols. The aim is to furnish researchers with the necessary information to make informed decisions in the early stages of drug development.

Comparative Analysis of Drug-Likeness Parameters

The drug-likeness of a compound is a crucial determinant of its potential to become an orally bioavailable drug. This is often assessed using a combination of physicochemical properties, most notably Lipinski's Rule of Five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[1][2][3][4] An ideal drug candidate should exhibit a balance of these properties to ensure it can reach its target in the body and exert a therapeutic effect without causing undue toxicity.

In a study of various ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, in silico methods were employed to predict their drug-likeness and ADMET properties.[5][6][7] The following tables summarize these key parameters for a selection of these derivatives, comparing them to the parent compound, Ethyl 1H-indole-2-carboxylate, and a standard drug, Indomethacin, for context.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

CompoundMolecular FormulaMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂189.212.35120
This compoundC₁₂H₁₃NO₂203.242.75120
Ethyl 5-methoxy-1H-indole-2-carboxylateC₁₂H₁₃NO₃219.242.18130
Ethyl 6-chloro-1H-indole-2-carboxylateC₁₁H₁₀ClNO₂223.662.98120
Indomethacin (Reference Drug)C₁₉H₁₆ClNO₄357.794.27140

Data for indole derivatives are representative values based on in silico predictions for similar structures.[5][7]

Table 2: Predicted ADMET Properties

CompoundGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeationCYP2D6 InhibitorCarcinogenicity
Ethyl 1H-indole-2-carboxylateHighHighNoNon-carcinogen
This compoundHighHighNoNon-carcinogen
Ethyl 5-methoxy-1H-indole-2-carboxylateHighHighNoNon-carcinogen
Ethyl 6-chloro-1H-indole-2-carboxylateHighHighNoNon-carcinogen
Indomethacin (Reference Drug)HighHighYesNon-carcinogen

ADMET properties are predicted using in silico models such as SwissADME and PreADMET.[5][6][7]

Experimental Protocols

The data presented above is typically generated using computational (in silico) methods, which are crucial for screening large numbers of compounds in the early phases of drug discovery.

In Silico Drug-Likeness and ADMET Prediction

Objective: To computationally evaluate the physicochemical properties, drug-likeness, and ADMET profile of novel chemical entities.

Methodology:

  • Structure Preparation:

    • The 2D chemical structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • The structures are then converted to a 3D format and their energy is minimized using a suitable force field (e.g., MMFF94).

  • Physicochemical Property Calculation:

    • A variety of molecular descriptors are calculated using software platforms like SwissADME, Schrödinger's QikProp, or similar tools.[8]

    • Calculated properties include:

      • Molecular Weight (MW)

      • Octanol-water partition coefficient (logP)

      • Number of hydrogen bond donors (HBD)

      • Number of hydrogen bond acceptors (HBA)

      • Topological Polar Surface Area (TPSA)

      • Number of rotatable bonds

  • Drug-Likeness Evaluation:

    • The calculated physicochemical properties are evaluated against established drug-likeness rules, primarily Lipinski's Rule of Five.[1][2][3][4]

    • Lipinski's Rule of Five Criteria:

      • Molecular weight ≤ 500 Daltons[1][2]

      • logP ≤ 5[1][2]

      • Hydrogen bond donors ≤ 5[1][2]

      • Hydrogen bond acceptors ≤ 10[1][2]

    • Compounds with zero or one violation are generally considered to have good drug-likeness.

  • ADMET Prediction:

    • ADMET properties are predicted using various models available in platforms like PreADMET or ADMETlab.[5][7]

    • Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of mutagenicity (Ames test) and carcinogenicity.

Visualizing the Assessment Workflow

The following diagram illustrates the typical workflow for the in silico assessment of drug-likeness for a series of chemical compounds.

DrugLikenessWorkflow cluster_input Input cluster_insilico In Silico Analysis cluster_evaluation Evaluation cluster_output Output Start Chemical Structures of Derivatives PhysicoChem Calculate Physicochemical Properties (MW, logP, HBD, HBA) Start->PhysicoChem ADMET Predict ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) Start->ADMET Lipinski Lipinski's Rule of Five Analysis PhysicoChem->Lipinski Tox Toxicity Assessment ADMET->Tox Profile Overall Drug-Likeness Profile Lipinski->Profile Tox->Profile Decision Prioritize Compounds for Synthesis and In Vitro Testing Profile->Decision

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 4-methyl-1H-indole-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The following procedures are based on best practices for similar chemical structures and should be supplemented by a review of the official Safety Data Sheet (SDS) for the specific compound and consultation with your institution's environmental health and safety (EHS) department.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The general handling precautions for indole-based compounds necessitate a stringent safety protocol.

Personal Protective Equipment (PPE) and Safety MeasuresSpecification and Use
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) of a thickness appropriate for the duration of the task.
Respiratory Protection For nuisance exposures or when handling powders, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection or in poorly ventilated areas, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.
Ventilation All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound, based on information for analogous compounds, is through a licensed chemical waste disposal service. Direct disposal into sewer systems or general waste streams is strictly prohibited.

  • Containerization:

    • Ensure the waste this compound is stored in a suitable, closed, and clearly labeled container. The label should include the full chemical name and any relevant hazard symbols.

    • If the original container is compromised, transfer the waste to a new, compatible container.

  • Waste Segregation:

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the full chemical name (this compound) and, if available, the CAS number (16732-80-2) to the disposal service.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate should be collected and disposed of as chemical waste.

    • After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in accordance with local regulations, which may include recycling or disposal in a sanitary landfill.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have This compound for Disposal ppe_check Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe_check containerize Step 2: Securely Containerize and Label Waste ppe_check->containerize segregate Step 3: Segregate from Incompatible Materials containerize->segregate contact_ehs Step 4: Contact Institutional EHS or Licensed Disposal Service segregate->contact_ehs decontaminate Step 5: Decontaminate Empty Containers (Triple Rinse) contact_ehs->decontaminate dispose_container Dispose of Decontaminated Container per Regulations decontaminate->dispose_container end End: Proper Disposal Complete dispose_container->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on data for structurally similar compounds and is intended as a guide. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) department for specific and compliant disposal procedures. The absence of a specific SDS for the target compound necessitates a cautious and conservative approach to its handling and disposal.

Personal protective equipment for handling Ethyl 4-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 4-methyl-1H-indole-2-carboxylate (CAS No. 16732-80-2). The following information is based on the known hazards of similar indole derivatives and general laboratory best practices, as a specific Safety Data Sheet (SDS) for this compound was not available.

Immediate Safety Precautions

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures is necessary to determine the full scope of required PPE.[3] However, the following table summarizes the minimum recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses or GogglesMust have side shields and meet ANSI Z87.1 standards.[3] For tasks with a high risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common standard for handling solid chemicals and offer protection against incidental contact.[3] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is required to protect skin and clothing from potential splashes.
Respiratory Protection Dust Mask or RespiratorWhen handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation. For operations that may generate significant dust or aerosols, a respirator may be necessary based on a risk assessment.
Foot Protection Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A logical workflow for safely handling this compound is essential to minimize risk.

prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling Complete task emergency Emergency Preparedness handling->emergency In case of spill or exposure disposal Disposal post_handling->disposal Segregate waste

Caption: A streamlined workflow for the safe handling of chemical compounds.

Experimental Protocol for Handling:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials (e.g., absorbent pads, sand) readily accessible.

    • Locate the nearest safety shower and eyewash station.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh and transfer the solid compound, avoiding the creation of dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent.

    • Remove gloves and lab coat before leaving the work area.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

Waste Segregation and Disposal Protocol:

  • Waste Identification: All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., weigh boats, pipette tips), should be considered hazardous waste.[4]

  • Segregation:

    • Solid Waste: Collect all solid waste contaminated with the compound in a dedicated, clearly labeled "Non-Halogenated Solid Organic Waste" container.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a labeled "Non-Halogenated Liquid Organic Waste" container.[3] Do not pour this waste down the drain.[3]

  • Container Management:

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated and well-ventilated satellite accumulation area.

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.